Product packaging for N-(3-Amino-4-methoxyphenyl)acetamide(Cat. No.:CAS No. 6375-47-9)

N-(3-Amino-4-methoxyphenyl)acetamide

Cat. No.: B160866
CAS No.: 6375-47-9
M. Wt: 180.2 g/mol
InChI Key: SJWQCBCAGCEWCV-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methoxyphenyl)acetamide is a versatile chemical intermediate of significant interest in pharmaceutical research and chemical synthesis . Its molecular structure, featuring both acetamide and amino functional groups on a methoxy-substituted phenyl ring, makes it a valuable precursor for the development of more complex molecules . Researchers utilize this compound in the synthesis of target molecules, where it can serve as a key building block. The compound is employed in multi-step synthetic routes, often involving catalytic hydrogenation or other reduction methods from its nitro precursor, to yield the final amino-functionalized intermediate . In the pharmaceutical industry, it is investigated for its role in the synthesis of compounds with potential analgesic and antipyretic properties . Beyond pharmaceutical applications, this aniline derivative is also used as an intermediate in the synthesis of dyes and pigments, highlighting its broad utility in chemical research . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B160866 N-(3-Amino-4-methoxyphenyl)acetamide CAS No. 6375-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-amino-4-methoxyphenyl)acetamide
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InChI

InChI=1S/C9H12N2O2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWQCBCAGCEWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2027620
Record name 3'-Amino-4'-methoxyacetanilide
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Molecular Weight

180.20 g/mol
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CAS No.

6375-47-9
Record name N-(3-Amino-4-methoxyphenyl)acetamide
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Record name Acetamide, N-(3-amino-4-methoxyphenyl)-
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Record name Acetamide, N-(3-amino-4-methoxyphenyl)-
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Record name 3'-Amino-4'-methoxyacetanilide
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Record name 3'-amino-4'-methoxyacetanilide
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Record name 3′-Amino-4′-methoxyacetanilide
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Foundational & Exploratory

What are the physical properties of N-(3-Amino-4-methoxyphenyl)acetamide?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of N-(3-Amino-4-methoxyphenyl)acetamide

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 6375-47-9). The information is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of a common synthesis workflow.

Physical and Chemical Properties

This compound is an aromatic amine and acetamide derivative. Its physical properties have been reported across various sources, with some variations noted. A summary of these properties is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₂[1][2]
Molecular Weight 180.20 g/mol [1][2][3]
Appearance White to Gray to Brown powder/crystal[2]
Melting Point 108-109 °C[1][2]
Boiling Point 313.03 °C (rough estimate) to 607.2 °C at 760 mmHg[1][2]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 199.2 ± 25.9 °C[1]
Solubility Soluble in Methanol[2]
pKa (Predicted) 14.23 ± 0.70[2]
Refractive Index 1.608[1]

Experimental Protocols

While specific experimental reports for the characterization of this compound are not detailed in publicly available literature, the following standard methodologies are applicable for determining the key physicochemical properties of aromatic amide compounds.[4]

Melting Point Determination

The melting point is a crucial indicator of a solid crystalline substance's purity.

  • Apparatus : Calibrated digital melting point apparatus, capillary tubes.

  • Sample Preparation : A small quantity of the purified, dry compound is finely powdered. This powder is then packed into a capillary tube to a height of 2-3 mm.[4]

  • Procedure :

    • The capillary tube containing the sample is placed into the heating block of the apparatus.

    • The temperature is increased rapidly to about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to a steady 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Boiling Point Determination (Micro Method)

The boiling point is a key physical constant for a liquid. For high-boiling-point solids like this compound, determination is often performed under reduced pressure, but this micro method is suitable for small quantities.

  • Apparatus : Thiele tube or similar micro boiling point apparatus, small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., silicone oil).[4]

  • Procedure :

    • A small amount of the substance is placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end down.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is heated in the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out.

    • Heating is continued until a steady stream of bubbles emerges from the capillary.

    • The heat source is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of the amino group.

  • Apparatus : Calibrated pH meter, burette, beaker, magnetic stirrer.

  • Methodology :

    • Solution Preparation : A precise concentration of the compound is dissolved in a suitable solvent, typically a water-methanol mixture.[4]

    • Titration : The solution is titrated against a standardized solution of a strong acid, such as Hydrochloric Acid (HCl), added in small, known increments from the burette.[4]

    • pH Measurement : The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize before each reading.[4]

    • Data Analysis : A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the curve.

Logical Workflow: Chemical Synthesis

This compound is a key intermediate in the synthesis of various disperse dyes.[2][5] A common and efficient synthesis route involves a multi-step process starting from 2,4-dinitroanisole. This workflow illustrates the sequential chemical transformations required to produce the target compound with high purity and yield.[2]

G cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Acylation cluster_2 Step 3: Final Reduction A 2,4-Dinitroanisole (Starting Material) B Hydrogenation (H₂, Pd/C Catalyst) A->B  Methanol Solvent C 2-Amino-4-nitroanisole (Intermediate) B->C E N-(2-Amino-4-nitrophenyl)acetamide (Intermediate) C->E D Acetic Anhydride D->E F Hydrogenation (H₂, Raney Nickel Catalyst) E->F  Methanol or Ethanol Solvent G This compound (Final Product) F->G

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to N-(3-Amino-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-(3-Amino-4-methoxyphenyl)acetamide, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical identity, properties, synthesis, and biological relevance.

Chemical Identity and Nomenclature

The compound with the systematic name This compound is a monoacetylated derivative of 2,4-diaminoanisole.[1] Its structure is characterized by an acetamido group and an amino group attached to a methoxy-substituted benzene ring.

IUPAC Name: this compound[1]

Synonyms: This compound is known by a variety of synonyms in chemical literature and commerce, including:

  • 3'-Amino-4'-methoxyacetanilide[1][2]

  • 3-Amino-4-methoxyacetanilide[1][3]

  • Acetamide, N-(3-amino-4-methoxyphenyl)-[1]

  • 2-Amino-4-acetamino anisole[1]

  • 4-Acetamino-2-aminoanisole[1]

  • p-Acetanisidide, 3'-amino-[1]

  • CAS RN: 6375-47-9[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quantitative overview for laboratory and research applications.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Melting Point 109-118 °C[2][3]
Boiling Point 313.03 °C (estimate)[3]
Density 1.1819 g/cm³ (estimate)[3]
Solubility Soluble in Methanol
Appearance White to pale gray or reddish-gray crystalline powder[3][4]
Flash Point 199.2 °C
pKa 14.23 (Predicted)

Experimental Protocols

The synthesis of this compound is most commonly achieved through two primary routes: the selective acylation of 2,4-diaminoanisole or the reduction of 3-nitro-4-methoxyacetanilide. Below is a detailed protocol for the latter, which is a widely employed method.

Synthesis via Reduction of 3-nitro-4-methoxyacetanilide

This protocol outlines a catalytic hydrogenation process, a clean and efficient method for reducing the nitro group.

Materials:

  • 3-nitro-4-methoxyacetanilide

  • Methanol or Ethanol (solvent)

  • Raney Nickel (catalyst)

  • Hydrogen gas

  • Pressurized reactor (autoclave)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge a high-pressure autoclave with 3-nitro-4-methoxyacetanilide and the chosen solvent (methanol or ethanol). The typical solvent to substrate ratio is 20:1 (v/w).

  • Catalyst Addition: Add Raney Nickel catalyst to the mixture. The catalyst loading is typically 1:10 to 2:10 by weight relative to the starting material.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas to remove air. Pressurize the reactor with hydrogen gas to 0.8-2 MPa.

  • Reaction Conditions: Heat the mixture to a temperature between 80-110 °C while stirring. Maintain these conditions for 2-6 hours. The reaction progress can be monitored by techniques such as TLC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purification:

    • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be recycled.

    • The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield pure this compound.

Logical Workflow for Synthesis:

G cluster_synthesis Synthesis Workflow start Start: 3-nitro-4-methoxyacetanilide reactor Charge Reactor with Substrate, Solvent, and Catalyst start->reactor hydrogenation Pressurize with H2 and Heat (80-110°C, 0.8-2 MPa) reactor->hydrogenation filtration Cool and Filter to Remove Catalyst hydrogenation->filtration concentration Concentrate Filtrate filtration->concentration recrystallization Recrystallize Crude Product concentration->recrystallization product Final Product: this compound recrystallization->product

A flowchart illustrating the synthesis of this compound.

Biological Significance and Signaling Pathways

While this compound is primarily utilized as an intermediate in the synthesis of disperse dyes, its structural motif is found in compounds with interesting biological activities.[3] Notably, derivatives of this molecule have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5]

TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by various noxious stimuli, including heat, acidic conditions, and compounds like capsaicin.[5][6] Its activation leads to an influx of Ca²⁺ and Na⁺, resulting in depolarization and the transmission of pain signals.[5]

Signaling Pathway of TRPV1 Antagonism:

TRPV1 antagonists work by binding to the channel and inhibiting its activation by various stimuli.[5] This blockade prevents the influx of cations, thereby inhibiting the depolarization of sensory neurons and the subsequent transmission of pain signals to the brain.[5] This mechanism of action makes TRPV1 antagonists a promising area of research for the development of novel analgesics for chronic and inflammatory pain.[5]

G cluster_pathway TRPV1 Antagonist Signaling Pathway cluster_membrane Cell Membrane stimuli Noxious Stimuli (Heat, Protons, Capsaicin) trvp1 TRPV1 Channel stimuli->trvp1 Activates antagonist This compound Derivative (Antagonist) antagonist->trvp1 Blocks ion_influx Ca²⁺/Na⁺ Influx trvp1->ion_influx depolarization Neuron Depolarization ion_influx->depolarization pain_signal Pain Signal Transmission depolarization->pain_signal

Mechanism of action for a TRPV1 antagonist.

References

An In-depth Technical Guide to 3-Amino-4-methoxyacetanilide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-methoxyacetanilide, a significant chemical intermediate. The document details its chemical structure, physicochemical properties, and established synthesis protocols. While primarily recognized for its crucial role in the manufacturing of disperse dyes, this guide also explores its potential, though currently limited, applications as a versatile building block in organic synthesis for the pharmaceutical industry. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

Chemical Structure and Formula

3-Amino-4-methoxyacetanilide, also known by its IUPAC name N-(3-amino-4-methoxyphenyl)acetamide, is an aromatic amine derivative of acetanilide. Its structure features a benzene ring substituted with an amino group, a methoxy group, and an acetamido group.

The chemical formula for 3-Amino-4-methoxyacetanilide is C₉H₁₂N₂O₂ .[1][2][3][4] Its canonical SMILES representation is CC(=O)NC1=CC(=C(C=C1)OC)N.[1][4]

G Chemical Structure of 3-Amino-4-methoxyacetanilide cluster_0 C1 C2 C1->C2 C1->C2 C3 C2->C3 O1 C2->O1 C4 C3->C4 C3->C4 N2 C3->N2 C5 C4->C5 C6 C5->C6 C5->C6 C6->C1 N1 C6->N1 H2N CH3O HN C7 N2->C7 O2 C7->O2 C8 C7->C8 CH3 C1_label C2_label C3_label C4_label C5_label C6_label

Caption: 2D structure of 3-Amino-4-methoxyacetanilide.

Physicochemical and Spectral Data

The key quantitative data for 3-Amino-4-methoxyacetanilide are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₁₂N₂O₂[1][2][3][4]
Molecular Weight 180.20 g/mol [1][2][3]
CAS Number 6375-47-9[1][2]
IUPAC Name This compound[1]
Appearance White to gray crystalline powder[2][5]
Melting Point 109-118 °C[2][6]
Solubility Soluble in methanol[2][6]
¹H NMR (CDCl₃, 500MHz) δ 7.25-7.28 (br, 1H), 6.83-6.85 (t, 2H), 6.62 (d, 1H), 3.78 (s, 3H), 3.4-3.6 (br, 2H), 2.03 (s, 3H)[7]
¹³C NMR Data available[1]
IR Spectrum Data available[8]
Mass Spectrometry (GC-MS) m/z Top Peak: 123, 2nd Highest: 180, 3rd Highest: 95[1]

Experimental Protocols: Synthesis of 3-Amino-4-methoxyacetanilide

The synthesis of 3-Amino-4-methoxyacetanilide can be achieved through several routes. The most common methods involve the catalytic hydrogenation of a nitro precursor or the selective acetylation of a diamine.

Catalytic Hydrogenation of 3-Nitro-4-methoxyacetanilide

This method is widely employed for its high yield and selectivity.

  • Materials:

    • 3-Nitro-4-methoxyacetanilide

    • Raney Nickel or modified skeletal Ni catalyst

    • Methanol or Ethanol

    • Hydrogen gas

    • High-pressure reactor

  • Procedure:

    • In a high-pressure reactor, a mixture of 3-Nitro-4-methoxyacetanilide and the catalyst (e.g., Raney Nickel) is prepared in a solvent such as methanol or ethanol. The mass ratio of catalyst to the nitro compound is typically in the range of 1:10 to 2:10.

    • The reactor is sealed and purged with nitrogen gas to remove oxygen.

    • Hydrogen gas is introduced into the reactor, and the pressure is raised to 0.8–2 MPa.

    • The reaction mixture is heated to a temperature between 60-110°C and stirred continuously.

    • The reaction is monitored for completion, which is typically achieved within 2-6 hours.

    • After the reaction is complete, the reactor is cooled, and the pressure is released.

    • The catalyst is removed by filtration.

    • The solvent is evaporated from the filtrate to yield the crude 3-Amino-4-methoxyacetanilide, which can be further purified by recrystallization.

Under optimized conditions (60°C, 1.0 MPa, methanol as solvent), this process can achieve a 100% conversion of the starting material with a selectivity of up to 99.9% for 3-Amino-4-methoxyacetanilide.[2]

Selective Acetylation of 2,4-Diaminoanisole

This method involves the selective acylation of the amino group at the 4-position of 2,4-diaminoanisole. Controlling the reaction conditions is crucial to prevent the formation of the diacetylated byproduct.

  • Materials:

    • 2,4-Diaminoanisole

    • Acetic anhydride

    • Methanol

    • Acid-binding agent (e.g., magnesium oxide, sodium carbonate)

  • Procedure:

    • 2,4-Diaminoanisole is dissolved in methanol in a reaction vessel.

    • An acid-binding agent is added to the solution.

    • The mixture is cooled to a low temperature, typically between -5°C and 5°C.

    • Acetic anhydride is added dropwise to the cooled mixture while maintaining the low temperature to control the reaction's exothermicity and selectivity.

    • The reaction is stirred at this temperature until the starting material is consumed.

    • Upon completion, the product is isolated by filtration and washed.

    • The crude product can be purified by recrystallization from a suitable solvent.

A challenge with this method is the potential for diacylation. Careful control of stoichiometry and temperature is necessary to maximize the yield of the desired mono-acetylated product.[9]

G Generalized Synthesis Workflow start Starting Material (e.g., 3-Nitro-4-methoxyacetanilide or 2,4-Diaminoanisole) reaction Chemical Transformation (e.g., Catalytic Hydrogenation or Selective Acetylation) start->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Final Product: 3-Amino-4-methoxyacetanilide purification->product

Caption: A simplified workflow for the synthesis of 3-Amino-4-methoxyacetanilide.

Applications and Relevance to Drug Development

The primary and well-established application of 3-Amino-4-methoxyacetanilide is as a key intermediate in the synthesis of disperse dyes.[4][10] It is notably used in the production of Disperse Blue 79, a widely used dye for synthetic fibers.[10]

While the audience for this guide is focused on drug development, it is important to note that there is limited specific information in the scientific literature regarding the direct biological activities of 3-Amino-4-methoxyacetanilide or its involvement in defined signaling pathways.

However, its chemical structure, possessing multiple reactive sites (amino, acetamido, and the aromatic ring), makes it a versatile building block in organic synthesis.[1] In principle, it can be utilized for the construction of more complex molecules, including heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs).[1] Its potential utility in pharmaceutical research lies in its role as a starting material for introducing specific structural motifs into target molecules.[1][10]

Researchers in medicinal chemistry could potentially leverage the functional groups of 3-Amino-4-methoxyacetanilide for various chemical transformations, such as:

  • Alkylation or acylation of the amino group to introduce diverse side chains.

  • Diazotization of the amino group followed by coupling reactions.

  • Electrophilic substitution on the aromatic ring.

Despite these theoretical possibilities, there is a lack of published studies detailing the synthesis of specific, biologically active compounds using 3-Amino-4-methoxyacetanilide as a key precursor. Therefore, while it remains a compound of interest for synthetic chemists, its direct application in drug development pipelines is not well-documented.

Conclusion

3-Amino-4-methoxyacetanilide is a well-characterized chemical compound with a firmly established role as an intermediate in the dye manufacturing industry. Its chemical properties are well-defined, and robust synthesis protocols are available. For drug development professionals, while the compound offers a versatile scaffold for organic synthesis, its potential in this field remains largely unexplored in the public domain. Further research would be necessary to establish any significant biological activity or utility as a direct precursor to novel therapeutic agents.

References

Spectroscopic Data of 3'-Amino-4'-methoxyacetanilide (CAS 6375-47-9): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Amino-4'-methoxyacetanilide (CAS 6375-47-9), a significant intermediate in the synthesis of various dyes.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

  • IUPAC Name: N-(3-amino-4-methoxyphenyl)acetamide[2]

  • Molecular Formula: C₉H₁₂N₂O₂[2][3]

  • Molecular Weight: 180.20 g/mol [2]

  • Appearance: White crystalline solid[1]

  • Melting Point: 109-118 °C[1]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 3'-Amino-4'-methoxyacetanilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25 - 7.28broad1HAr-H
6.83 - 6.85triplet2HAr-H
6.62doublet1HAr-H
3.78singlet3H-OCH₃
3.4 - 3.6broad2H-NH₂
2.03singlet3H-C(O)CH₃

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppm (Predicted)Carbon Type
~168Carbonyl (-C=O)
~140-150Aromatic C-O & C-N
~110-130Aromatic C-H & C-C
~55Methoxyl (-OCH₃)
~24Acetyl methyl (-C(O)CH₃)
Infrared (IR) Spectroscopy

While a full IR spectrum with peak assignments is not available, characteristic absorption bands for the functional groups present in 3'-Amino-4'-methoxyacetanilide can be predicted based on established correlation tables.[7]

Wavenumber (cm⁻¹) (Predicted)Functional Group Vibration
3400 - 3200N-H stretching (amine and amide)
3100 - 3000Aromatic C-H stretching
2950 - 2850Aliphatic C-H stretching (-CH₃)
~1660C=O stretching (amide I)
~1600, ~1500C=C stretching (aromatic ring)
~1550N-H bending (amide II)
~1250C-O stretching (aryl ether)
~1050C-O stretching (aryl ether)
Mass Spectrometry (MS)

The mass spectrum of 3'-Amino-4'-methoxyacetanilide shows a molecular ion peak and several characteristic fragment ions.[2]

m/z (mass-to-charge ratio)Interpretation
180[M]⁺, Molecular ion
165[M - CH₃]⁺
138[M - C₂H₂O]⁺ or [M - ketene]⁺
123[M - C₂H₂O - CH₃]⁺ or [M - ketene - CH₃]⁺
95Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound like 3'-Amino-4'-methoxyacetanilide.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer.

¹H and ¹³C NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

  • Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5). A suitable temperature program is used to elute the compound.

  • The eluent from the GC column is directed into the ion source of the mass spectrometer.

  • Electron Ionization (EI) at 70 eV is typically used to generate the molecular ion and fragment ions.

  • The ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

  • A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 3'-Amino-4'-methoxyacetanilide.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of 3'-Amino-4'-methoxyacetanilide Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report/ Whitepaper Structure_Confirmation->Final_Report

Spectroscopic Characterization Workflow.

References

Solubility of 2-Amino-4-acetamidoanisole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Amino-4-acetamidoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-acetamidoanisole (CAS No: 6375-47-9), a chemical intermediate often used in the synthesis of dyes and other organic compounds.[1] Due to the limited availability of precise quantitative solubility data in public literature, this guide presents the available qualitative information and furnishes detailed experimental protocols for researchers to determine the solubility of this compound in various solvents.

Solubility Data

SolventTemperature (°C)Solubility
WaterNot SpecifiedSlightly Soluble[1], Water-soluble[2]
EthanolNot SpecifiedSoluble[1]
MethanolNot SpecifiedSoluble[1]
EtherNot SpecifiedSoluble[1]

Note: The term "soluble" is a qualitative description. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following sections detail the methodologies for determining the solubility of a solid compound like 2-Amino-4-acetamidoanisole.

Materials and Equipment
  • 2-Amino-4-acetamidoanisole (analytical standard)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, etc.) of analytical grade

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

General Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess 2-Amino-4-acetamidoanisole B Add known volume of solvent to vial A->B Combine C Seal vial and place in constant temperature bath B->C D Agitate for a set period (e.g., 24-48h) to reach equilibrium C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter supernatant to remove undissolved solid F->G H Dilute sample if necessary G->H I Quantify concentration using analytical method (e.g., HPLC) H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Workflow for Experimental Solubility Determination.

Detailed Methodologies

2.3.1. Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Amino-4-acetamidoanisole to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Pipette a known volume of the desired solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. The temperature should be controlled to the desired value (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE or PVDF) to remove any undissolved microcrystals. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

  • Quantification:

    • Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of 2-Amino-4-acetamidoanisole in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from analysis) × (Dilution factor)

2.3.2. High-Throughput Screening (HTS) Solubility Assays

For rapid screening of solubility in multiple solvents or conditions, HTS methods can be employed. These methods are often based on kinetic solubility, which may differ from thermodynamic solubility.

  • Sample Preparation:

    • Prepare a stock solution of 2-Amino-4-acetamidoanisole in a highly soluble solvent (e.g., DMSO).

    • In a multi-well plate, add the desired aqueous or organic solvents.

    • Add a small aliquot of the stock solution to each well.

  • Precipitation and Detection:

    • The plate is shaken for a short period (e.g., 1-2 hours).

    • The amount of precipitated compound is measured. This can be done directly by nephelometry (light scattering) or turbidimetry, or indirectly by measuring the concentration of the compound remaining in solution after centrifugation and filtration.

  • Data Analysis:

    • The solubility is determined by comparing the results to a set of standards.

Factors Influencing Solubility

The solubility of 2-Amino-4-acetamidoanisole can be influenced by several factors:

  • Temperature: The solubility of solids in liquids generally increases with temperature, although exceptions exist.

  • pH: As an aromatic amine, the solubility of 2-Amino-4-acetamidoanisole in aqueous solutions is expected to be pH-dependent. The amino group can be protonated at acidic pH, forming a more water-soluble salt.

  • Solvent Polarity: The principle of "like dissolves like" suggests that 2-Amino-4-acetamidoanisole, being a polar molecule, will have higher solubility in polar solvents. This is consistent with the qualitative data indicating solubility in alcohols and slight solubility in water.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in solubility experiments.

This guide provides a foundational understanding of the solubility of 2-Amino-4-acetamidoanisole. For any application requiring precise solubility values, it is imperative to perform experimental determinations as outlined in the provided protocols.

References

A Comprehensive Technical Guide to 3-Amino-4-methoxyacetanilide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of 3-Amino-4-methoxyacetanilide (CAS No: 6375-47-9). This compound, a vital intermediate in the synthesis of various organic molecules, is of significant interest to professionals in chemical research and drug development.

Physicochemical Properties

3-Amino-4-methoxyacetanilide is a white crystalline solid.[1] Its key physical properties are summarized in the table below.

PropertyValueSource
Melting Point109 - 118 °C[1]
Boiling Point313.03 °C (estimated)[1]
Molecular FormulaC₉H₁₂N₂O₂[1]
Molecular Weight180.2 g/mol [1]

Experimental Protocols

Determination of Melting Point

The melting point of 3-Amino-4-methoxyacetanilide can be determined using the capillary method with a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry 3-Amino-4-methoxyacetanilide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Diagram: Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_0 Preparation cluster_1 Measurement A Finely powder the crystalline sample B Pack sample into a capillary tube (2-3 mm height) A->B C Place capillary tube in melting point apparatus B->C Insert into apparatus D Heat slowly (1-2 °C/min) C->D E Record temperature range from first liquid to complete melting D->E

Caption: Workflow for the experimental determination of melting point.

Determination of Boiling Point

As 3-Amino-4-methoxyacetanilide is a solid at room temperature, its boiling point determination requires heating it to its liquid state first. The provided boiling point is an estimate, and experimental determination should be conducted with caution due to the high temperature.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of 3-Amino-4-methoxyacetanilide is placed in a small test tube (fusion tube) and heated until it melts. A capillary tube, sealed at one end, is then placed inverted into the molten liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then heated in a suitable heating bath (e.g., silicone oil bath or a Thiele tube).

  • Heating: The heating bath is heated slowly and steadily.

  • Observation: As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles. The heat is then slightly reduced. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis of 3-Amino-4-methoxyacetanilide

A common method for the synthesis of 3-Amino-4-methoxyacetanilide involves the reduction of 3-nitro-4-methoxyacetanilide.

Reaction: 3-Nitro-4-methoxyacetanilide → 3-Amino-4-methoxyacetanilide

Reagents and Equipment:

  • 3-Nitro-4-methoxyacetanilide

  • Reducing agent (e.g., hydrazine hydrate)[2]

  • Catalyst (e.g., FeCl₃·6H₂O)[2]

  • Solvent (e.g., methanol)[2]

  • Reaction vessel (round-bottom flask)

  • Heating and stirring apparatus

  • Filtration apparatus

Methodology:

  • Reaction Setup: 3-nitro-4-methoxyacetanilide, a solvent such as methanol, and a catalyst like FeCl₃·6H₂O are added to a reaction vessel equipped with a stirrer.[2]

  • Heating: The mixture is heated to a temperature between 40-80 °C with continuous stirring.[2]

  • Addition of Reducing Agent: A reducing agent, such as hydrazine hydrate, is added portion-wise over a period of 1 to 3 hours.[2]

  • Reaction Completion and Work-up: After the reaction is complete, the mixture is hot filtered to remove the catalyst. The filtrate is then cooled, allowing the product, 3-Amino-4-methoxyacetanilide, to crystallize. The crystals are collected by filtration, washed, and dried.[2]

Diagram: Synthesis Workflow of 3-Amino-4-methoxyacetanilide

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Nitro-4-methoxyacetanilide D Mix and heat to 40-80 °C B Methanol (Solvent) C FeCl3·6H2O (Catalyst) E Add Hydrazine Hydrate (Reducing Agent) D->E F Complete Reaction E->F G Hot Filtration F->G Proceed to work-up H Crystallization G->H I Filtration and Drying H->I J 3-Amino-4-methoxyacetanilide (Product) I->J

Caption: General workflow for the synthesis of 3-Amino-4-methoxyacetanilide.

Application in Dye Synthesis

3-Amino-4-methoxyacetanilide is a crucial intermediate in the manufacturing of disperse dyes, such as Disperse Blue 79.[3]

Diagram: Logical Relationship in Disperse Blue 79 Synthesis

Dye_Synthesis_Pathway A 3-Amino-4- methoxyacetanilide B Diazotization A->B C Diazonium Salt B->C E Azo Coupling C->E D Coupling Agent D->E F Disperse Blue 79 E->F

Caption: Role of 3-Amino-4-methoxyacetanilide in dye synthesis.

References

An In-depth Technical Guide to the Safety and Handling of N-(3-Amino-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-(3-Amino-4-methoxyphenyl)acetamide (CAS RN: 6375-47-9), a chemical intermediate utilized in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe handling and storage of the compound.

PropertyValueReference
Molecular Formula C9H12N2O2[1]
Molecular Weight 180.20 g/mol [1]
Appearance Solid, Cream-colored[2]
Melting Point 109 °C[3]
Boiling Point 313.03 °C (rough estimate)[3]
Flash Point 199.2 °C[3]
Solubility Soluble in Methanol[3]
Storage Temperature Room temperature, in a dark, inert atmosphere[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory system) 3H335: May cause respiratory irritation

Source:[1][4]

Signal Word: Warning[4]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[5][6] Gloves should be inspected for degradation before use and disposed of properly after handling the chemical.[7]

  • Skin and Body Protection: A lab coat or protective clothing is required to prevent skin contact.[2][5] In situations with a higher risk of exposure, a P.V.C. apron may be necessary.[7]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator or a dust respirator should be used.[5] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4]

Handling Procedures
  • Avoid all personal contact, including inhalation of dust.[7]

  • Use in a well-ventilated area.[8]

  • Avoid generating dust.[7] Use dry clean-up procedures such as sweeping or vacuuming; do not use compressed air for cleaning.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6][9]

  • Ensure that an eyewash station and safety shower are readily accessible.[5][7]

Storage Procedures
  • Store in a tightly closed container.[5][6]

  • Keep in a cool, dry, and dark place.[5]

  • Store in a well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][5]

  • Containers should be clearly labeled.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following table outlines the immediate first-aid steps to be taken in case of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[6]
Spill and Leak Procedures
  • Minor Spills:

    • Ensure adequate ventilation.[2]

    • Wear appropriate PPE.[2]

    • Clean up spills immediately.[6]

    • Use dry clean-up procedures to avoid generating dust.[7]

    • Sweep up or absorb the material and place it into a suitable, labeled container for disposal.[4][6]

  • Major Spills:

    • Alert emergency responders and advise personnel in the area.[7]

    • Evacuate the area and prevent entry.

    • Control personal contact by using protective equipment.[7]

    • Follow the same clean-up procedures as for minor spills, taking additional precautions due to the larger volume.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[5]

  • Specific Hazards: The material is a combustible solid.[7] Combustion may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7] Dust clouds may form an explosive mixture with air.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

  • Dispose of this chemical in accordance with all applicable federal, state, and local regulations.[5]

  • Chemical waste should be handled by a licensed waste disposal company.

  • Do not let the product enter drains.[4]

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety and handling workflows for this compound.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set up in a Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh the Compound Carefully (Avoid Dust Generation) prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: General laboratory workflow for handling this compound.

G Emergency Response for Exposure to this compound cluster_routes Emergency Response for Exposure to this compound cluster_actions Emergency Response for Exposure to this compound exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_fresh_air Move to Fresh Air inhalation->action_fresh_air action_wash_skin Flush Skin with Water skin_contact->action_wash_skin action_flush_eyes Flush Eyes with Water eye_contact->action_flush_eyes action_rinse_mouth Rinse Mouth, Give Water ingestion->action_rinse_mouth seek_medical Seek Immediate Medical Attention action_fresh_air->seek_medical action_wash_skin->seek_medical action_flush_eyes->seek_medical action_rinse_mouth->seek_medical

Caption: Emergency first-aid procedures for different routes of exposure.

References

In-Depth Technical Guide: Health and Safety Data for 3-Amino-4-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety information for 3-Amino-4-methoxyacetanilide (CAS No. 6375-47-9). The document is intended for researchers, scientists, and professionals in drug development who may handle or evaluate this compound. It consolidates data on physical and chemical properties, toxicological hazards, and safety precautions. Notably, this guide highlights the inconsistencies and gaps in publicly available data, emphasizing the need for careful handling and further investigation. The information herein is compiled from various safety data sheets and chemical databases. Standard experimental protocols for toxicological assessment are also detailed to provide a framework for future studies.

Chemical and Physical Properties

3-Amino-4-methoxyacetanilide is an aromatic amine and an acetamide derivative. Its physical and chemical characteristics are crucial for understanding its behavior in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₂[1][2][3]
Molecular Weight 180.20 g/mol [1][2][3]
CAS Number 6375-47-9[1][2][4]
Appearance Pale gray to reddish-gray crystalline powder[2]
Melting Point 109 °C[1][2]
Boiling Point 405.7 °C (estimate)[2]
Flash Point 199.2 °C (estimate)[2]
Solubility Soluble in methanol.[1]
Density 1.2 g/cm³ (estimate)[2]
Vapor Pressure 0.0 mmHg at 25°C (estimate)[2]
LogP 0.19[2]

Toxicological Information and GHS Classification

The toxicological profile of 3-Amino-4-methoxyacetanilide is not extensively characterized in publicly available literature. The Globally Harmonized System (GHS) classification for this compound is inconsistent across different suppliers and databases.[1] A significant portion of notifications to the European Chemicals Agency (ECHA) indicates that the substance does not meet the criteria for hazard classification.[1] However, a minority of reports do assign specific hazard classifications, which are summarized below. This discrepancy underscores the need for caution when handling this chemical.

Hazard ClassGHS ClassificationHazard StatementPercentage of Notifiers
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed18.2%
Skin Corrosion/Irritation Category 2H315: Causes skin irritation18.2%
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation18.2%

Source: Aggregated GHS information provided in PubChem from notifications to the ECHA C&L Inventory.[1]

Toxicological Data Gaps:

  • No data is readily available for carcinogenicity, mutagenicity, reproductive toxicity, or specific target organ toxicity (STOT) following single or repeated exposure.[2]

  • One source notes that for STOT - single exposure, inhalation may cause respiratory irritation.[5]

  • The toxicological properties have not been thoroughly investigated.[5][6]

Experimental Protocols

While specific experimental results for 3-Amino-4-methoxyacetanilide are not widely published, the following are detailed methodologies for key toxicological endpoints based on OECD guidelines. These protocols represent the standard approach for assessing the hazards identified in some GHS classifications.

Acute Oral Toxicity - OECD Guideline 401
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animal: Typically rodents, such as rats or mice.[7]

  • Methodology:

    • Healthy, young adult animals are acclimatized to laboratory conditions.[7]

    • Animals are fasted prior to administration of the test substance.[7]

    • The substance is administered in a single dose by gavage. If a single dose is not feasible, it can be given in fractions over a period not exceeding 24 hours.[7]

    • At least 5 animals are used for each dose level.[7]

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior), and body weight changes for at least 14 days.[7]

    • A necropsy of all animals is performed at the end of the study.

  • Endpoint: The LD50 (median lethal dose) is calculated, and signs of toxicity are recorded.

Acute Dermal Irritation/Corrosion - OECD Guideline 404
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.[8][9]

  • Test Animal: Albino rabbit.[10]

  • Methodology:

    • The fur is removed from a small area (approximately 6 cm²) on the back of the animal.[10][11]

    • A dose of 0.5 g of the solid substance (moistened with a suitable vehicle) is applied to the test site under a semi-occlusive dressing.[10][11]

    • The exposure period is 4 hours.[10][11]

    • After exposure, the test substance is removed.[10]

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8][11]

    • Observations may continue for up to 14 days to assess the reversibility of any effects.[10][11]

  • Endpoint: The skin reactions are scored, and the substance is classified based on the severity and reversibility of the irritation.[9]

Acute Eye Irritation/Corrosion - OECD Guideline 405
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.[12][13]

  • Test Animal: Albino rabbit.[5]

  • Methodology:

    • A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[12]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[12][13]

    • The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling.[14]

    • The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[13][14]

  • Endpoint: The ocular lesions are scored, and the substance is classified based on the severity and persistence of the observed effects.[12]

Signaling Pathways and Experimental Workflows

There is no specific information available in the public domain regarding the signaling pathways affected by 3-Amino-4-methoxyacetanilide. Given the data gaps, a logical workflow for the health and safety assessment of such a chemical is presented below.

G General Workflow for Chemical Health and Safety Assessment A Compound Identification (3-Amino-4-methoxyacetanilide) B Literature & Database Search (Physicochemical, Toxicological Data) A->B C Data Gap Analysis B->C D In Silico / QSAR Modeling (Predictive Toxicology) C->D Tier 1 E In Vitro Testing (e.g., Ames test, cell-based assays) C->E Tier 2 F In Vivo Testing (if necessary) (e.g., OECD 401, 404, 405) C->F Tier 3 G Hazard Identification (GHS Classification) D->G E->G F->G I Risk Characterization G->I H Exposure Assessment H->I J Safety Data Sheet (SDS) Generation & Risk Management Measures I->J

Caption: Workflow for assessing the health and safety of a chemical with limited data.

Handling and Safety Precautions

Engineering Controls
  • Work should be performed in a well-ventilated area.[2]

  • Use a local exhaust system if dust or aerosols are generated.[2]

  • Install a safety shower and eye bath in the work area.[2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses or a face shield.[2]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[2]

  • Respiratory Protection: Use a dust respirator if ventilation is inadequate.[2]

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep the container tightly closed.[2]

  • Store in a cool, dark, and dry place.[2]

  • Store away from incompatible materials such as oxidizing agents.[2]

First Aid Measures

  • Inhalation: Remove the victim to fresh air and keep them at rest. Seek medical attention if you feel unwell.[2]

  • Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water. If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2]

  • Ingestion: Rinse mouth. Seek medical attention if you feel unwell.[2]

Stability and Reactivity

  • Reactivity: No special reactivity has been reported.[2]

  • Chemical Stability: Stable under proper storage conditions.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) may be generated upon combustion.[2]

Conclusion

The health and safety profile of 3-Amino-4-methoxyacetanilide is not well-established in the public domain. While it is used as an intermediate in the synthesis of dyes and potentially in pharmaceutical research, the available toxicological data is limited and inconsistent.[15][16] The GHS classifications for acute oral toxicity, skin irritation, and eye irritation from some sources warrant careful handling of this compound.[1] Researchers and drug development professionals should treat this substance as potentially hazardous, employ appropriate engineering controls and personal protective equipment, and be aware of the significant data gaps concerning its long-term health effects. Further toxicological studies are necessary to fully characterize its safety profile.

References

An In-depth Technical Guide to N-(3-Amino-4-methoxyphenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Chemical Intermediate

N-(3-Amino-4-methoxyphenyl)acetamide, a key chemical intermediate, holds a significant position in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role in the dye industry and its potential in pharmaceutical research. The information is tailored for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Nomenclature and Identification

This compound is known by several alternative names in scientific literature and commercial listings. A comprehensive list of its identifiers is provided below to facilitate cross-referencing.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 6375-47-9[1]
Molecular Formula C₉H₁₂N₂O₂[2]
Molecular Weight 180.20 g/mol [3]
Synonyms 3'-Amino-4'-methoxyacetanilide[1], 3-Amino-4-methoxyacetanilide[3], 2-Amino-4-acetaminoanisole, 4-Acetamido-2-aminoanisole, N-(3-amino-4-methoxy-phenyl)acetamide[1]
InChI Key SJWQCBCAGCEWCV-UHFFFAOYSA-N[2]
SMILES CC(=O)NC1=CC(=C(C=C1)OC)N[1]

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

PropertyValueSource
Melting Point 116-118 °C[4]
Boiling Point 313.03 °C (rough estimate)[5]
Appearance White to gray to brown powder/crystals[4]
Solubility Soluble in Methanol[4][5]
pKa 14.23 ± 0.70 (Predicted)[4]
Density 1.1819 g/cm³ (rough estimate)[5]
Spectral Data Summary
Spectrum TypeKey Features
¹H NMR (500MHz, CDCl₃) δ 7.25-7.28 (br, 1H), 6.83-6.85 (t, 2H), 6.62 (d, 1H), 3.78 (s, 3H), 3.4-3.6 (br, 2H), 2.03 (s, 3H)[6]
FT-IR Key peaks correspond to N-H, C=O (amide), C-O (ether), and aromatic C-H stretching and bending vibrations.
Mass Spectrometry Molecular ion peak (M+) at m/z 180, with major fragments at m/z 123 and 165.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a key industrial product are provided below.

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol describes the reduction of 3-nitro-4-methoxyacetanilide using hydrazine hydrate, adapted from established industrial processes for a laboratory setting.[7]

Materials:

  • 3-nitro-4-methoxyacetanilide

  • Methanol

  • Hydrazine hydrate (80% solution)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (catalyst)

  • Activated carbon or diatomaceous earth (optional, as auxiliary agent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 3-nitro-4-methoxyacetanilide (1 equivalent), methanol (as solvent), and a catalytic amount of either ferric chloride hexahydrate or ferrous sulfate heptahydrate. An optional auxiliary agent like activated carbon or diatomaceous earth can be added to aid in filtration later.

  • Stir the mixture and heat it to 60-70 °C under reflux.

  • Slowly add hydrazine hydrate (80% solution, approximately 1.5-1.65 molar equivalents) to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue to heat the mixture under reflux for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst and any auxiliary agent.

  • Concentrate the filtrate using a rotary evaporator to remove the methanol.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound as a crystalline solid.

Protocol 2: Synthesis of Disperse Blue 79

This protocol outlines the synthesis of the azo dye Disperse Blue 79, a major application of this compound.[8]

Step 1: Hydroxyethylation and Esterification of this compound (Coupling Component)

  • This compound is first reacted with ethylene oxide in the presence of water at 80-100 °C to introduce two hydroxyethyl groups onto the amino nitrogen.

  • The resulting dihydroxyethyl derivative is then esterified by reacting with an excess of acetic anhydride at 105-110 °C for approximately 3 hours to yield the final coupling component.

Step 2: Diazotization of 2,4-dinitro-6-bromoaniline (Diazo Component)

  • 2,4-dinitro-6-bromoaniline is diazotized using nitrosyl sulfuric acid (prepared from sodium nitrite and sulfuric acid) in an acetic acid medium.

Step 3: Coupling Reaction

  • The diazotized 2,4-dinitro-6-bromoaniline is then coupled with the esterified derivative of this compound in a mixture of acetic acid and water to form the crude Disperse Blue 79 dye.

  • The product is isolated by filtration, followed by grinding and drying.

Signaling Pathways and Biological Activity

Currently, there is a lack of scientific literature detailing the direct involvement of this compound in specific biological signaling pathways. Its primary role has been established as a chemical intermediate, particularly in the dye industry.

However, the broader class of acetanilide derivatives has been a subject of significant interest in medicinal chemistry. Acetanilide itself was one of the earliest synthetic analgesics and antipyretics, with its mechanism of action linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin signaling pathway responsible for inflammation, pain, and fever.[9] Many derivatives of acetanilide have been investigated and found to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[10] This suggests that the this compound scaffold could serve as a valuable starting point for the synthesis of novel therapeutic agents. For instance, novel acetanilide derivatives have been explored as potent and selective beta3-adrenergic receptor agonists, which have potential applications in treating obesity and type 2 diabetes.[11]

Logical and Experimental Workflows

As there is no established signaling pathway for this compound, the following diagrams illustrate the logical progression of its synthesis and its application in a key industrial process.

G cluster_synthesis Synthesis of this compound 3-nitro-4-methoxyacetanilide 3-nitro-4-methoxyacetanilide Reduction Reduction 3-nitro-4-methoxyacetanilide->Reduction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reduction Catalyst (Fe salt) Catalyst (Fe salt) Catalyst (Fe salt)->Reduction This compound This compound Reduction->this compound

Synthesis of this compound.

G cluster_application Application in Disperse Blue 79 Synthesis This compound This compound Hydroxyethylation & Esterification Hydroxyethylation & Esterification This compound->Hydroxyethylation & Esterification Ethylene Oxide Ethylene Oxide Ethylene Oxide->Hydroxyethylation & Esterification Acetic Anhydride Acetic Anhydride Acetic Anhydride->Hydroxyethylation & Esterification Coupling Component Coupling Component Hydroxyethylation & Esterification->Coupling Component Coupling Reaction Coupling Reaction Coupling Component->Coupling Reaction Diazo Component Diazo Component Diazo Component->Coupling Reaction Disperse Blue 79 Disperse Blue 79 Coupling Reaction->Disperse Blue 79

Synthesis of Disperse Blue 79.

Conclusion

This compound is a chemical compound with well-defined properties and a significant role as an intermediate in the dye manufacturing industry, most notably for the production of Disperse Blue 79.[12] While its direct biological activity and involvement in signaling pathways are not yet established, the broader family of acetanilide derivatives showcases a rich pharmacology, suggesting that this compound could be a valuable scaffold for future drug discovery and development endeavors. This guide provides a foundational resource for researchers and professionals working with this versatile molecule.

References

A Technical Guide to the Biological Activity of N-(3-Amino-4-methoxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action associated with derivatives of N-(3-Amino-4-methoxyphenyl)acetamide. This scaffold serves as a crucial intermediate in the synthesis of various dyes and has emerged as a promising template in medicinal chemistry.[1] Derivatives built upon the methoxyphenyl acetamide core have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4] This document synthesizes findings from publicly available research to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to aid in drug discovery and development efforts.

Synthesis of Derivatives

The core structure, this compound, can be synthesized through a multi-step process, often starting from 3-nitro-4-methoxyacetanilide.[5] This intermediate undergoes reduction to yield the final amine. A generalized workflow for this synthesis is depicted below. Derivatives are then typically created by modifying the amino or acetamide groups to explore structure-activity relationships (SAR).

cluster_synthesis Generalized Synthesis Workflow start 3-Nitro-4-methoxyacetanilide (I) process Reduction Reaction start->process Reactant reductant Reducing Agent (e.g., Hydrazine Hydrate) reductant->process catalyst Catalyst (e.g., FeCl3) catalyst->process product This compound (II) process->product Yields purification Filtration & Purification product->purification final_product Final Product purification->final_product

Caption: Generalized workflow for the synthesis of this compound.

A typical preparation method involves mixing 3-nitro-4-methoxyacetanilide with a solvent like methanol and a catalyst. A reducing agent, such as hydrazine hydrate, is then added under controlled temperature conditions (e.g., 40-80°C) to convert the nitro group to an amino group.[5] The resulting product is then isolated through filtration and purification.[5]

Anticancer Activity

Derivatives of methoxyphenyl acetamide have been extensively investigated for their potential as anticancer agents. Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and glioblastoma (U-87).[6][7]

Data Presentation: Cytotoxic Activity

The anticancer efficacy of these derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Compound ClassCell LineActivityReference
2-(4-Fluorophenyl)-N-phenylacetamide DerivativesPC3 (Prostate Carcinoma)IC50 = 52 µM (for compound 2b)[8]
2-(4-Fluorophenyl)-N-phenylacetamide DerivativesMCF-7 (Breast Cancer)IC50 = 100 µM (for compound 2c)[8]
1,3,4-Thiadiazoles with 3-Methoxyphenyl SubstituentMCF-7 (Breast Cancer)Decreased DNA biosynthesis to 70% ± 3 at 100 µM[6]
Pyrazolo[3,4-d]pyrimidinyl Acetamide DerivativeHOP-92 (Lung Cancer)IC50 = 3.45 µM [9]
3-[(4-methoxyphenyl)amino]propanehydrazide DerivativeU-87 (Glioblastoma)Reduced cell viability to 19.6 ± 1.5%[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding : Cancer cells (e.g., MCF-7, U-87) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The synthesized derivatives are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[6][7]

  • MTT Addition : After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated for another few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Mechanism of Action: Apoptosis Induction

Several acetamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. Some derivatives have been shown to arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from proliferating.[9]

cluster_pathway Hypothetical Apoptosis Pathway compound Acetamide Derivative cell Cancer Cell compound->cell receptor Cellular Target (e.g., Kinase) compound->receptor Inhibition/ Modulation cell->receptor caspase3 Caspase-3 Activation receptor->caspase3 Triggers arrest G2/M Cell Cycle Arrest receptor->arrest apoptosis Apoptosis (Cell Death) caspase3->apoptosis arrest->apoptosis Leads to cluster_workflow MIC Assay Workflow start Prepare Serial Dilutions of Compound in 96-well Plate inoculate Inoculate Wells with Standardized Bacterial Suspension start->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read result Determine MIC: Lowest Concentration with No Growth read->result

References

Methodological & Application

Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed protocols for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide from 3-nitro-4-methoxyacetanilide. The described methods are crucial for the development of various fine chemicals, including dyes and pharmaceutical intermediates. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The reduction of the nitro group in 3-nitro-4-methoxyacetanilide is a key chemical transformation to produce this compound. This conversion is a fundamental step in the synthesis of more complex molecules. The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. This document outlines several effective methods for this reduction, including catalytic hydrogenation and chemical reduction, providing detailed experimental protocols and comparative data to aid in method selection and optimization.

Reaction Overview

The fundamental transformation involves the reduction of a nitro group to an amine. A variety of reagents and catalytic systems can accomplish this, each with its own advantages and disadvantages regarding cost, safety, and environmental impact.[1] Common methods include the use of iron powder in acidic media, catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney nickel, and transfer hydrogenation using hydrazine hydrate.[1][2]

Comparative Data of Synthesis Protocols

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of this compound. This allows for a direct comparison of reaction conditions and outcomes.

MethodCatalyst/ReagentSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Purity (%)Reference
Catalytic HydrogenationPalladium on Carbon (Pd/C)Methanol500.60.4298.199.5[3]
Catalytic HydrogenationRaney NickelMethanol80-1100.8-22-685.1-100 (conversion)99.0-99.6 (selectivity)[1]
Catalytic HydrogenationModified Skeletal NiMethanol601.00.67100 (conversion)99.9 (selectivity)[4]
Transfer HydrogenationHydrazine Hydrate/FeCl₃Methanol70-299.3-[5]
Chemical ReductionIron (Fe) Powder/HClAcidic WaterReflux--High-[6][7]
Catalytic HydrogenationBimetallic Cu/Ni NPs-140-295.7 (conversion)99.4 (selectivity)[8]
Chemical ReductionCu nanoparticles/NaBH₄Water35-0.5100 (conversion)99.6 (selectivity)[9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is a common and highly efficient procedure for the reduction of aromatic nitro compounds.[2]

Materials:

  • 3-nitro-4-methoxyacetanilide

  • Methanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Nitrogen gas

  • Filter aid (e.g., Celite)

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, dissolve 3-nitro-4-methoxyacetanilide in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5% by weight of the starting material.

  • Transfer the mixture to a hydrogenation reactor.

  • Flush the reactor with nitrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to 0.6 MPa.[3]

  • Heat the reaction mixture to 50°C and stir vigorously for approximately 25 minutes.[3]

  • Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Flush the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization, for example from a mixture of methanol and water.[3]

Protocol 2: Reduction using Iron and Hydrochloric Acid (Fe/HCl)

This classical method, known as the Béchamp reduction, utilizes inexpensive and readily available reagents.[10]

Materials:

  • 3-nitro-4-methoxyacetanilide

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Sodium carbonate or Sodium hydroxide solution

  • Ethyl acetate or other suitable organic solvent for extraction

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitro-4-methoxyacetanilide and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add iron powder to the refluxing mixture.

  • Carefully add concentrated hydrochloric acid dropwise. The reaction is exothermic.

  • Continue refluxing and stirring until the reaction is complete, as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid by carefully adding a solution of sodium carbonate or sodium hydroxide until the pH is basic.

  • Filter the mixture to remove the iron salts. Wash the filter cake with a suitable organic solvent like ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the product with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization.

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow.

Synthesis_Pathway Start 3-nitro-4-methoxyacetanilide Product This compound Start->Product Reduction Reagents Reducing Agent (e.g., H₂, Fe, NaBH₄) Reagents->Start

Caption: Chemical transformation from the nitro to the amino compound.

Experimental_Workflow A 1. Dissolve Reactant & Add Catalyst/Reagent B 2. Set Reaction Conditions (Temperature, Pressure, Stirring) A->B C 3. Monitor Reaction Progress (TLC/HPLC) B->C D 4. Reaction Quenching & Work-up C->D E 5. Product Isolation (Filtration/Extraction) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization F->G

Caption: General experimental workflow for the synthesis.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physical Properties:

  • Molecular Formula: C₉H₁₂N₂O₂[3]

  • Molecular Weight: 180.20 g/mol [11]

  • Melting Point: 108-109 °C[3]

Spectroscopic Data: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed to confirm the structure of the synthesized compound. The obtained data should be compared with literature values.

Safety Precautions

  • 3-nitro-4-methoxyacetanilide: Handle with care as nitro compounds can be toxic and potentially explosive under certain conditions.

  • Catalysts: Pd/C and Raney Nickel are pyrophoric and should be handled under an inert atmosphere when dry.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area.

  • Hydrazine Hydrate: This substance is toxic and corrosive.[1] Handle with appropriate personal protective equipment in a fume hood.

  • Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate safety goggles, gloves, and a lab coat.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

References

Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Amino-4-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Amino-4-methoxyacetanilide via the catalytic hydrogenation of 3-nitro-4-methoxyacetanilide. This method is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. The protocol outlines the use of common heterogeneous catalysts such as Raney® Nickel and Palladium on Carbon (Pd/C), providing comparative data on their performance under various conditions. Detailed experimental procedures, data presentation in tabular format, and process visualizations are included to ensure reproducibility and aid in methodology transfer.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The target compound, 3-Amino-4-methoxyacetanilide, is a key intermediate in the manufacturing of dyes and other specialty chemicals. Catalytic hydrogenation is often the preferred method for this transformation due to its high efficiency, selectivity, and cleaner reaction profiles compared to other reduction methods like metal-acid or sulfide reductions.[1] This document details optimized protocols for this synthesis, focusing on practical application in a laboratory setting.

Chemical Reaction and Workflow

The overall chemical transformation and experimental workflow are depicted below.

SynthesisWorkflow cluster_reaction Chemical Reaction cluster_workflow Experimental Workflow Start 3-Nitro-4-methoxyacetanilide Product 3-Amino-4-methoxyacetanilide Start->Product H₂, Catalyst (e.g., Raney Ni or Pd/C) Solvent (e.g., Methanol) A Reaction Setup B Hydrogenation A->B Introduce H₂ C Catalyst Filtration B->C Reaction Complete D Solvent Removal C->D Collect Filtrate E Purification D->E Crude Product F Product Isolation E->F Pure Product

Caption: Synthesis of 3-Amino-4-methoxyacetanilide via Catalytic Hydrogenation.

Comparative Performance of Catalysts

The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation. Below is a summary of various catalytic systems and their reported performance.

CatalystTemperature (°C)Pressure (MPa)Reaction TimeSolventConversion (%)Selectivity (%)
Modified Skeletal Ni[2]601.040 minMethanol10099.9
Raney Ni[1]80-1100.8-2.02-6 hMethanol/Ethanol85.1-10099.0-99.6
Bimetallic Cu₀.₇Ni₀.₃[3][4]1400.82 hMethanol95.799.4
5% Pd/C60~0.4 (60 psig)Not specifiedMethanolQuantitativeNot specified

Detailed Experimental Protocols

Protocol 1: Hydrogenation using Raney® Nickel

This protocol is based on a common industrial and laboratory practice for nitro group reduction.[1]

Materials:

  • 3-Nitro-4-methoxyacetanilide

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite®)

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Vessel Preparation: To a high-pressure reaction vessel, add 3-Nitro-4-methoxyacetanilide (1 equivalent).

  • Catalyst Addition: Under a nitrogen atmosphere, add Raney® Nickel catalyst. The catalyst to substrate mass ratio can range from 1:10 to 2:10.[1]

  • Solvent Addition: Add methanol or ethanol as the solvent. A typical solvent to substrate ratio is 20:1 (v/w).[1]

  • System Purge: Seal the reactor and purge the system with nitrogen gas several times to remove any oxygen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (0.8–2.0 MPa).[1] Begin agitation and heat the reaction mixture to the target temperature (80–110 °C).[1]

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time typically ranges from 2 to 6 hours.[1]

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after filtration.

    • Wash the filter cake with small portions of the reaction solvent.

  • Product Isolation:

    • Combine the filtrate and washes.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Amino-4-methoxyacetanilide.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol utilizes the widely available and effective Pd/C catalyst.

Materials:

  • 3-Nitro-4-methoxyacetanilide

  • 5% or 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Pressurized hydrogenation vessel

  • Filter aid (e.g., Celite®)

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Vessel Preparation: Charge a high-pressure reaction vessel with 3-Nitro-4-methoxyacetanilide (1 equivalent) and methanol.

  • Catalyst Addition: Carefully add 5% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) to the reaction mixture under a nitrogen atmosphere.

  • System Purge: Seal the reactor and purge sequentially with nitrogen and hydrogen.

  • Hydrogenation: Pressurize the vessel with hydrogen (a typical pressure is around 0.4 MPa or 60 psig). Commence vigorous stirring at room temperature or with gentle heating (e.g., up to 60 °C) to facilitate the reaction.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake.

  • Work-up:

    • After the reaction is complete, vent the hydrogen and purge the system with nitrogen.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Rinse the filter cake with methanol.

  • Product Isolation:

    • The filtrate is concentrated in vacuo to yield the crude product.

    • For higher purity, the crude product can be treated with activated charcoal to remove colored impurities and then recrystallized.

Visualization of the Experimental Protocol

The following diagram outlines the key steps in the catalytic hydrogenation process.

ProtocolFlow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge Reactor with 3-Nitro-4-methoxyacetanilide and Solvent B Add Catalyst (e.g., Raney Ni or Pd/C) under N₂ A->B C Seal Reactor and Purge with N₂ then H₂ D Pressurize with H₂ and Heat to Reaction Temp C->D E Monitor H₂ Uptake D->E F Cool, Vent H₂, and Purge with N₂ G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Recrystallize Product H->I

Caption: Step-by-step workflow for catalytic hydrogenation.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, and all equipment is properly grounded.

  • Pyrophoric Catalysts: Raney® Nickel and dry Pd/C can be pyrophoric. Handle these catalysts under an inert atmosphere and never allow them to dry in the air. The filter cake should be quenched immediately after filtration.

  • Pressure: Use a properly rated and maintained pressure vessel. Do not exceed the maximum pressure rating of the equipment.

Conclusion

The catalytic hydrogenation of 3-nitro-4-methoxyacetanilide is an efficient and clean method for the synthesis of 3-Amino-4-methoxyacetanilide. Both Raney® Nickel and Palladium on Carbon are effective catalysts, with the choice often depending on the desired reaction conditions, cost, and scale of the synthesis. The protocols provided herein offer a reliable starting point for researchers in the field. Adherence to safety precautions is paramount when working with hydrogen and pyrophoric catalysts.

References

Application Notes and Protocols: N-(3-Amino-4-methoxyphenyl)acetamide as an Intermediate for Disperse Blue 79

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a key intermediate, and its subsequent conversion to the azo dye, Disperse Blue 79.

Introduction

This compound is a crucial aromatic amine intermediate in the synthesis of various dyes, most notably Disperse Blue 79. Disperse Blue 79 is a widely used navy blue azo dye for polyester and other synthetic fibers. The synthesis involves a multi-step process beginning with the nitration of p-acetamidoanisole, followed by reduction to yield this compound. This intermediate is then further functionalized and coupled with a diazonium salt to produce the final Disperse Blue 79 dye.

Physicochemical Properties

A summary of the key physicochemical properties of the intermediate and the final product is provided below.

PropertyThis compoundDisperse Blue 79
CAS Number 6375-47-912239-34-8
Molecular Formula C₉H₁₂N₂O₂C₂₄H₂₇BrN₆O₁₀
Molecular Weight 180.20 g/mol 639.41 g/mol
Appearance -Dark gray uniform powder or granules[1]
Melting Point 108-109 °C157 °C[1]
Solubility -Soluble in acetone[1]
Reaction Pathway

The overall synthetic scheme for the preparation of Disperse Blue 79 from p-acetamidoanisole is depicted below.

Reaction_Pathway p_acetamidoanisole p-Acetamidoanisole nitro_intermediate N-(4-acetamido-2-nitrophenyl)acetamide p_acetamidoanisole->nitro_intermediate Nitration amino_intermediate This compound nitro_intermediate->amino_intermediate Reduction functionalized_intermediate Functionalized Intermediate amino_intermediate->functionalized_intermediate Hydroxyethylation & Acetylation disperse_blue_79 Disperse Blue 79 functionalized_intermediate->disperse_blue_79 Azo Coupling diazo_component 2-Bromo-4,6-dinitroaniline Diazonium Salt diazo_component->disperse_blue_79 Azo Coupling

Caption: Reaction pathway for the synthesis of Disperse Blue 79.

Experimental Protocols

Part 1: Synthesis of this compound

This synthesis is a two-step process involving the nitration of p-acetamidoanisole followed by the reduction of the nitro group.

Step 1: Nitration of p-Acetamidoanisole

Materials and Reagents:

ReagentQuantity (for a representative synthesis)
p-Acetamidoanisole32 kg
98% Sulfuric Acid160 kg
Mixed AcidPrepared from 24 kg of 98% H₂SO₄ and 84 kg of 54% HNO₃

Protocol:

  • In a suitable nitration vessel, dissolve 32 kg of p-acetamidoanisole in 160 kg of 98% sulfuric acid with stirring.

  • Cool the mixture to below 5 °C using an ice-salt bath.

  • Slowly add the mixed acid (prepared by combining 24 kg of 98% sulfuric acid and 84 kg of 54% nitric acid) to the reaction mixture while maintaining the temperature below 5 °C.

  • Continue the reaction with stirring for 8-10 hours at this temperature.

  • Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-(4-acetamido-2-nitrophenyl)acetamide. A yield of approximately 29 kg can be expected.

Step 2: Reduction of N-(4-acetamido-2-nitrophenyl)acetamide

Materials and Reagents:

ReagentQuantity (for a representative synthesis)
N-(4-acetamido-2-nitrophenyl)acetamide42 kg
Water200 kg
Industrial Hydrochloric Acid7 kg
Iron Powder45 kg

Protocol:

  • To a reduction vessel, add 42 kg of N-(4-acetamido-2-nitrophenyl)acetamide, 200 kg of water, and 7 kg of industrial hydrochloric acid.

  • Heat the mixture to 90-100 °C with stirring.

  • Gradually add 45 kg of iron powder to the hot mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • After the addition is complete, continue stirring at 90-100 °C for 2 hours.

  • Filter the hot reaction mixture to remove the iron sludge.

  • Cool the filtrate to induce crystallization of the product.

  • Filter the crystals, wash with water, and dry to yield this compound. A yield of approximately 27 kg can be expected.

Part 2: Synthesis of Disperse Blue 79

This part of the synthesis involves the functionalization of the intermediate followed by a coupling reaction.

Step 3: Hydroxyethylation and Acetylation of this compound

Materials and Reagents:

ReagentQuantity (for a representative synthesis)
This compound10 kg (100% basis)
Water10 kg
Ethylene Oxide4.8 kg
Acetic AnhydrideThree times the amount of the hydroxyethylated product

Protocol:

  • In a reaction vessel, dissolve 10 kg of this compound in 10 kg of water with stirring.

  • Heat the solution to 80-100 °C.

  • Introduce 4.8 kg of ethylene oxide into the reaction mixture and react for 2 hours.

  • Dehydrate the resulting hydroxyethylated product.

  • Add three times the amount of acetic anhydride to the dehydrated product.

  • Heat the mixture to 105-110 °C and maintain for 3 hours to complete the esterification. The resulting product is the coupling component.

Step 4: Diazotization of 2-Bromo-4,6-dinitroaniline and Azo Coupling

Materials and Reagents:

ReagentQuantity (for a representative synthesis)
2-Bromo-4,6-dinitroaniline17.4 kg
Nitrosylsulfuric AcidPrepared from 42.3 kg of 98% H₂SO₄ and 4.7 kg of NaNO₂
Acetic Acid600 kg for diazotization, 280 kg for coupling
Coupling Component (from Step 3)30 kg (100% basis)
Water120 kg for coupling

Protocol:

  • Prepare nitrosylsulfuric acid by dissolving 4.7 kg of sodium nitrite in 42.3 kg of 98% sulfuric acid at 70-80 °C.

  • For the diazotization, add 17.4 kg of 2-bromo-4,6-dinitroaniline to 600 kg of acetic acid, and then add the prepared nitrosylsulfuric acid.

  • In a separate vessel, prepare a solution of 30 kg of the coupling component from Step 3 in 280 kg of acetic acid and 120 kg of water.

  • Add the diazonium salt solution to the coupling component solution to perform the azo coupling reaction.

  • After the reaction is complete, filter the precipitated Disperse Blue 79 dye.

  • Grind and dry the final product.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Disperse Blue 79.

Experimental_Workflow cluster_intermediate Intermediate Synthesis cluster_dye Dye Synthesis Nitration Nitration of p-Acetamidoanisole Reduction Reduction of Nitro Intermediate Nitration->Reduction Functionalization Functionalization of Amino Intermediate Reduction->Functionalization Coupling Azo Coupling Functionalization->Coupling Purification Filtration, Grinding & Drying Coupling->Purification Characterization Characterization (MP, Spectroscopy) Purification->Characterization

Caption: General experimental workflow for Disperse Blue 79 synthesis.

Characterization

  • Melting Point: The melting point of this compound is reported to be in the range of 108-109 °C. The melting point of Disperse Blue 79 is reported as 157 °C.[1]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of protons and carbons.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups such as N-H, C=O, C-O, and N=N.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.

It is recommended to acquire and interpret the spectra for the synthesized compounds and compare them with expected values and any available reference spectra to ensure the successful synthesis of the target molecules.

References

Application of 3-Amino-4-methoxyacetanilide in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-4-methoxyacetanilide is a versatile chemical intermediate that serves as a critical starting material in the synthesis of various pharmaceutical compounds, particularly in the development of targeted cancer therapies. Its unique structural features, including a reactive amino group and a methoxy-substituted phenyl ring, make it an ideal precursor for the construction of complex heterocyclic scaffolds found in many potent enzyme inhibitors. This document provides detailed application notes and protocols for the use of 3-Amino-4-methoxyacetanilide in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, a class of drugs that have revolutionized the treatment of certain types of non-small cell lung cancer (NSCLC).[1][2][3]

Background

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] In certain cancers, chromosomal rearrangements can lead to the fusion of the ALK gene with other genes, resulting in the expression of an oncogenic ALK fusion protein.[1][4] This aberrant protein is constitutively active, driving uncontrolled cell proliferation and survival through various downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and RAS-ERK pathways.[2][3] ALK inhibitors are small molecules designed to specifically target and inhibit the kinase activity of the ALK protein, thereby blocking these downstream signals and inducing cancer cell death (apoptosis).[1][5]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The diagram below illustrates the central role of ALK in oncogenic signaling and the point of intervention for ALK inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion_Protein ALK Fusion Protein GRB2_SOS GRB2/SOS ALK_Fusion_Protein->GRB2_SOS PI3K PI3K ALK_Fusion_Protein->PI3K JAK JAK ALK_Fusion_Protein->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors STAT3 STAT3 JAK->STAT3 STAT3->Transcription_Factors Cell_Growth_Survival Cell_Growth_Survival Transcription_Factors->Cell_Growth_Survival Promotes Cell Growth, Proliferation, and Survival ALK_Inhibitor ALK Inhibitor ALK_Inhibitor->ALK_Fusion_Protein Inhibits G A 3-Nitro-4-methoxy- acetanilide B 3-Amino-4-methoxy- acetanilide A->B Reduction (e.g., H2, Pd/C) D N2-(substituted)-N4-(3-acetamido-4- methoxyphenyl)-5-substituted- pyrimidine-2,4-diamine B->D Buchwald-Hartwig Coupling C 2,4-Dichloro-5-substituted- pyrimidine C->D E Further Functionalization (e.g., deacetylation, side chain attachment) D->E Synthetic Modifications F Final ALK Inhibitor E->F Final Steps

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-(3-Amino-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Amino-4-methoxyphenyl)acetamide is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds and dyes. Ensuring the purity of this intermediate is critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds by separating the main component from any impurities.

This application note provides a detailed protocol for a stability-indicating reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related impurities and degradation products. The method is designed to be accurate, precise, and robust, making it suitable for routine quality control and stability studies.

Materials and Methods

Instrumentation

A high-performance liquid chromatography system equipped with a UV-Vis detector, autosampler, and a column oven was used. Data acquisition and processing were performed using a suitable chromatography data station.

Chemicals and Reagents
  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Potassium dihydrogen phosphate (analytical grade)

Chromatographic Conditions

A reverse-phase HPLC method was developed and optimized for the analysis of this compound. The detailed chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid)B: Acetonitrile
Gradient 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-22 min: 90-10% B22-27 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20 v/v)

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.

Preparation of Standard Solution

Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 0.5 mg/mL.

Preparation of Sample Solution

Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 0.5 mg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 1.5.

Analysis Procedure

Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and calculate the purity of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution prep_standard->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Blank, Standard, and Sample prep_sample->inject_samples system_suitability->inject_samples If passes acquire_data Acquire Chromatograms inject_samples->acquire_data process_data Process Data acquire_data->process_data calculate_purity Calculate Purity process_data->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis.

Results and Discussion

The developed HPLC method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Specificity

Specificity was evaluated by forced degradation studies. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The main peak was well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method.

Linearity

The linearity of the method was established by analyzing a series of solutions of this compound at different concentrations. The correlation coefficient (r²) was found to be >0.999, indicating excellent linearity.

Accuracy

Accuracy was determined by the recovery of a known amount of the reference standard spiked into a sample solution. The recovery was found to be within 98.0% to 102.0%.

Precision

The precision of the method was evaluated by analyzing six replicate preparations of the sample solution. The RSD for the purity was found to be less than 2.0%.

Quantitative Data Summary
Validation ParameterAcceptance CriteriaObserved Results
Specificity No interference at the retention time of the main peak.Complies
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%0.8%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL

Logical Relationship of Potential Impurities

The following diagram illustrates the relationship between the starting materials, the final product, and potential impurities.

Impurity_Relationship cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities start_material Starting Material (e.g., 2-Methoxy-5-nitroaniline) intermediate Intermediate start_material->intermediate impurity_a Unreacted Starting Material start_material->impurity_a final_product This compound intermediate->final_product impurity_b Process-Related Impurity intermediate->impurity_b degradation_product Degradation Product final_product->degradation_product Stress Conditions

Caption: Potential Impurity Profile.

Conclusion

The described RP-HPLC method is simple, specific, accurate, and precise for the determination of the purity of this compound. The method is also stability-indicating and can be used for routine quality control analysis and for monitoring the stability of the compound under various conditions.

Application Note: NMR Spectroscopic Characterization of 2-Amino-4-acetamidoanisole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 2-Amino-4-acetamidoanisole (CAS: 6375-47-9), a key intermediate in various chemical syntheses.[1][2][3] Detailed protocols for sample preparation, data acquisition for ¹H, ¹³C, and common 2D NMR experiments (COSY, HSQC, HMBC), and predicted spectral data are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

2-Amino-4-acetamidoanisole (C₉H₁₂N₂O₂) is an aromatic compound containing multiple functional groups, including a primary amine, an acetamido group, and a methoxy group attached to a benzene ring.[1][2][3] Due to its complex substitution pattern, unambiguous structural confirmation and purity assessment are critical. NMR spectroscopy is the most powerful technique for the structural elucidation of such organic molecules in solution.[4] This note details the application of one- and two-dimensional NMR techniques for the complete assignment of proton (¹H) and carbon (¹³C) signals of the title compound.

Predicted NMR Spectral Data

Structure for NMR Assignment:

Caption: Numbering scheme for 2-Amino-4-acetamidoanisole.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H3 7.15 d 2.5
H5 6.85 dd 8.5, 2.5
H6 6.70 d 8.5
NH (Acetamido) 9.50 s -
NH₂ (Amino) 4.80 s (br) -
OCH₃ (C9) 3.75 s -

| COCH₃ (C8) | 2.00 | s | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 148.0
C2 138.5
C3 115.0
C4 128.0
C5 114.5
C6 112.0
C7 (C=O) 168.0
C8 (COCH₃) 24.0

| C9 (OCH₃) | 55.5 |

Experimental Protocols

The quality of NMR spectra is highly dependent on proper sample preparation and the selection of appropriate experimental parameters.[5]

Protocol 1: Sample Preparation
  • Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of 2-Amino-4-acetamidoanisole for ¹H NMR and 50-100 mg for ¹³C NMR.[6][7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a good starting choice due to its high solubilizing power for polar aromatic compounds. Other potential solvents include CDCl₃ or Acetone-d₆.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[5][6] Gentle vortexing or sonication can aid dissolution.[7]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into a clean, dry NMR tube using a Pasteur pipette with a small plug of glass wool or a syringe filter.[8][9]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added.[6] Alternatively, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-25 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label Tube filter->cap insert Insert Sample into Spectrometer cap->insert lock Lock and Shim insert->lock acquire Acquire NMR Spectra (1D, 2D) lock->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectra process->reference integrate Integrate & Assign Peaks reference->integrate report Generate Report integrate->report

Caption: General experimental workflow for NMR analysis.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming results in broad spectral lines.[6]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~12-16 ppm.

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~220-240 ppm.

    • Number of Scans: Requires a significantly higher number of scans (e.g., 1024 or more) depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

For unambiguous assignment, 2D NMR experiments are essential. These experiments reveal correlations between nuclei.

  • COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-spin coupled (typically through 2-3 bonds). This is useful for identifying adjacent protons on the aromatic ring.[10]

    • Setup: Run a standard gradient-enhanced COSY (gCOSY) or DQF-COSY experiment.[10] A ¹H spectrum is projected on both axes, and cross-peaks indicate coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons directly to their attached carbons (one-bond ¹JCH coupling).[11] This is crucial for assigning the protonated carbons.

    • Setup: Run a standard gradient-enhanced HSQC experiment. The ¹H spectrum is on one axis and the ¹³C spectrum is on the other. Cross-peaks show direct C-H connectivity.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is vital for assigning quaternary (non-protonated) carbons and piecing together molecular fragments.[11]

    • Setup: Run a standard gradient-enhanced HMBC experiment. Cross-peaks connect protons to carbons that are 2 or 3 bonds away.[10]

G H1_NMR 1D ¹H NMR COSY 2D COSY H1_NMR->COSY Identifies H-H Coupling HSQC 2D HSQC H1_NMR->HSQC Provides ¹H shifts HMBC 2D HMBC H1_NMR->HMBC Provides ¹H shifts C13_NMR 1D ¹³C NMR C13_NMR->HSQC Provides ¹³C shifts C13_NMR->HMBC Provides ¹³C shifts Structure Final Structure Assignment COSY->Structure H-H Connectivity HSQC->Structure Direct C-H Bonds HMBC->Structure Long-Range C-H Bonds (Quaternary Carbons)

Caption: Logic for structure elucidation using multiple NMR experiments.

Data Processing and Interpretation
  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate NMR software.

  • Referencing: Calibrate the chemical shift axis using the internal standard or the residual solvent signal.

  • ¹H Spectrum Analysis:

    • Chemical Shift (δ): Identify signals corresponding to aromatic, amine, amide, methoxy, and acetyl methyl protons based on the predicted values in Table 1.

    • Integration: The relative area under each peak corresponds to the number of protons it represents.

    • Multiplicity: Analyze splitting patterns (singlet, doublet, doublet of doublets) to deduce neighboring proton environments.

  • ¹³C Spectrum Analysis: Identify the number of unique carbon environments. The chemical shifts will distinguish between aromatic, carbonyl, methoxy, and methyl carbons as predicted in Table 2.

  • 2D Spectra Analysis:

    • COSY: Look for cross-peaks between H5 and H6, and between H5 and H3, confirming their positions on the aromatic ring.

    • HSQC: Correlate each aromatic proton (H3, H5, H6) and methyl proton (H8, H9) signal to its directly attached carbon signal (C3, C5, C6, C8, C9).

    • HMBC: Use long-range correlations to confirm the overall structure. For example, the acetyl methyl protons (H8) should show a correlation to the carbonyl carbon (C7). The methoxy protons (H9) should correlate to C1. Aromatic protons will show correlations to neighboring carbons, confirming the substitution pattern and assigning the quaternary carbons (C1, C2, C4).

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of 2-Amino-4-acetamidoanisole. The protocols and predicted data herein serve as a comprehensive reference for researchers engaged in the synthesis, quality control, and analysis of this compound and its derivatives.

References

Application Notes and Protocols for the Acylation of 2,4-diaminoanisole to Produce 3-amino-4-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective acylation of diamines is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and dye precursors. This document provides a detailed protocol for the selective N-acylation of 2,4-diaminoanisole to synthesize 3-amino-4-methoxyacetanilide. This reaction requires careful control of conditions to favor mono-acylation at the more nucleophilic amino group and prevent the formation of di-acylated byproducts. The target compound, 3-amino-4-methoxyacetanilide, is a valuable intermediate in various chemical industries.

Reaction Scheme

The acylation of 2,4-diaminoanisole with acetic anhydride yields 3-amino-4-methoxyacetanilide, as depicted in the following reaction scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2,4-diaminoanisoleC₇H₁₀N₂O138.1768-71Off-white to pink solid
3-amino-4-methoxyacetanilideC₉H₁₂N₂O₂180.20109-118[1][2]White crystalline powder[1]

Experimental Protocol

This protocol is based on established procedures for the selective acylation of aromatic diamines.[3]

Materials:

  • 2,4-diaminoanisole

  • Acetic anhydride

  • Methanol

  • Calcium Carbonate (or other suitable acid scavenger)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Activated carbon

  • Celite or filter aid

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard glassware for extraction and recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4-diaminoanisole (1.0 eq) in methanol.

  • Addition of Acid Scavenger: To the stirred solution, add calcium carbonate (0.5-0.6 eq) as an acid scavenger.[3]

  • Cooling: Cool the suspension to a temperature between -5 °C and 5 °C using an ice-salt bath.[3]

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.0-1.1 eq) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the acid scavenger.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification:

    • The crude 3-amino-4-methoxyacetanilide can be purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot methanol or ethanol.

    • If the solution is colored, add a small amount of activated carbon and celite, and filter hot.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Yield: >86%[3] Purity: >99.0% (by HPLC)[3]

Characterization Data

AnalysisData
¹H NMR (CDCl₃)δ 7.25-7.28 (br, 1H), 6.83-6.85 (t, 2H), 6.62 (d, 1H), 3.78 (s, 3H), 3.4-3.6 (br, 2H), 2.03 (s, 3H)[4]
Melting Point 109-118 °C[1][2]
Appearance White crystalline powder[1]

Visualizations

Reaction Mechanism

The selective acylation of 2,4-diaminoanisole is governed by the differential nucleophilicity of the two amino groups. The amino group at the 4-position (para to the methoxy group) is more nucleophilic due to the electron-donating effect of the methoxy group, making it more reactive towards the electrophilic acetic anhydride. The amino group at the 2-position (ortho to the methoxy group) is sterically hindered and less nucleophilic.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products 2_4_diaminoanisole 2,4-Diaminoanisole transition_state Nucleophilic attack from p-amino group 2_4_diaminoanisole->transition_state More nucleophilic para-amino group acetic_anhydride Acetic Anhydride acetic_anhydride->transition_state product 3-Amino-4-methoxyacetanilide transition_state->product Acylation byproduct Acetic Acid transition_state->byproduct

Caption: Reaction mechanism for the selective acylation of 2,4-diaminoanisole.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of 3-amino-4-methoxyacetanilide.

Experimental_Workflow start Start dissolve Dissolve 2,4-diaminoanisole in Methanol start->dissolve add_scavenger Add Acid Scavenger (e.g., CaCO3) dissolve->add_scavenger cool Cool to -5 to 5 °C add_scavenger->cool add_anhydride Add Acetic Anhydride dropwise cool->add_anhydride react Stir at 0 °C (Monitor by TLC) add_anhydride->react workup Work-up (Filter, Concentrate, Extract) react->workup purify Purification by Recrystallization workup->purify product Pure 3-Amino-4-methoxyacetanilide purify->product

Caption: Experimental workflow for the synthesis of 3-amino-4-methoxyacetanilide.

References

Application of N-(3-Amino-4-methoxyphenyl)acetamide in Dye Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Amino-4-methoxyphenyl)acetamide, also known as 3-Amino-4-methoxyacetanilide, is a pivotal aromatic amine intermediate in the synthesis of a variety of dyes, particularly disperse and azo dyes. Its chemical structure, featuring a reactive amino group ortho to a methoxy group and para to an acetamido group, makes it a versatile coupling component in diazotization-coupling reactions, leading to the formation of chromophores with desirable coloration and fastness properties. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in dye manufacturing.

Core Application: Azo Dye Synthesis

The primary application of this compound in dye manufacturing is as a coupling component in the synthesis of azo dyes. The general principle involves the reaction of a diazonium salt (the diazo component) with this compound (the coupling component). The diazonium salt is typically prepared by treating a primary aromatic amine with nitrous acid. The subsequent azo coupling reaction is an electrophilic aromatic substitution where the diazonium cation acts as the electrophile and the electron-rich benzene ring of this compound serves as the nucleophile.

A prominent example of a dye synthesized using this intermediate is C.I. Disperse Blue 79, a widely used dye for polyester fibers known for its excellent fastness properties.[1]

Data Presentation

The following table summarizes key quantitative data for representative dyes synthesized using this compound or its derivatives as the coupling component.

Dye Name/StructureDiazo Componentλmax (nm)Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹)Yield (%)Light Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12)
C.I. Disperse Blue 79 2-Bromo-4,6-dinitroaniline590Not ReportedHigh (Industrial)Good to ExcellentGood to ExcellentGood
C.I. Disperse Blue 211 2-Cyano-4-nitro-6-bromoanilineNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Note: Comprehensive, publicly available quantitative data for a wide range of dyes derived directly from this compound is limited. The data for Disperse Blue 79 is based on its well-established industrial use and reported properties.

Experimental Protocols

Protocol 1: General Laboratory Synthesis of an Azo Dye using this compound

This protocol outlines the general two-step procedure for the synthesis of an azo dye.

Step 1: Diazotization of a Primary Aromatic Amine

  • Dissolve the chosen primary aromatic amine (1.0 equivalent) in a suitable acidic solution (e.g., 2.5 M HCl) in a beaker.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.0-1.1 equivalents) in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C.

  • Continue stirring for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the next step.

Step 2: Azo Coupling with this compound

  • In a separate beaker, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., a mixture of ethanol and water or dilute acetic acid).

  • Cool this solution to 0-5 °C in an ice-water bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the solution of this compound with vigorous stirring.

  • Maintain the pH of the reaction mixture in the weakly acidic to neutral range (pH 4-7) by the portion-wise addition of a base such as sodium acetate or a dilute sodium hydroxide solution to facilitate the coupling reaction.

  • A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the crude dye with cold water and then a small amount of a suitable cold organic solvent (e.g., ethanol) to remove unreacted starting materials.

  • Purify the dye by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF-water mixture).

  • Dry the purified dye in a vacuum oven at a suitable temperature.

  • Characterize the final product using techniques such as UV-Vis spectroscopy (to determine λmax), FT-IR spectroscopy, and NMR spectroscopy.

Protocol 2: Synthesis of a Derivative of the Coupling Component

In many industrial syntheses, such as that of Disperse Blue 79, the amino group of this compound is first derivatized to modify the final properties of the dye. A common derivatization is hydroxyethylation followed by acetylation.

Step 1: N,N-bis(2-hydroxyethyl)ation

  • In a reaction vessel, suspend this compound in water.

  • Heat the suspension to 80-100 °C.

  • Add ethylene oxide to the reaction mixture and maintain the temperature for several hours.

  • After the reaction is complete, dehydrate the product to obtain N-(3-(bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide.

Step 2: Acetylation

  • React the N,N-bis(2-hydroxyethyl) derivative with an excess of acetic anhydride.

  • Heat the mixture to approximately 105-110 °C for a few hours to complete the esterification.

  • The resulting product, 2,2'-((5-acetamido-2-methoxyphenyl)azanediyl)bis(ethane-2,1-diyl) diacetate, can then be used as the coupling component in the azo coupling reaction as described in Protocol 1, Step 2.

Mandatory Visualizations

Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_post_synthesis Post-Synthesis AromaticAmine Primary Aromatic Amine (e.g., 2-Bromo-4,6-dinitroaniline) NaNO2_HCl NaNO₂ / HCl (0-5 °C) AromaticAmine->NaNO2_HCl DiazoniumSalt Diazonium Salt NaNO2_HCl->DiazoniumSalt Formation AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling Reaction (pH 4-7) CouplingComponent This compound (or its derivative) CouplingComponent->AzoDye Filtration Filtration & Washing AzoDye->Filtration Purification Recrystallization Filtration->Purification Characterization Characterization (UV-Vis, FT-IR, NMR) Purification->Characterization

Caption: General workflow for the synthesis of azo dyes.

Signaling_Pathway Start This compound Derivatization Derivatization (e.g., Hydroxyethylation, Acetylation) Start->Derivatization Functional Group Modification Azo_Coupling Azo Coupling with Diazonium Salt Start->Azo_Coupling Direct Coupling Coupling_Component Modified Coupling Component Derivatization->Coupling_Component Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye Application Application on Hydrophobic Fibers (e.g., Polyester) Azo_Dye->Application

Caption: Logical relationship in dye synthesis pathways.

References

Application Notes and Protocols for the Derivatization of 3-Amino-4-methoxyacetanilide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the derivatization of 3-Amino-4-methoxyacetanilide, a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. This document outlines key synthetic protocols, highlights potential derivatization strategies, and discusses the medicinal chemistry applications of the resulting analogs, including their potential roles as kinase inhibitors and transient receptor potential vanilloid 1 (TRPV1) modulators.

Introduction

3-Amino-4-methoxyacetanilide, also known as 2-amino-4-acetamidoanisole, is a readily available chemical intermediate. Its structure, featuring a primary aromatic amine, an acetamido group, and a methoxy-substituted phenyl ring, offers multiple reactive sites for chemical modification. This makes it an attractive scaffold for generating diverse libraries of compounds for drug discovery programs. The strategic modification of these functional groups can lead to the development of novel molecules with a range of biological activities.

Synthesis of the Starting Material: 3-Amino-4-methoxyacetanilide

The most common and efficient method for the preparation of 3-Amino-4-methoxyacetanilide is the reduction of the corresponding nitro compound, 3-nitro-4-methoxyacetanilide. Several reliable protocols have been established for this transformation.

Experimental Protocols for Synthesis

Protocol 1: Catalytic Hydrogenation using a Skeletal Nickel Catalyst

This method offers high conversion and selectivity under optimized conditions.

  • Reaction Scheme:

    • 3-nitro-4-methoxy-acetanilide (NMA) is hydrogenated to 3-amino-4-methoxy-acetanilide (AMA) using a modified skeletal Ni catalyst.

  • Optimized Conditions:

    • Temperature: 60°C

    • Pressure: 1.0 MPa of Hydrogen

    • Catalyst Loading: 1:10 ratio of catalyst to NMA (w/w)

    • Solvent: Methanol

    • Reaction Time: 40 minutes for 100% conversion of NMA and 99.9% selectivity to AMA.[1]

  • Procedure:

    • In a suitable pressure reactor, suspend 3-nitro-4-methoxy-acetanilide and the skeletal Ni catalyst in methanol.

    • Seal the reactor and purge with nitrogen gas.

    • Pressurize the reactor with hydrogen to 1.0 MPa.

    • Heat the reaction mixture to 60°C and maintain vigorous stirring for 40 minutes.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization.

Protocol 2: Reduction using Hydrazine Hydrate

This protocol provides a high-yield synthesis without the need for high-pressure hydrogenation equipment.

  • Reaction Scheme:

    • 3-nitro-4-methoxyacetanilide is reduced using hydrazine hydrate in the presence of a catalyst.

  • Procedure:

    • In a round-bottom flask, combine 3-nitro-4-methoxyacetanilide (1 equivalent), methanol, FeCl3·6H2O (catalytic amount), and diatomite.

    • Heat the mixture to 70°C with stirring.

    • Slowly add 80% hydrazine hydrate (1.5-1.65 molar equivalents) to the reaction mixture over a period of 2 hours.

    • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

    • Hot filter the reaction mixture to remove the catalyst and diatomite.

    • Distill the methanol from the filtrate.

    • Cool the remaining solution to induce crystallization.

    • Collect the solid product by filtration and dry to obtain 3-amino-4-methoxyacetanilide.[2]

Derivatization Strategies for Medicinal Chemistry

The functional groups of 3-Amino-4-methoxyacetanilide provide opportunities for a variety of chemical modifications to explore structure-activity relationships (SAR).

Derivatization of the Primary Amino Group

The primary amino group is a key site for derivatization, allowing for the introduction of a wide range of functionalities.

The reaction of the primary amine with various sulfonyl chlorides yields a library of sulfonamide derivatives. Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities.

  • General Reaction Scheme:

    • 3-Amino-4-methoxyacetanilide reacts with a substituted sulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding sulfonamide.

  • General Protocol:

    • Dissolve 3-Amino-4-methoxyacetanilide in a suitable solvent such as pyridine or dichloromethane.

    • Cool the solution in an ice bath.

    • Add the desired sulfonyl chloride (1.0-1.2 equivalents) dropwise.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

The primary amine can be condensed with various aldehydes and ketones to form Schiff bases, which can then be used as intermediates for the synthesis of diverse heterocyclic systems.

  • General Reaction Scheme:

    • 3-Amino-4-methoxyacetanilide reacts with an aldehyde or ketone in the presence of an acid catalyst to form a Schiff base. This intermediate can then undergo cyclization reactions to form heterocycles like quinazolines.

  • Workflow for Quinazoline Synthesis:

    G A 3-Amino-4-methoxyacetanilide B Reaction with Formic Acid or equivalent A->B C N-formyl derivative B->C D Cyclization (e.g., POCl3) C->D E Substituted Quinazolinone D->E F Further Derivatization E->F G Bioactive Quinazoline Derivatives F->G

    Caption: General workflow for the synthesis of quinazoline derivatives.

Modification of the Phenyl Ring

The aromatic ring can be modified through electrophilic substitution reactions, such as halogenation, to introduce substituents that can modulate the compound's biological activity.

Drawing inspiration from studies on related scaffolds, halogenation of the phenyl ring could be a viable strategy to enhance biological activity, for instance, as modulators of TRPV1.

  • General Protocol for Bromination:

    • Dissolve 3-Amino-4-methoxyacetanilide in a suitable solvent like acetic acid.

    • Slowly add a solution of bromine in acetic acid at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and collect the precipitate by filtration.

    • Wash the solid with water and then with a dilute solution of sodium thiosulfate to remove excess bromine.

    • Dry the product to obtain the brominated derivative.

Bioisosteric Replacement of the Acetamido Group

The acetamido group can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres). This strategy can be used to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

  • Potential Bioisosteric Replacements:

    • Substituted amides

    • Sulfonamides

    • Ureas

    • Heterocyclic rings

Medicinal Chemistry Applications and Biological Data

While extensive derivatization of 3-Amino-4-methoxyacetanilide for medicinal chemistry is an emerging area, preliminary studies on related scaffolds suggest promising therapeutic potential.

Anticancer Activity

Derivatives of a similar scaffold, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, have shown potent anticancer activity. A lead compound from this series, 6b , demonstrated high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia. This compound was found to induce cell death through both apoptosis and autophagy.

Table 1: Anticancer Activity of a Representative Derivative

CompoundCell LineIC50 (µM)
6b A375 (Melanoma)Data not available in provided context
6b Pancreatic Cancer Cell LineData not available in provided context
6b CML Cell LineData not available in provided context

Note: Specific IC50 values for compound 6b were not available in the provided search results.

Modulation of TRPV1

Studies on 4-hydroxy/amino-3-methoxyphenyl acetamide derivatives have shown that halogenation of the aromatic ring can shift the functional activity at the TRPV1 receptor from agonism towards antagonism. This suggests that derivatives of 3-Amino-4-methoxyacetanilide could be explored as potential modulators of this ion channel, which is implicated in pain and inflammation. The extent of antagonism was found to increase with the size of the halogen (I > Br > Cl).

Signaling Pathway:

cluster_0 TRPV1 Modulation Ligand Halogenated Derivative of 3-Amino-4-methoxyacetanilide Analog TRPV1 TRPV1 Channel Ligand->TRPV1 Antagonism Ca_Influx Decreased Ca2+ Influx TRPV1->Ca_Influx Cellular_Response Modulation of Cellular Response (e.g., reduced pain signaling) Ca_Influx->Cellular_Response

Caption: Potential mechanism of action for halogenated derivatives as TRPV1 antagonists.

Conclusion

3-Amino-4-methoxyacetanilide is a promising and versatile scaffold for the development of new therapeutic agents. The synthetic protocols provided herein offer reliable methods for its preparation. The outlined derivatization strategies, including modification of the primary amino group, halogenation of the phenyl ring, and bioisosteric replacement of the acetamido group, provide a roadmap for generating diverse chemical libraries. Further exploration of these derivatives, particularly in the areas of oncology and pain management, is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for the Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a key intermediate in the preparation of various dyes and a potential building block in medicinal chemistry. The following sections outline two primary synthetic routes, including experimental procedures, data summaries, and workflow visualizations.

Introduction

This compound, also known as 3-amino-4-methoxyacetanilide, is a valuable organic intermediate. Its structure, featuring both an amine and an acetamide group on a methoxy-substituted benzene ring, allows for a variety of subsequent chemical modifications. This document details two common and effective methods for its synthesis: the reduction of a nitroaromatic precursor and the selective acylation of a diamine.

Synthetic Protocols

Two primary protocols for the synthesis of this compound are presented below.

Protocol 1: Catalytic Hydrogenation of 3-Nitro-4-methoxyacetanilide

This protocol describes the reduction of a nitro group to an amine using catalytic hydrogenation. This method is often favored for its clean reaction profile and high yields.

Experimental Protocol:

  • Catalyst Preparation (if using freshly prepared Raney Nickel):

    • In a fume hood, cautiously add Ni-Al alloy (1 part by weight) to a 20 wt.% aqueous solution of sodium hydroxide (150 mL for 1.5g of alloy) at 50°C over 5 minutes with stirring.

    • After the addition is complete, heat the mixture to 80°C and maintain for 90 minutes with continuous stirring.

    • Allow the mixture to cool, then carefully decant the supernatant.

    • Wash the remaining Raney nickel catalyst with distilled water until the pH of the washings is neutral (pH ≈ 7).

    • Finally, wash the catalyst with absolute ethanol three times and store it under ethanol for future use.

  • Hydrogenation Reaction:

    • To a high-pressure reaction vessel, add 3-nitro-4-methoxyacetanilide (10g, 1 equivalent).

    • Add the prepared Raney nickel catalyst (1.5g, 0.15 equivalents by weight) and methanol (200 mL).

    • Seal the reactor and purge with nitrogen gas for 10 minutes to remove any oxygen.

    • Pressurize the reactor with hydrogen gas to 1.5 MPa.

    • Heat the mixture to 80°C while stirring and maintain these conditions for 4 hours.[1]

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to approximately 30°C and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate can be concentrated under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or water to obtain a product with high purity.

Protocol 2: Selective Acylation of 2,4-Diaminoanisole

This method involves the selective acylation of the more sterically accessible amino group of 2,4-diaminoanisole. Controlling the reaction conditions is crucial to favor the formation of the desired isomer.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve freshly distilled 2,4-diaminoanisole in an aqueous solution.

    • Cool the solution in an ice bath.

  • Acylation:

    • Slowly add acetic anhydride to the cooled solution with vigorous stirring. The molar ratio of 2,4-diaminoanisole to acetic anhydride should be carefully controlled to minimize di-acylation.

    • The reaction can be carried out in the presence of a mild base, such as magnesia, to neutralize the acetic acid byproduct.[2]

  • Work-up and Purification:

    • Upon completion of the reaction (monitored by TLC), the product may precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the solid with cold water to remove any unreacted starting materials and water-soluble byproducts.

    • The crude product can be purified by recrystallization to yield this compound. A reported yield for a similar aqueous acylation process is around 75% before recrystallization.[2]

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physical and Chemical Properties of Key Compounds

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundThis compoundC₉H₁₂N₂O₂180.206375-47-9[3]
3-Nitro-4-methoxyacetanilideN-(4-methoxy-3-nitrophenyl)acetamideC₉H₁₀N₂O₄210.19
2,4-Diaminoanisole4-Methoxyphenylene-1,3-diamineC₇H₁₀N₂O138.17615-05-4
Acetic AnhydrideEthanoic anhydrideC₄H₆O₃102.09108-24-7

Table 2: Summary of Reaction Conditions and Yields

ProtocolStarting MaterialKey ReagentsSolventTemperature (°C)Pressure (MPa)Time (h)Reported Yield (%)
13-Nitro-4-methoxyacetanilideRaney Nickel, H₂Methanol801.5498.4 (conversion)
22,4-DiaminoanisoleAcetic AnhydrideWater0-10Atmospheric-~75 (crude)[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic protocols.

Synthesis_Protocols cluster_0 Protocol 1: Catalytic Hydrogenation cluster_1 Protocol 2: Selective Acylation SM1 3-Nitro-4-methoxyacetanilide P1 This compound SM1->P1 H₂, Raney Ni Methanol, 80°C, 1.5 MPa SM2 2,4-Diaminoanisole P2 This compound SM2->P2 Acetic Anhydride Aqueous solution

Caption: Synthetic routes to this compound.

Experimental_Workflow_Protocol1 start Start reactants Charge Reactor: - 3-Nitro-4-methoxyacetanilide - Raney Nickel - Methanol start->reactants purge Purge with N₂ reactants->purge pressurize Pressurize with H₂ (1.5 MPa) purge->pressurize react Heat to 80°C for 4h pressurize->react cool Cool to 30°C react->cool filter Filter to remove catalyst cool->filter concentrate Concentrate filtrate filter->concentrate purify Recrystallize concentrate->purify end Final Product purify->end

Caption: Experimental workflow for Protocol 1.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide.

Frequently Asked Questions (FAQs) and Troubleshooting

Route Selection & General Issues

Q1: What are the primary synthesis routes for this compound and which is recommended?

A1: There are two main routes for synthesizing this compound:

  • Reduction of a Nitro Precursor: This widely used method involves the reduction of 3-nitro-4-methoxyacetanilide. The key advantage is the high selectivity and yield often achieved. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is a common and green approach.[1] The older, industrial method using iron powder reduction is effective but generates significant environmental waste.[1]

  • Selective Acylation of a Diamine: This route starts with 2,4-diaminoanisole and involves a selective acylation reaction. While feasible, controlling the regioselectivity to avoid the formation of di-acetylated and other isomeric byproducts can be challenging, potentially leading to lower yields compared to the reduction route.[2][3]

For laboratory and industrial synthesis aiming for high purity and yield with environmental considerations, the catalytic hydrogenation of 3-nitro-4-methoxyacetanilide is generally the preferred method.[1]

Troubleshooting: Route 1 - Reduction of 3-Nitro-4-methoxyacetanilide

Q2: My reduction of 3-nitro-4-methoxyacetanilide is incomplete or proceeds very slowly. What are the potential causes and solutions?

A2: Incomplete or slow reduction is a common issue that can be traced to several factors. A systematic check of the following is recommended:

  • Catalyst Activity: Catalysts like Pd/C and Raney Nickel can lose activity due to improper storage or handling. Ensure the catalyst is fresh. If activity is still low, consider increasing the catalyst loading. For particularly stubborn reductions, increasing hydrogen pressure may be necessary.[4]

  • Reagent Quality: For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), the purity and surface area of the metal are crucial. Use finely powdered metals.[4] Other reducing agents, such as sodium dithionite, can decompose over time and should be fresh.[4]

  • Solubility: The starting nitro compound must be sufficiently soluble in the reaction solvent for the reaction to proceed efficiently. If solubility is low, consider switching to a solvent like THF or using a co-solvent system such as ethanol/water or acetic acid.[4] Protic co-solvents can often enhance the rate of catalytic hydrogenation.

  • Reaction Temperature: While many reductions occur at room temperature, some substrates require heating to achieve a reasonable rate.[4] However, exercise caution, as excessive heat can promote the formation of side products.[4]

Q3: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the desired amine?

A3: The formation of these intermediates is due to the stepwise nature of nitro group reduction. To favor the complete reduction to the amine, consider the following:

  • Control Reaction Conditions: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates.[4]

  • Temperature Management: The reduction process can be exothermic. Localized overheating can promote side reactions, leading to products like azobenzene derivatives.[4] Maintain proper temperature control throughout the reaction.

  • Choice of Reducing Agent: Catalytic hydrogenation is often highly selective for the reduction of nitro groups.[5] Reagents like LiAlH₄ are not suitable for aromatic nitro compounds as they tend to produce azo products.[5]

Q4: How can I effectively monitor the progress of the reduction reaction?

A4: Several methods can be used to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a simple and rapid method to track the disappearance of the starting material (3-nitro-4-methoxyacetanilide) and the appearance of the product.

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: You can monitor the disappearance of the absorbance peak corresponding to the aromatic nitro group.[4]

    • Infrared (IR) Spectroscopy: The reaction can be followed by observing the disappearance of the characteristic nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the primary amine (around 3300-3500 cm⁻¹).[4]

Troubleshooting: Route 2 - Selective Acylation of 2,4-Diaminoanisole

Q5: During the acylation of 2,4-diaminoanisole, I'm getting low yields and multiple products. How can I improve the regioselectivity?

A5: Achieving selective mono-acylation of 2,4-diaminoanisole can be difficult. The two amino groups have different reactivities, but over-acylation is a common side reaction.

  • Control Stoichiometry: Carefully control the stoichiometry of the acylating agent (e.g., acetic anhydride). Use of a slight excess may be needed, but a large excess will favor di-acetylation.

  • Reaction Conditions: Adjusting the pH is critical. A patent suggests that adding hydrochloric acid during the acylation in an aqueous solution can improve the yield of the desired isomer.[2]

  • Acylating Agent: The choice of acylating agent is important. Acetic anhydride is commonly used.[2] Milder or more sterically hindered acylating agents could potentially improve selectivity.

Purification

Q6: What is the recommended method for purifying the final this compound product?

A6: The final product is a solid. The most common purification methods are:

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system (e.g., aqueous ethanol) should be chosen to provide good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For separating mixtures of isomers or removing stubborn impurities, flash column chromatography using a silica gel stationary phase is effective. A solvent system like ethyl acetate in petroleum ether or hexane can be used for elution.[6]

Quantitative Data on Synthesis Conditions

The tables below summarize quantitative data from various synthesis protocols to aid in the selection of optimal reaction conditions.

Table 1: Comparison of Reduction Methods for 3-Nitro-4-methoxyacetanilide

Catalyst/ReagentCatalyst:Substrate (w/w)SolventPressure (MPa)Temperature (°C)Time (h)Conversion RateProduct SelectivityReference
Raney Nickel1.5 : 10Ethanol1.090498.8%99.6%[1]
Raney Nickel1.5 : 10Methanol0.890498.0%99.4%[1]
Raney Nickel1.5 : 10Methanol1.580498.4%99.2%[1]
Raney Nickel1.0 : 10Methanol1.5110291.9%99.0%[1]
Hydrazine Hydrate / FeCl₃N/AMethanolN/A702>99%N/A[7]

Table 2: Comparison of Acylation Conditions for 2,4-Diaminoanisole

Acylating AgentSolventAdditiveYield (before recrystallization)Reference
Acetic AnhydrideWaterNone75%[2]
Acetic AnhydrideWaterMagnesia65%[2]

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation of 3-Nitro-4-methoxyacetanilide with Raney Nickel

This protocol is based on a high-yield procedure described in patent literature.[1]

  • Reactor Setup: To a suitable high-pressure reactor, add 10g of 3-nitro-4-methoxyacetanilide, 1.5g of freshly prepared Raney Nickel catalyst, and 200 mL of ethanol.

  • Inerting: Seal the reactor and purge the system with nitrogen gas for 10 minutes to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to 1.0 MPa.

  • Heating and Reaction: Begin stirring and gradually heat the mixture to 90°C. Maintain these conditions for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to approximately 30°C and carefully vent the excess hydrogen.

  • Isolation: Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be handled with care as it can be pyrophoric. The filtrate contains the product.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like aqueous ethanol to yield pure this compound.

Protocol 2: Synthesis via Selective Acylation of 2,4-Diaminoanisole

This protocol is adapted from literature describing aqueous acylation methods.[2]

  • Dissolution: Dissolve freshly distilled 2,4-diaminoanisole in an aqueous solution.

  • Acylation: Cool the solution in an ice bath. Slowly add one equivalent of acetic anhydride dropwise while vigorously stirring.

  • pH Control: Monitor and maintain the pH of the reaction mixture as specified by the chosen procedure (e.g., slightly acidic or neutral).

  • Reaction Completion: Allow the reaction to stir at a controlled temperature until TLC analysis indicates the consumption of the starting material.

  • Isolation: The product may precipitate out of the solution upon completion. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or organic extract with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to separate the desired mono-acetylated product from unreacted starting material and di-acetylated byproduct.

Visualizations

Synthesis_Pathway cluster_main Main Reduction Pathway cluster_side Potential Side Products start 3-Nitro-4-methoxy- acetanilide prod N-(3-Amino-4-methoxy- phenyl)acetamide start->prod H₂ / Catalyst (e.g., Raney Ni) or Fe/HCl nitroso Nitroso Intermediate start->nitroso Incomplete Reduction hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine azoxy Azoxy Dimer nitroso->azoxy Dimerization hydroxylamine->prod

Caption: Synthesis of this compound via reduction, highlighting potential intermediates.

Experimental_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification A 1. Charge Reactor (Substrate, Solvent, Catalyst) B 2. Inert Atmosphere (N₂ Purge) A->B C 3. Introduce Reductant (e.g., H₂ Pressure) B->C D 4. Control Temperature & Stir (e.g., Heat to 90°C) C->D E 5. Cool Reaction Mixture D->E F 6. Filter Catalyst E->F G 7. Concentrate Filtrate (Rotary Evaporation) F->G H 8. Isolate Crude Product G->H I 9. Recrystallization or Column Chromatography H->I J 10. Dry Pure Product I->J

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree start Problem: Incomplete Nitro Reduction q1 Is the catalyst fresh and handled correctly? start->q1 a1_yes Check solubility of starting material. q1->a1_yes Yes a1_no Action: Use fresh catalyst. Increase catalyst loading. q1->a1_no No a2_yes Check reaction temperature & pressure. a1_yes->a2_yes Good a2_no Action: Use co-solvent (EtOH/H₂O) or switch to THF. a1_yes->a2_no Poor a3_yes Reaction may require more forcing conditions. a2_yes->a3_yes Optimal a3_no Action: Increase temperature gradually. Increase H₂ pressure. a2_yes->a3_no Low

Caption: Decision tree for troubleshooting incomplete nitro group reduction.

References

Technical Support Center: Synthesis of 3-Amino-4-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-methoxyacetanilide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-Amino-4-methoxyacetanilide, presented in a question-and-answer format.

Synthesis Route 1: Acetylation of 2,4-Diaminoanisole

Question 1: My reaction is producing a significant amount of a higher molecular weight byproduct, leading to a low yield of 3-Amino-4-methoxyacetanilide. What is this side product and how can I minimize its formation?

Answer:

The most common side reaction in the acetylation of 2,4-diaminoanisole is the formation of the di-acetylated product, 3,4-diacetamidoanisole. This occurs when both amino groups are acetylated by the acetylating agent. Reports indicate that this "dimer" formation can account for 10-15% of the product mixture.[1]

Troubleshooting Steps:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of 2,4-diaminoanisole to acetic anhydride. An excess of the acetylating agent will significantly increase the formation of the di-acetylated byproduct.

  • Slow Addition: Add the acetic anhydride dropwise to the solution of 2,4-diaminoanisole, preferably at a low temperature (e.g., 0-5 °C). This maintains a low concentration of the acetylating agent throughout the reaction, favoring mono-acetylation.

  • Choice of Acetylating Agent: Consider using a milder acetylating agent, such as acetic acid, which can sometimes offer better selectivity for mono-acetylation compared to the more reactive acetic anhydride.[1]

  • Solvent and Temperature: The choice of solvent and reaction temperature can influence the selectivity. Running the reaction in a suitable solvent at a controlled, lower temperature can help minimize di-acetylation.

Question 2: The purity of my final product is low, even after recrystallization. What are the likely impurities?

Answer:

Besides the di-acetylated product, other potential impurities include unreacted 2,4-diaminoanisole and colored oxidation byproducts. 2,4-diaminoanisole is susceptible to oxidation, which can lead to the formation of colored impurities.

Troubleshooting Steps:

  • Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere, such as nitrogen or argon.

  • Purification of Starting Material: Ensure the 2,4-diaminoanisole is pure before starting the reaction. Distillation or recrystallization of the starting material may be necessary.

  • Recrystallization Solvent: Experiment with different solvent systems for recrystallization to effectively remove both the di-acetylated byproduct and any unreacted starting material.

Synthesis Route 2: Nitration of p-Acetanisidide and Subsequent Reduction

Question 1: After the nitration step, I have a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the nitration?

Answer:

The nitration of p-acetanisidide (acetylated p-anisidine) typically yields a mixture of 3-nitro-4-methoxyacetanilide (the desired product) and 2-nitro-4-methoxyacetanilide. The acetamido group is an ortho, para-director. Since the para position is blocked by the methoxy group, substitution occurs at the ortho and meta positions relative to the methoxy group (ortho and meta to the acetamido group).

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid). Higher temperatures can lead to decreased selectivity and an increase in the formation of the undesired isomer.

  • Rate of Addition: Add the nitrating mixture slowly and dropwise to the solution of p-acetanisidide with efficient stirring. This helps to control the exothermicity of the reaction and maintain a consistent low temperature.

  • Choice of Nitrating Agent: While nitric acid and sulfuric acid are standard, other nitrating agents can sometimes offer different selectivities, although this may require significant process development.

Question 2: The yield of my nitrated product is low, and I observe the formation of dark, tarry byproducts. What is the cause of this?

Answer:

The formation of dark, tarry materials is often due to oxidation of the aromatic ring by the strong oxidizing nitrating mixture. Over-nitration to form dinitro compounds can also occur, which are often more prone to decomposition.

Troubleshooting Steps:

  • Strict Temperature Control: As mentioned above, maintaining a low temperature is crucial to minimize oxidative side reactions.

  • Stoichiometry of Nitrating Agent: Use the correct stoichiometry of the nitrating mixture. A large excess of nitric acid can increase the likelihood of oxidation and over-nitration.

  • Purity of Starting Material: Ensure that the starting p-acetanisidide is pure and free of any residual aniline, which is highly susceptible to oxidation.

Question 3: During the reduction of the nitro group, I am seeing byproducts or incomplete conversion. How can I optimize the reduction step?

Answer:

The reduction of the nitro group to an amine can be achieved using various methods, each with its own set of potential issues.

Troubleshooting for Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C):

  • Catalyst Activity: Ensure the catalyst is fresh and active. Deactivated catalysts will lead to incomplete reactions.

  • Catalyst Poisoning: The presence of sulfur-containing compounds or other catalyst poisons in the starting material or solvent can inhibit the reaction.

  • Reaction Conditions: Optimize the hydrogen pressure, temperature, and reaction time. Insufficient pressure or time will result in incomplete reduction.

Troubleshooting for Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl):

  • Stoichiometry: Use a sufficient excess of the metal and acid to ensure complete reduction.

  • Work-up Procedure: The work-up is critical for isolating the amine product. The reaction mixture is typically made basic to precipitate the tin or iron hydroxides and liberate the free amine. Incomplete basification can lead to low yields.

Troubleshooting for Hydrazine Hydrate Reduction:

  • Catalyst: This method often requires a catalyst, such as iron(III) chloride or activated carbon. Ensure the correct catalyst and loading are used.

  • Temperature Control: The reaction with hydrazine hydrate can be exothermic. Control the temperature to avoid runaway reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of acetylating the amino group in the synthesis starting from p-anisidine?

A1: The acetylation of the amino group in p-anisidine to form p-acetanisidide serves two primary purposes before nitration:

  • To reduce the activating effect of the amino group: The -NH₂ group is a very strong activating group, which can lead to over-nitration (introduction of multiple nitro groups) and oxidation of the aromatic ring by the strong nitrating mixture. The acetamido group (-NHCOCH₃) is a less powerful activating group, which allows for a more controlled nitration.

  • To control regioselectivity: The bulky acetamido group sterically hinders the ortho positions, leading to a higher proportion of the desired para-substituted product (relative to the acetamido group).

Q2: How can I confirm the presence of the di-acetylated byproduct in my product mixture?

A2: You can use several analytical techniques to identify the di-acetylated byproduct:

  • Thin Layer Chromatography (TLC): The di-acetylated product will likely have a different Rf value compared to the desired mono-acetylated product.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the di-acetylated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show two distinct acetyl signals and a different aromatic proton splitting pattern compared to the mono-acetylated product.

Q3: Is it possible to hydrolyze the unwanted di-acetylated product back to the desired mono-acetylated product?

A3: Selective hydrolysis of one acetyl group from the di-acetylated product while leaving the other intact is challenging and would likely require careful optimization of reaction conditions (e.g., using a mild acid or base and controlling the reaction time and temperature). It is generally more efficient to optimize the initial acetylation step to minimize the formation of the di-acetylated byproduct.

Q4: What are the safety precautions I should take during the nitration step?

A4: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Use an ice bath to control the reaction temperature and prevent a runaway reaction.

  • Add the nitrating mixture slowly and carefully.

  • Have a quenching agent (e.g., a large volume of ice water) readily available in case of an emergency.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic routes to 3-Amino-4-methoxyacetanilide.

Table 1: Reduction of 3-Nitro-4-methoxyacetanilide via Catalytic Hydrogenation

CatalystHydrogen Pressure (MPa)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Reference
Raney Ni0.8 - 280 - 1102 - 685.1 - 10099.0 - 99.6Patent CN101880242B
Pd/C1.0600.6710099.9ResearchGate Article

Table 2: Reduction of 3-Nitro-4-methoxyacetanilide using Hydrazine Hydrate

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
FeCl₃·6H₂OMethanol70299.3Patent CN104910038A
Fe₂O₃n-Hexane40199.6Patent CN104910038A

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-methoxyacetanilide from 2,4-Diaminoanisole

  • Dissolution: In a round-bottom flask, dissolve 2,4-diaminoanisole in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Acetylation: Slowly add one molar equivalent of acetic anhydride dropwise to the cooled solution with continuous stirring.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain 3-Amino-4-methoxyacetanilide.

Protocol 2: Synthesis of 3-Amino-4-methoxyacetanilide from p-Anisidine

This is a three-step synthesis.

Step 1: Acetylation of p-Anisidine to p-Acetanisidide

  • Dissolution: Dissolve p-anisidine in glacial acetic acid.

  • Acetylation: Slowly add a slight excess of acetic anhydride to the solution with stirring.

  • Precipitation: After the initial exothermic reaction subsides, gently warm the mixture for a short period. Pour the warm mixture into cold water with vigorous stirring to precipitate the p-acetanisidide.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Nitration of p-Acetanisidide to 3-Nitro-4-methoxyacetanilide

  • Dissolution: Dissolve the dried p-acetanisidide in concentrated sulfuric acid at a low temperature (0-5 °C).

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Precipitation: Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the nitrated product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Reduction of 3-Nitro-4-methoxyacetanilide to 3-Amino-4-methoxyacetanilide (using SnCl₂/HCl)

  • Suspension: Suspend the 3-nitro-4-methoxyacetanilide in ethanol in a round-bottom flask.

  • Reduction: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Neutralization: Cool the reaction mixture and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly basic, which will precipitate tin salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.

Visualizations

Synthesis_Pathways pAnisidine p-Anisidine pAcetanisidide p-Acetanisidide pAnisidine->pAcetanisidide Acetylation diaminoanisole 2,4-Diaminoanisole finalProduct 3-Amino-4-methoxyacetanilide diaminoanisole->finalProduct Selective Acetylation diacetylated Di-acetylated Product diaminoanisole->diacetylated Side Reaction nitroacetanilide 3-Nitro-4-methoxyacetanilide pAcetanisidide->nitroacetanilide Nitration orthoNitro ortho-Nitro Isomer pAcetanisidide->orthoNitro Side Reaction nitroacetanilide->finalProduct Reduction

Caption: Synthetic pathways to 3-Amino-4-methoxyacetanilide and major side reactions.

Troubleshooting_Acetylation start Low Yield / Purity in Acetylation of 2,4-Diaminoanisole cause1 Di-acetylation start->cause1 cause2 Oxidation start->cause2 cause3 Incomplete Reaction start->cause3 solution1a Control Stoichiometry (1:1) cause1->solution1a solution1b Slow Addition of Acetic Anhydride cause1->solution1b solution1c Use Milder Acetylating Agent cause1->solution1c solution2a Use Inert Atmosphere cause2->solution2a solution3a Increase Reaction Time/ Temperature (with caution) cause3->solution3a

Caption: Troubleshooting workflow for the acetylation of 2,4-diaminoanisole.

Troubleshooting_Nitration_Reduction start Issues in Nitration/Reduction Route issue1 Isomer Formation (Nitration) start->issue1 issue2 Low Yield / Tarry Byproducts (Nitration) start->issue2 issue3 Incomplete Reduction start->issue3 solution1a Strict Temperature Control (0-5 °C) issue1->solution1a solution1b Slow Addition of Nitrating Mixture issue1->solution1b issue2->solution1a solution2a Control Stoichiometry issue2->solution2a solution3a Check Catalyst Activity/ Poisons (Hydrogenation) issue3->solution3a solution3b Optimize H₂ Pressure/Time (Hydrogenation) issue3->solution3b solution3c Ensure Sufficient Reducing Agent/Acid (Metal/Acid) issue3->solution3c

Caption: Troubleshooting workflow for the nitration and reduction route.

References

Purification of crude 3-Amino-4-methoxyacetanilide by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 3-Amino-4-methoxyacetanilide via recrystallization. Below you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and relevant technical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3-Amino-4-methoxyacetanilide.

Q1: My crude 3-Amino-4-methoxyacetanilide won't fully dissolve in the hot solvent. What should I do?

A1: This issue typically arises from using an insufficient amount of solvent or selecting a solvent with poor dissolving power for your compound.

  • Insufficient Solvent: Add small increments of the hot recrystallization solvent to the flask until all the solid material dissolves. Be mindful not to add a large excess, as this will reduce your final yield.[1][2]

  • Incorrect Solvent Choice: If a large volume of hot solvent has been added and the solid remains undissolved, the solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[3] You may need to select a more appropriate solvent based on solubility tests.

Q2: After dissolving the compound and cooling the solution, no crystals have formed. What is the problem?

A2: The absence of crystal formation upon cooling is a common problem, often due to supersaturation or the use of excessive solvent.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of pure 3-Amino-4-methoxyacetanilide, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.[2]

  • Excess Solvent: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[4]

Q3: The recrystallized product appears as an oil instead of solid crystals. How can I fix this?

A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.

  • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool more slowly.[5]

  • Slower Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate.[5]

Q4: The yield of my purified 3-Amino-4-methoxyacetanilide is very low. What are the possible reasons?

A4: A low recovery of the purified product can stem from several factors during the recrystallization process.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[1][2]

  • Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[1]

Q5: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A5: If the crude material has colored impurities, they may persist through a standard recrystallization.

  • Activated Charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

Data Presentation

Estimated Solubility of 3-Amino-4-methoxyacetanilide

The following table provides an estimation of the solubility of 3-Amino-4-methoxyacetanilide in common laboratory solvents at room temperature (approx. 25°C) and at the solvent's boiling point. This data is based on general solubility principles for aromatic amines and amides and should be used as a guideline for solvent selection.

SolventStructurePolaritySolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
WaterH₂OHighLowModerate
EthanolCH₃CH₂OHHighModerateHigh
Isopropanol(CH₃)₂CHOHHighModerateHigh
Acetone(CH₃)₂COMediumModerateHigh
Ethyl AcetateCH₃COOCH₂CH₃MediumLowModerate
TolueneC₆H₅CH₃LowVery LowLow

Note: Methanol is also a suitable solvent, with solubility properties similar to ethanol.[6]

Experimental Protocols

Recrystallization of Crude 3-Amino-4-methoxyacetanilide

This protocol outlines the general procedure for the purification of crude 3-Amino-4-methoxyacetanilide.

Materials:

  • Crude 3-Amino-4-methoxyacetanilide

  • Recrystallization solvent (e.g., ethanol or an ethanol/water mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on the solubility data, choose an appropriate solvent. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution: Place the crude 3-Amino-4-methoxyacetanilide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more hot solvent dropwise until a clear solution is obtained.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Filter the hot solution quickly to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point of the purified crystals to assess their purity. The melting point of pure 3-Amino-4-methoxyacetanilide is reported to be in the range of 109-118°C.[6]

Mandatory Visualization

Troubleshooting Workflow for Recrystallization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization of 3-Amino-4-methoxyacetanilide.

G Troubleshooting Recrystallization of 3-Amino-4-methoxyacetanilide start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Product oils out? cool->oiling_out crystals_form Crystals form? collect Collect and dry crystals crystals_form->collect Yes no_crystals No crystals form crystals_form->no_crystals No low_yield Yield is low? collect->low_yield end Pure Product induce Induce crystallization (scratch/seed) no_crystals->induce still_no_crystals Still no crystals? induce->still_no_crystals still_no_crystals->collect No, crystals form evaporate Too much solvent. Evaporate some solvent and re-cool. still_no_crystals->evaporate Yes evaporate->cool oiling_out->crystals_form No reheat_dilute Reheat to dissolve oil, add more solvent, cool slowly. oiling_out->reheat_dilute Yes reheat_dilute->cool low_yield->end No check_mother_liquor Check mother liquor for dissolved product. Optimize solvent volume in next attempt. low_yield->check_mother_liquor Yes check_mother_liquor->end

Troubleshooting workflow for recrystallization.

References

Common impurities in N-(3-Amino-4-methoxyphenyl)acetamide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-(3-Amino-4-methoxyphenyl)acetamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities in crude this compound typically originate from the starting materials and side reactions during its synthesis. The primary synthesis route involves the acetylation of 2,4-diaminoanisole with acetic anhydride. Therefore, the common impurities include:

  • Unreacted Starting Material: 2,4-diaminoanisole

  • Di-acetylated Byproduct: N,N'-(4-methoxy-1,3-phenylene)diacetamide (3-acetamido-4-methoxyacetanilide)

  • Positional Isomers: Small amounts of other isomers may form depending on the reaction conditions.

  • Residual Solvents: Solvents used in the synthesis and work-up procedures.

Q2: How can I monitor the progress of the synthesis reaction?

A2: The progress of the acetylation of 2,4-diaminoanisole can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase for this purpose is a mixture of ethyl acetate and hexane. By spotting the reaction mixture, the starting material, and the product standard on a silica gel TLC plate, you can observe the consumption of the starting material and the formation of the desired product.

Q3: My purified this compound appears colored. What is the cause and how can I remove the color?

A3: A colored product often indicates the presence of minor, highly colored impurities, which may be oxidation products of the aromatic amine functionalities. These can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step.

Q4: What is the recommended method for purifying crude this compound?

A4: The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the scale of the purification and the nature of the impurities. For larger quantities, recrystallization is often more practical, while column chromatography can provide higher purity for smaller batches.

Troubleshooting Guides

Problem: Low Yield of this compound

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction to completion using TLC. Ensure the appropriate stoichiometry of reagents and optimal reaction time and temperature.
Side Reactions Control the reaction temperature and the rate of addition of acetic anhydride to minimize the formation of the di-acetylated byproduct.
Loss during Work-up Ensure proper pH adjustment during the work-up to minimize the solubility of the product in the aqueous phase. Use an appropriate extraction solvent and perform multiple extractions if necessary.
Loss during Purification Optimize the recrystallization solvent system to ensure good recovery. In column chromatography, select an appropriate eluent system to avoid excessive band broadening and loss of product.

Problem: Difficulty in Removing the Di-acetylated Byproduct

Possible CauseSuggested Solution
Similar Polarity to the Desired Product Recrystallization from a carefully selected solvent system can exploit small differences in solubility. Column chromatography with a fine-tuned eluent system will likely be more effective for separating compounds with similar polarities.

Impurity Identification and Removal Workflow

The following diagram illustrates a general workflow for identifying and removing impurities from a crude sample of this compound.

cluster_start cluster_analysis Purity Assessment cluster_purification Purification cluster_end start Crude This compound TLC TLC Analysis (e.g., Ethyl Acetate/Hexane) start->TLC HPLC HPLC Analysis (Reverse Phase) start->HPLC Recrystallization Recrystallization (e.g., from Ethanol/Water) TLC->Recrystallization Impurity Profile Identified Column Column Chromatography (Silica Gel) HPLC->Column Quantitative Purity Determined end Pure This compound Recrystallization->end Column->end

Caption: Workflow for Impurity Analysis and Purification.

Quantitative Data on Purification

Purification MethodStarting Purity (Typical)Final Purity (Expected)Key AdvantagesKey Disadvantages
Single Recrystallization 85-95%>98%Scalable, cost-effectiveMay not remove impurities with very similar solubility
Column Chromatography 85-95%>99%High resolution for closely related impuritiesLess scalable, more time-consuming, requires more solvent
Preparative HPLC >95%>99.9%Highest achievable purityExpensive, low throughput, requires specialized equipment

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying gram-scale quantities of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat the mixture for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated flask.

  • Crystallization: Add hot deionized water dropwise to the hot ethanolic solution until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Column Chromatography

This protocol is ideal for purifying smaller quantities of this compound and for separating impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica Gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Eluent: A mixture of Ethyl Acetate and Hexane (start with a low polarity mixture, e.g., 30:70, and gradually increase the polarity)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the initial low-polarity eluent. Collect fractions in test tubes.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will help to elute the desired compound and then the more polar impurities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Analytical HPLC for Purity Assessment

This method can be used to determine the purity of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and water (isocratic or gradient elution may be used for optimal separation). A typical starting point is a 50:50 (v/v) mixture. A small amount of a modifier like formic acid (0.1%) can be added to improve peak shape.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC column.

  • Detection: Monitor the elution of the components using a UV detector at a wavelength where the compound has strong absorbance (e.g., around 254 nm).

  • Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 3-nitro-4-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the reduction of 3-nitro-4-methoxyacetanilide to 3-amino-4-methoxyacetanilide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 3-nitro-4-methoxyacetanilide?

A1: The most prevalent methods for the reduction of 3-nitro-4-methoxyacetanilide include catalytic hydrogenation and chemical reduction.

  • Catalytic Hydrogenation: This method often employs catalysts such as Raney® Nickel or Palladium on carbon (Pd/C) with a hydrogen source. It is considered a green and efficient method.[1][2][3]

  • Chemical Reduction: This approach utilizes reagents like stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or hydrazine hydrate with a catalyst.[4][5][6]

Q2: What are the typical reaction conditions for catalytic hydrogenation with Raney Nickel?

A2: Typical conditions for Raney Nickel-catalyzed hydrogenation involve reaction temperatures between 80-110°C and hydrogen pressures of 0.8-2 MPa.[1] The reaction time can range from 2 to 6 hours, with methanol or ethanol commonly used as the solvent.[1]

Q3: How can I purify the final product, 3-amino-4-methoxyacetanilide?

A3: Purification of 3-amino-4-methoxyacetanilide can be achieved through several methods. After the reaction, the catalyst is typically filtered off. The crude product can then be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.[7][8][9] An acid-base workup can also be employed to separate the basic amine product from non-basic impurities.[7]

Q4: What are the safety precautions for handling Raney Nickel?

A4: Raney Nickel is pyrophoric and may ignite spontaneously upon exposure to air, especially when dry.[10][11][12][13][14] It should always be handled as a slurry in water or a suitable solvent.[10][13] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.[11][12][14] All handling should be conducted in a well-ventilated fume hood.[11][12]

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Conversion

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material (3-nitro-4-methoxyacetanilide) remaining after the expected reaction time.

  • The isolated product yield is lower than anticipated.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst (Catalytic Hydrogenation) Catalyst Preparation: Ensure the Raney Nickel is freshly prepared and properly activated.[15] For Pd/C, ensure it has been stored correctly and has not been exposed to catalyst poisons. Catalyst Loading: Increase the catalyst loading. A typical starting point is 10-20% by weight of the substrate.[1]
Insufficient Reducing Agent (Chemical Reduction) Stoichiometry: Verify the stoichiometry of the reducing agent. For SnCl₂ reductions, a significant molar excess (typically 3-5 equivalents) is often required. For hydrazine hydrate, ensure the correct molar ratio is used in conjunction with the catalyst.[4]
Low Reaction Temperature Temperature Optimization: Gradually increase the reaction temperature. For catalytic hydrogenation, temperatures between 60-110°C are common.[1][2] For chemical reductions, follow the recommended temperature profile for the specific reagent.
Inadequate Hydrogen Pressure (Catalytic Hydrogenation) Pressure Check: Ensure the hydrogen pressure is within the optimal range for the specific catalyst and substrate (e.g., 0.8-2 MPa for Raney Nickel).[1] Check for any leaks in the hydrogenation apparatus.
Poor Mixing/Agitation Stirring Rate: Increase the stirring speed to ensure efficient contact between the reactants, solvent, and catalyst. Inadequate mixing can lead to localized depletion of the reducing agent or hydrogen.
Issue 2: Formation of Side Products

Symptoms:

  • TLC or HPLC analysis shows the presence of unexpected spots in addition to the starting material and the desired product.

  • The isolated product is difficult to purify.

Possible Causes and Solutions:

CauseRecommended Action
Over-reduction or Side Reactions Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to avoid the formation of byproducts. Temperature Control: Avoid excessively high temperatures, which can promote side reactions.
Formation of Azo or Azoxy Compounds Reaction Conditions: The formation of azo and azoxy compounds can occur as intermediates in nitro group reductions. Ensuring complete reduction to the amine can be achieved by using a sufficient excess of the reducing agent and allowing for adequate reaction time.
Dehalogenation (if applicable to other substrates) Catalyst Choice: When reducing nitroarenes with halogen substituents, Raney Nickel is often preferred over Pd/C to minimize dehalogenation.[3]
Issue 3: Difficult Work-up and Purification

Symptoms:

  • Formation of emulsions during aqueous work-up.

  • Precipitation of metal salts that are difficult to filter.

  • The product streaks on TLC plates during chromatographic purification.

Possible Causes and Solutions:

CauseRecommended Action
Emulsion Formation Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to break up emulsions. Filtration Aid: Filter the entire mixture through a pad of Celite® or diatomaceous earth to help separate the layers.
Precipitation of Tin Salts (SnCl₂ Reduction) pH Adjustment: During the work-up of SnCl₂ reductions, a large amount of tin salts can precipitate. To dissolve these salts, add a sufficient amount of a strong base, such as 50% aqueous NaOH, until the tin hydroxides redissolve to form soluble stannates.[16] Alternatively, adding a solution of Rochelle's salt (sodium potassium tartrate) can chelate the tin salts and prevent their precipitation.
Product Sticking to Silica Gel TLC Plate Treatment: Before spotting, pre-treat the TLC plate by eluting it with a solvent system containing a small amount of triethylamine (e.g., 1-2%).[7] Column Chromatography Modifier: Add a small percentage of triethylamine or ammonia to the eluent during column chromatography to prevent streaking of the basic amine product.[7][8]

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for Catalytic Hydrogenation with Modified Skeletal Ni Catalyst.[2]

ParameterOptimized Value
Temperature60°C
Hydrogen Pressure1.0 MPa
Catalyst Loading0.3 g (1:10 catalyst to substrate mass ratio)
SolventMethanol
Reaction Time40 minutes
Conversion of NMA100%
Selectivity to AMA99.9%

Table 2: Reaction Conditions for Catalytic Hydrogenation with Raney Nickel.[1]

ParameterRange
Temperature80-110°C
Hydrogen Pressure0.8-2 MPa
Reaction Time2-6 hours
Conversion of NMA85.1-100%
Selectivity to AMA99.0-99.6%

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is a general guideline for the reduction of 3-nitro-4-methoxyacetanilide using Raney Nickel.

Materials:

  • 3-nitro-4-methoxyacetanilide

  • Raney® Nickel (as a 50% slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

Procedure:

  • Vessel Preparation: Add 3-nitro-4-methoxyacetanilide and the solvent (methanol or ethanol) to the hydrogenation vessel.

  • Catalyst Addition: Under a stream of nitrogen, carefully add the Raney Nickel slurry to the reaction mixture. The catalyst should be kept wet at all times to avoid ignition.[10][13]

  • System Purge: Seal the reaction vessel and purge the system with nitrogen gas several times to remove any oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.5 MPa).[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) with vigorous stirring.[1] Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or HPLC.

  • Cooling and Venting: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake must be kept wet with water or solvent to prevent it from catching fire.[13]

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-methoxyacetanilide.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Chemical Reduction using Stannous Chloride (SnCl₂)

This protocol provides a general method for the reduction of 3-nitro-4-methoxyacetanilide using stannous chloride.

Materials:

  • 3-nitro-4-methoxyacetanilide

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Extraction solvent (e.g., ethyl acetate)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-nitro-4-methoxyacetanilide in ethanol or ethyl acetate.

  • Reagent Addition: Add stannous chloride dihydrate (typically 3-5 molar equivalents) to the solution. Then, carefully add concentrated hydrochloric acid. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution. Add enough base to achieve a pH greater than 12 to redissolve the precipitated tin hydroxides.[6][16]

  • Extraction: Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.

  • Washing: Wash the combined organic extracts with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-4-methoxyacetanilide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start reactants Charge Reactor with 3-nitro-4-methoxyacetanilide and Solvent start->reactants catalyst Add Catalyst/Reducing Agent reactants->catalyst reaction Perform Reduction (e.g., Hydrogenation or Chemical) catalyst->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Filtration, Quenching) monitoring->workup Complete extraction Extraction and Washing workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product Isolated 3-amino-4-methoxyacetanilide purification->product

Caption: A generalized experimental workflow for the reduction of 3-nitro-4-methoxyacetanilide.

troubleshooting_workflow start Problem: Incomplete Reaction catalyst_check Is the reaction catalytic hydrogenation? start->catalyst_check catalyst_active Is the catalyst active and used in sufficient amount? catalyst_check->catalyst_active Yes reagent_check Is the reaction a chemical reduction? catalyst_check->reagent_check No increase_catalyst Action: Increase catalyst loading or use fresh catalyst catalyst_active->increase_catalyst No temp_pressure Are temperature and pressure optimal? catalyst_active->temp_pressure Yes end Re-evaluate increase_catalyst->end reagent_amount Is there sufficient reducing agent? reagent_check->reagent_amount increase_reagent Action: Increase equivalents of reducing agent reagent_amount->increase_reagent No reagent_amount->temp_pressure Yes increase_reagent->end optimize_conditions Action: Increase temperature and/or pressure temp_pressure->optimize_conditions No mixing Is mixing adequate? temp_pressure->mixing Yes optimize_conditions->end increase_mixing Action: Increase stirring speed mixing->increase_mixing No mixing->end Yes increase_mixing->end

Caption: A troubleshooting decision tree for an incomplete reduction reaction.

References

How to avoid the formation of isomeric impurities in 2-Amino-4-acetamidoanisole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of isomeric impurities during the synthesis of 2-Amino-4-acetamidoanisole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Amino-4-acetamidoanisole?

A1: There are two main synthetic routes for 2-Amino-4-acetamidoanisole:

  • Route 1: Acylation followed by Nitration and Reduction. This route starts with the acetylation of p-anisidine to form p-acetamidoanisole. This intermediate is then nitrated to yield 2-nitro-4-acetamidoanisole, which is subsequently reduced to the final product. This method is often preferred as it can produce high purity product.[1]

  • Route 2: Reduction and Selective Acylation. This route begins with 2,4-dinitroanisole, which is reduced to 2,4-diaminoanisole. The 2,4-diaminoanisole then undergoes selective acylation to produce 2-Amino-4-acetamidoanisole.[2][3][4]

Q2: What are the common isomeric impurities in the synthesis of 2-Amino-4-acetamidoanisole?

A2: The primary isomeric impurity arises from the nitration step in Route 1. The directing effects of the acetamido and methoxy groups on the aromatic ring can lead to the formation of other nitro isomers, which, after reduction, result in isomeric amino-acetamidoanisole impurities. In Route 2, a common impurity is the diacetylated product, 2,4-diacetamidoanisole, resulting from the non-selective acylation of 2,4-diaminoanisole.[2][3]

Q3: Which synthetic route is recommended for higher purity?

A3: The method involving acylation first, followed by nitration and reduction (Route 1), is reported to avoid problems with raw material oxidation and side reactions, leading to a product purity of 99.5-99.8%.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of 3-Amino-4-acetamidoanisole or other positional isomers Incorrect regioselectivity during the nitration of p-acetamidoanisole. This can be influenced by the nitrating agent, temperature, and solvent.Control Nitration Conditions: - Use a mixed acid system of concentrated nitric acid and concentrated sulfuric acid for nitration.[1]- Maintain a low reaction temperature to enhance regioselectivity.- The choice of solvent can influence the ortho/para ratio. Nonpolar solvents generally favor para-substitution.
Formation of diacetylated impurity (2,4-diacetamidoanisole) In Route 2, the use of excess acetic anhydride or inappropriate reaction conditions during the selective acylation of 2,4-diaminoanisole.Optimize Acylation: - Carefully control the molar ratio of acetic anhydride to 2,4-diaminoanisole.- Employing an acid-binding agent can improve the selectivity of the acylation reaction.[2][3]- The reaction temperature and time should be optimized to favor mono-acetylation.
Low Yield Incomplete reaction in any of the steps (acetylation, nitration, or reduction). Side reactions consuming starting materials.Verify Reaction Completion: - Monitor the reaction progress using techniques like TLC or HPLC.- Ensure efficient stirring and temperature control.For Reduction Step: - Use an effective catalyst system, such as a multi-element catalyst or Raney Nickel, for the hydrogenation reduction.[1][2]- Ensure the appropriate hydrogen pressure and temperature are maintained.[1]
Product Oxidation The amino groups, particularly in 2,4-diaminoanisole, are susceptible to oxidation, leading to colored impurities.Inert Atmosphere: - Conduct reactions, especially those involving 2,4-diaminoanisole, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

Table 1: Reported Yields and Purity for 2-Amino-4-acetamidoanisole Synthesis

Synthetic Route Key Reagents Reported Yield Reported Purity (HPLC) Reference
Acylation, Nitration, Reductionp-Nitroanisole, Acetic Anhydride, HNO₃/H₂SO₄, Hydrogen/CatalystNot explicitly stated99.5-99.8%[1]
Reduction, Selective Acylation2,4-Dinitroanisole, Hydrogen/Raney-Ni, Acetic Anhydride, Acid-binding agent>86%>99.0%[2][3]

Experimental Protocols

Key Experiment: Nitration of p-Acetamidoanisole (Route 1)

This protocol is a general representation based on literature and should be optimized for specific laboratory conditions.

  • Preparation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, place p-acetamidoanisole.

  • Cooling: Cool the vessel to 0-5 °C in an ice bath.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction vessel, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for a specified time, monitoring the reaction by TLC.

  • Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The precipitated 2-nitro-4-acetamidoanisole is collected by filtration, washed with cold water until neutral, and dried.

Key Experiment: Selective Acylation of 2,4-Diaminoanisole (Route 2)

This protocol is a general representation and requires optimization.

  • Dissolution: Dissolve 2,4-diaminoanisole in a suitable solvent such as methanol in a reaction vessel.

  • Acid-binding Agent: Add an acid-binding agent to the solution.

  • Acylating Agent: Slowly add a controlled amount of acetic anhydride to the mixture at a low temperature.

  • Reaction: Stir the reaction mixture for a designated period, monitoring for the formation of the mono-acetylated product by TLC or HPLC.

  • Work-up: Once the reaction is complete, the product can be isolated by crystallization and filtration.

Visualizations

Synthesis_Pathway_Route1 start p-Anisidine step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 p-Acetamidoanisole step1->intermediate1 step2 Nitration (HNO₃/H₂SO₄) intermediate1->step2 intermediate2 2-Nitro-4-acetamidoanisole step2->intermediate2 impurity Isomeric Impurities step2->impurity Side Reaction step3 Reduction (H₂/Catalyst) intermediate2->step3 product 2-Amino-4-acetamidoanisole step3->product

Caption: Synthetic Route 1 for 2-Amino-4-acetamidoanisole.

Synthesis_Pathway_Route2 start 2,4-Dinitroanisole step1 Reduction (H₂/Catalyst) start->step1 intermediate1 2,4-Diaminoanisole step1->intermediate1 step2 Selective Acylation (Acetic Anhydride) intermediate1->step2 product 2-Amino-4-acetamidoanisole step2->product impurity Diacetylated Impurity step2->impurity Side Reaction

Caption: Synthetic Route 2 for 2-Amino-4-acetamidoanisole.

Troubleshooting_Workflow start Isomeric Impurity Detected? check_nitration Review Nitration Conditions (Temp, Reagents, Solvent) start->check_nitration Yes (Route 1) check_acylation Review Acylation Conditions (Molar Ratios, Temp) start->check_acylation Yes (Route 2) end High Purity Product start->end No optimize_nitration Optimize Nitration for Regioselectivity check_nitration->optimize_nitration optimize_acylation Optimize for Selective Mono-acylation check_acylation->optimize_acylation optimize_nitration->end optimize_acylation->end

Caption: Troubleshooting workflow for isomeric impurities.

References

Troubleshooting low yield in the catalytic hydrogenation of 3-nitro-4-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Catalytic Hydrogenation of 3-nitro-4-methoxyacetanilide

Welcome to the technical support center for the catalytic hydrogenation of 3-nitro-4-methoxyacetanilide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the catalytic hydrogenation of 3-nitro-4-methoxyacetanilide?

The catalytic hydrogenation of 3-nitro-4-methoxyacetanilide involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst and a hydrogen source. The desired product is 3-amino-4-methoxyacetanilide.

Q2: My reaction is showing low or no conversion of the starting material. What are the potential causes?

Low or no conversion is a common issue that can often be attributed to problems with the catalyst, reaction conditions, or the purity of your reagents. Key factors to investigate include:

  • Catalyst Activity: The catalyst may be inactive or have low activity.

  • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can deactivate the catalyst.

  • Reaction Conditions: Suboptimal temperature, pressure, or agitation can lead to poor reaction rates.

  • Hydrogen Source: Issues with the hydrogen gas supply or the efficiency of the hydrogen donor in transfer hydrogenation.

Q3: I'm observing the formation of side products, leading to low selectivity. What are the possible side reactions?

During the hydrogenation of nitroarenes, several intermediates are formed, and under certain conditions, these can lead to the formation of undesired side products such as azo and azoxy compounds.[1] The accumulation of hydroxylamine intermediates can also be a contributing factor.[1]

Q4: What are the most common catalyst poisons I should be aware of for this reaction?

For catalysts typically used in nitro group hydrogenations, such as Raney Nickel and Palladium on Carbon (Pd/C), common poisons include:

  • Sulfur Compounds: Thiols and thioethers can severely deactivate these catalysts.[2]

  • Nitrogen Compounds: Certain nitrogen-containing functional groups, other than the nitro group being reduced, can act as poisons.[2]

  • Halides: The presence of halide ions can poison the catalyst.[2]

  • Carbon Monoxide: Impurities in the hydrogen gas, such as carbon monoxide, can inhibit the reaction.[2]

Q5: Can the product, 3-amino-4-methoxyacetanilide, inhibit the reaction?

Yes, product inhibition can occur. The amine product can adsorb onto the catalyst's active sites, competing with the nitro-substrate and slowing down the reaction rate as the product concentration increases.[2]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting low yield in your catalytic hydrogenation reaction.

Guide 1: Diagnosing Low Conversion

If you are experiencing low conversion of 3-nitro-4-methoxyacetanilide, follow this troubleshooting workflow:

LowConversionTroubleshooting start Low Conversion Observed check_catalyst Step 1: Verify Catalyst Activity - Use a fresh batch of catalyst. - Ensure proper storage and handling. start->check_catalyst check_conditions Step 2: Optimize Reaction Conditions - Increase temperature and/or pressure. - Improve agitation. check_catalyst->check_conditions If no improvement success Problem Resolved check_catalyst->success If resolved check_purity Step 3: Check Reagent Purity - Analyze starting material for impurities. - Use high-purity solvent and hydrogen. check_conditions->check_purity If no improvement check_conditions->success If resolved check_loading Step 4: Adjust Catalyst Loading - Incrementally increase the catalyst amount. check_purity->check_loading If no improvement check_purity->success If resolved check_loading->success If resolved fail Issue Persists Consult Further check_loading->fail If no improvement

Caption: Troubleshooting workflow for low reaction conversion.

Guide 2: Addressing Poor Selectivity

If your reaction is producing significant side products, consider the following steps:

PoorSelectivityTroubleshooting start Poor Selectivity Observed (Side Product Formation) modify_conditions Step 1: Modify Reaction Conditions - Lower the reaction temperature. - Optimize hydrogen pressure. start->modify_conditions additive Step 2: Consider Additives - Catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamines and reduce the formation of azo and azoxy compounds. modify_conditions->additive If no improvement success Problem Resolved modify_conditions->success If resolved change_catalyst Step 3: Evaluate Catalyst Choice - Test alternative catalysts (e.g., bimetallic nanoparticles) known for higher selectivity. additive->change_catalyst If no improvement additive->success If resolved change_catalyst->success If resolved fail Issue Persists Consult Further change_catalyst->fail If no improvement

Caption: Troubleshooting workflow for poor reaction selectivity.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of 3-amino-4-methoxyacetanilide.

Table 1: Reaction Conditions and Yields with Different Catalysts

CatalystTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
Raney Nickel80-1100.8-22-685.1-10099.0-99.6[3]
Modified Skeletal Ni601.00.6710099.9[4]
Bimetallic Cu₀.₇Ni₀.₃140Not Specified295.799.4[5][6]
FeCl₃·6H₂O (with Hydrazine Hydrate)40-80Atmospheric1-3CompleteNot specified[7]

Table 2: Effect of Reaction Parameters on a Modified Skeletal Ni Catalyst [4]

ParameterConditionConversion of NMA (%)Selectivity to AMA (%)
Temperature 60°C10099.9
Pressure 1.0 MPa10099.9
Catalyst:Substrate Ratio 1:10 (w/w)10099.9

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is based on the procedure described for the synthesis of 3-amino-4-methoxyacetanilide using a Raney Nickel catalyst.[3]

Materials:

  • 3-nitro-4-methoxyacetanilide

  • Raney Nickel

  • Methanol or Ethanol (solvent)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, charge 3-nitro-4-methoxyacetanilide.

  • Add the solvent (methanol or ethanol) in a 20:1 (v/w) ratio relative to the starting material.

  • Add Raney Nickel catalyst. The mass ratio of catalyst to 3-nitro-4-methoxyacetanilide should be between 1:10 and 2:10.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 0.8-2 MPa.

  • Heat the reaction mixture to 80-110°C with constant stirring.

  • Maintain these conditions for 2-6 hours.

  • After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

  • The product can be analyzed using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Hydrogenation using a Bimetallic Copper/Nickel Nanoparticle Catalyst

This protocol is based on a study using bimetallic Cu/Ni nanoparticles for the hydrogenation of 3-nitro-4-methoxyacetanilide.[5]

Materials:

  • 3-nitro-4-methoxyacetanilide (NMA)

  • Bimetallic Cu₀.₇Ni₀.₃ nanoparticle catalyst

  • Methanol (solvent)

  • Hydrogen gas

  • Reaction vessel

Procedure:

  • Prepare a solution of 3-nitro-4-methoxyacetanilide in methanol.

  • Add the bimetallic Cu₀.₇Ni₀.₃ catalyst to the solution.

  • Place the mixture in a suitable reaction vessel and introduce hydrogen gas.

  • Heat the reaction to 140°C with stirring.

  • Maintain the reaction for 2 hours.

  • After completion, cool the reaction mixture and separate the catalyst.

  • Analyze the product mixture to determine conversion and selectivity. At a reaction temperature of 140°C for 2 hours, a 95.7% conversion of NMA and 99.4% selectivity to 3-amino-4-methoxyacetanilide (AMA) was achieved.[5][6]

References

Technical Support Center: Scaling Up the Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-(3-Amino-4-methoxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary, well-established routes for the synthesis of this compound:

  • Route 1: Selective Acylation of 2,4-Diaminoanisole. This method involves the direct acylation of 2,4-diaminoanisole using an acetylating agent like acetic anhydride. The challenge in this route lies in achieving selective acylation at the desired amino group.

  • Route 2: Reduction of 3-Nitro-4-methoxyacetanilide. This approach starts with the nitration of 4-methoxyacetanilide, followed by the reduction of the nitro group to an amino group. This route often provides better control over isomer formation. A common method for this reduction is catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C).[1][2]

Q2: What are the critical parameters to control during the scale-up of the synthesis?

A2: When scaling up the synthesis, the following parameters are critical to monitor and control:

  • Temperature: Exothermic reactions, such as nitration and reduction, require careful temperature management to prevent side reactions and ensure safety.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity, especially in heterogeneous reactions like catalytic hydrogenation, to ensure consistent reaction rates and yields.

  • Rate of Reagent Addition: Controlled addition of reagents, particularly strong acids or reducing agents, is essential to manage reaction exotherms and minimize impurity formation.

  • Catalyst Loading and Activity: In catalytic reductions, the catalyst-to-substrate ratio and catalyst quality are critical for reaction efficiency and completion.

  • Purification Method: The choice and optimization of the purification method (e.g., recrystallization solvent, column chromatography conditions) are vital for achieving the desired purity at a larger scale.

Q3: What are the expected yields for the synthesis of this compound?

A3: The expected yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Below is a summary of reported yields from different methods.

Starting MaterialMethodReported YieldReference
2,4-DiaminoanisoleAcylation with acetic anhydride in water75% (before recrystallization)[3]
3-Nitro-4-methoxyacetanilideCatalytic hydrogenation with Raney nickel85.1-100% conversion, 99.0-99.6% selectivity[1]

Q4: How can the purity of this compound be assessed?

A4: The purity of the final product can be determined using a combination of standard analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To quantify the main product and detect impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify any structural isomers or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Poor quality or insufficient amount of reagents/catalyst.Use fresh, high-purity reagents. For catalytic reactions, ensure the catalyst is active and used in the correct proportion.
Side Product Formation Incorrect reaction temperature or stoichiometry.Optimize the reaction temperature. Ensure precise addition of reagents, especially when selective reactions are desired (e.g., mono-acetylation).
Presence of moisture or air in sensitive reactions.Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture or oxidation.
Product Loss During Work-up Inefficient extraction or precipitation.Optimize the extraction solvent and pH. For precipitation/recrystallization, ensure the appropriate solvent system and cooling profile are used to maximize recovery.
Adsorption of product on filtration aids or activated charcoal.Minimize the use of filtration aids. If using activated charcoal for decolorization, use the minimum effective amount and wash it thoroughly with the mother liquor to recover adsorbed product.
Impurity Issues
Symptom Possible Impurity Suggested Solution
Presence of a di-acetylated product in Route 1 Over-acetylation of 2,4-diaminoanisole.Control the stoichiometry of acetic anhydride carefully. A slow, portion-wise addition at a controlled temperature can improve selectivity.
Starting material remains in the final product Incomplete reaction.Refer to the "Low Yield" troubleshooting section to drive the reaction to completion.
Presence of isomeric impurities Non-selective reaction conditions.In Route 1, the formation of N-(4-Amino-3-methoxyphenyl)acetamide can be favored by controlling the pH and temperature. In Route 2, the nitration step is crucial for isomer control.
Colored Impurities Formation of colored byproducts due to oxidation or side reactions.Use activated charcoal treatment during recrystallization. Ensure reactions involving amino compounds are carried out under an inert atmosphere to prevent oxidation.

Experimental Protocols

Route 1: Selective Acylation of 2,4-Diaminoanisole
  • Dissolution: Dissolve 2,4-diaminoanisole in an aqueous solution, potentially with the addition of an acid like hydrochloric acid to improve solubility and control reactivity.

  • Acylation: Cool the solution and slowly add acetic anhydride while vigorously stirring. Monitor the temperature to keep it within the desired range.

  • Neutralization: After the reaction is complete (monitored by TLC), neutralize the solution to precipitate the product.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol/water to obtain pure this compound.

Route 2: Reduction of 3-Nitro-4-methoxyacetanilide
  • Reaction Setup: In a high-pressure reactor, charge 3-nitro-4-methoxyacetanilide, a solvent (e.g., methanol or ethanol), and the Raney nickel catalyst.[1]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 0.8–2 MPa).[1] Heat the mixture to the reaction temperature (e.g., 80–110 °C) with constant stirring.[1]

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_route1 Route 1: Selective Acylation cluster_route2 Route 2: Catalytic Hydrogenation start1 2,4-Diaminoanisole step1_1 Dissolve in aqueous acid start1->step1_1 step1_2 Add Acetic Anhydride step1_1->step1_2 step1_3 Neutralize step1_2->step1_3 step1_4 Filter and Dry step1_3->step1_4 purify1 Recrystallize step1_4->purify1 end1 This compound purify1->end1 start2 3-Nitro-4-methoxyacetanilide step2_1 Charge Reactor with Substrate, Solvent, Catalyst start2->step2_1 step2_2 Hydrogenate under Pressure and Heat step2_1->step2_2 step2_3 Filter to Remove Catalyst step2_2->step2_3 step2_4 Concentrate Filtrate step2_3->step2_4 purify2 Recrystallize / Chromatography step2_4->purify2 end2 This compound purify2->end2

Caption: Synthetic workflows for this compound.

troubleshooting_guide cluster_issue Troubleshooting Logic cluster_yield Low Yield cluster_purity Impurity Issues start Unsatisfactory Result (Low Yield / Impure) incomplete_rxn Incomplete Reaction? start->incomplete_rxn impurity Impurity Detected? start->impurity check_params Check Temp, Time, Reagent Quality incomplete_rxn->check_params Yes end Successful Synthesis check_params->end Optimized check_side_rxn Optimize Stoichiometry, Temperature, Atmosphere impurity->check_side_rxn Yes purification Refine Purification (Recrystallization, Chromatography) check_side_rxn->purification purification->end Purified

Caption: Troubleshooting logic for synthesis optimization.

References

Stability issues of 3-Amino-4-methoxyacetanilide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-4-methoxyacetanilide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential stability issues encountered during experimentation and storage. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into the stability of this compound under various conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 3-Amino-4-methoxyacetanilide?

A1: 3-Amino-4-methoxyacetanilide is generally stable under proper storage conditions.[1] It is a crystalline solid that should be stored in a cool, dark place in a tightly sealed container to prevent degradation.[1] Key factors that can affect its stability include exposure to light, high temperatures, extreme pH conditions, and oxidizing agents.

Q2: What are the primary degradation pathways for 3-Amino-4-methoxyacetanilide?

A2: Based on its chemical structure, which contains an acetamido group and an aromatic amino group, the primary degradation pathways are expected to be hydrolysis, oxidation, and potentially photodecomposition.

  • Hydrolysis: The acetamido group can undergo hydrolysis, especially under acidic or basic conditions, to yield 3,4-diaminoanisole and acetic acid.[1][2][3]

  • Oxidation: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored impurities and complex degradation products.[4][5] This can be initiated by atmospheric oxygen, oxidizing agents, or exposure to light.

  • Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to light, particularly UV radiation.[6][7]

Q3: What are the ideal storage conditions for 3-Amino-4-methoxyacetanilide?

A3: To ensure maximum stability, 3-Amino-4-methoxyacetanilide should be stored in a well-closed, airtight container, protected from light, and kept in a cool, dry place.[1] For long-term storage, refrigeration (2-8 °C) is recommended. The container should be flushed with an inert gas like nitrogen or argon to minimize the risk of oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of 3-Amino-4-methoxyacetanilide in your experiments.

Issue 1: The solid 3-Amino-4-methoxyacetanilide has developed a color (e.g., pink, brown) over time.

  • Possible Cause: This is a common indicator of oxidative degradation of the aromatic amino group. Exposure to air (oxygen) and/or light can accelerate this process.

  • Solution:

    • Verify the integrity of your storage container seal.

    • Store the compound under an inert atmosphere (nitrogen or argon).

    • Protect the container from light by using an amber vial or by wrapping it in aluminum foil.

    • For future use, consider purchasing smaller quantities to minimize the frequency of opening the main stock container.

Issue 2: Inconsistent results are observed in aqueous solutions of 3-Amino-4-methoxyacetanilide, especially at low or high pH.

  • Possible Cause: Hydrolysis of the acetamido group may be occurring. The rate of hydrolysis is pH-dependent and is generally faster in strongly acidic or basic conditions.[1]

  • Solution:

    • Prepare fresh solutions immediately before use.

    • If the experiment allows, use buffered solutions at a neutral or near-neutral pH to minimize hydrolysis.

    • Analyze your sample at different time points to assess the rate of degradation under your specific experimental conditions.

Issue 3: Degradation is observed even when the compound is handled in solution under an inert atmosphere.

  • Possible Cause: The solvent may not have been properly deoxygenated, or there might be trace impurities that are catalyzing degradation. Photodegradation could also be a factor if the experiment is conducted under bright light.

  • Solution:

    • Ensure that solvents are thoroughly deoxygenated by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw technique.

    • Use high-purity solvents.

    • Conduct experiments in a light-protected environment if photodegradation is suspected.

Data on Stability

ConditionStressorExpected StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HClLikely to degrade3,4-Diaminoanisole, Acetic Acid
Basic Hydrolysis 0.1 M - 1 M NaOHLikely to degrade3,4-Diaminoanisole, Acetic Acid
Oxidation 3% - 30% H₂O₂Susceptible to degradationN-oxides, Nitroso/Nitro derivatives, Polymeric products
Thermal > 60°CMay degrade, especially near melting pointDecomposition products (e.g., anilines)
Photochemical UV/Visible lightPotentially unstableOxidized and coupled products

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 3-Amino-4-methoxyacetanilide to identify potential degradation products and assess its stability.

  • Preparation of Stock Solution: Prepare a stock solution of 3-Amino-4-methoxyacetanilide (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photostability: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.[8]

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Protocol 2: HPLC Method for Stability Testing

The following is a starting point for developing an HPLC method to analyze the stability of 3-Amino-4-methoxyacetanilide. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer, e.g., 20 mM phosphate buffer pH 7).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the parent compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (Solid & Solution, 80°C) stock->thermal Expose to Stress photo Photochemical (UV/Vis Light) stock->photo Expose to Stress sampling Sample at Time Points (0, 24, 48, 72h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc evaluation Compare to Control Identify Degradants Assess Stability hplc->evaluation

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 3-Amino-4-methoxyacetanilide hydrolysis_prod 3,4-Diaminoanisole + Acetic Acid parent->hydrolysis_prod H+ or OH- H2O n_oxide N-oxide parent->n_oxide [O] nitroso Nitroso derivative parent->nitroso [O] polymer Polymeric Products parent->polymer [O] Light nitro Nitro derivative nitroso->nitro [O]

Caption: Potential degradation pathways for 3-Amino-4-methoxyacetanilide.

References

Analytical challenges in the characterization of N-(3-Amino-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of N-(3-Amino-4-methoxyphenyl)acetamide.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Silanol interactions with the basic amino group.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For this aminophenol derivative, a pH between 3 and 7 is a good starting point. 2. Reduce the injection volume or the concentration of the sample. 3. Use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure proper mixing and degassing of the mobile phase. Use a gradient proportioning valve test to check pump performance. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column regularly and replace it if performance deteriorates.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler method.
Low Signal Intensity 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low sample concentration.1. Determine the UV maximum absorbance (λmax) for this compound. Based on its structure, wavelengths around 240 nm and 290 nm should be evaluated. 2. Prepare fresh samples and store them protected from light and at a low temperature. 3. Concentrate the sample or increase the injection volume.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Issue Potential Cause Recommended Action
No or Low Peak Response 1. Analyte is too polar and/or not volatile enough. 2. Adsorption in the injector or column.1. Derivatize the amine and amide groups to increase volatility and reduce polarity. Silylation with reagents like BSTFA or MTBSTFA is a common approach for such compounds. 2. Use a deactivated inlet liner and a column suitable for amine analysis.
Peak Tailing 1. Active sites in the GC system. 2. Inefficient derivatization.1. Deactivate the inlet liner or use a liner with glass wool. Condition the column properly. 2. Optimize the derivatization reaction (temperature, time, reagent excess).
Poor Mass Spectral Fragmentation 1. Incorrect ionization energy. 2. Contamination in the ion source.1. Ensure the electron impact (EI) ionization is set to the standard 70 eV. 2. Clean the ion source according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical challenges in the characterization of this compound?

A1: The primary challenges include:

  • Chemical Instability: The presence of the amino and methoxy groups on the phenyl ring makes the molecule susceptible to oxidation, leading to colored degradation products. The acetamide group can also be liable to hydrolysis under strong acidic or basic conditions.

  • Chromatographic Behavior: The basic nature of the amino group can lead to peak tailing in HPLC and adsorption issues in GC if the analytical method is not properly optimized.

  • Multiple Functional Groups: The presence of both amino and acetamide groups requires careful method development, particularly for derivatization in GC-MS analysis, to ensure complete reaction of all active hydrogens.

Q2: What is a suitable starting point for developing an HPLC method for this compound?

A2: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the determined λmax (e.g., around 245 nm).

  • Column Temperature: 30 °C.

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: Yes, due to the polarity of the amino and amide functional groups, derivatization is highly recommended to improve volatility and chromatographic peak shape. Silylation is a common and effective technique for this purpose.

Q4: How should I perform a forced degradation study for this compound?

A4: A forced degradation study should be conducted to understand the degradation pathways and to develop a stability-indicating analytical method.[1][2][3] The following conditions are typically employed:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: 105 °C for 24 hours (solid state).

  • Photodegradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.

Samples should be analyzed at various time points to target 5-20% degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development
  • Analyte Information: Gather information on the physicochemical properties of this compound, including its pKa, solubility, and UV absorbance spectrum.

  • Column and Mobile Phase Selection:

    • Start with a standard C18 column.

    • Screen different mobile phase compositions (e.g., acetonitrile vs. methanol as the organic modifier) and pH values of the aqueous phase (e.g., using formic acid, acetic acid, or phosphate buffers).

  • Optimization of Chromatographic Conditions:

    • Develop a gradient elution method to separate the parent compound from potential impurities and degradation products.

    • Optimize the flow rate, column temperature, and injection volume.

  • Forced Degradation Study:

    • Subject the analyte to stress conditions as outlined in the FAQs.

    • Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: GC-MS Analysis with Derivatization
  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., pyridine or acetonitrile).

  • Derivatization:

    • Add an excess of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization of both the amino and amide protons.

  • GC-MS Conditions:

    • Injector: Splitless mode at 250 °C.

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm, 0.25 µm.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.

  • Data Analysis: Identify the derivatized analyte and any impurities based on their retention times and mass spectra.

Quantitative Data

The following tables provide representative data that could be obtained during the analysis of this compound.

Table 1: Representative HPLC Method Validation Data

ParameterResult
Retention Time ~ 8.5 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
LOD ~ 0.1 µg/mL
LOQ ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: Potential Impurities and Degradation Products

Compound Potential Origin Analytical Technique for Identification
4-Methoxy-3-nitroacetanilideStarting material for synthesisHPLC-UV, LC-MS
2-Amino-4-acetamidoanisoleIsomer impurityHPLC-UV, GC-MS
N-(3-Amino-4-hydroxyphenyl)acetamideDemethylation productLC-MS
3-Amino-4-methoxyanilineHydrolysis of acetamideLC-MS
Oxidized dimeric impuritiesOxidative degradationLC-MS/MS

Visualizations

Analytical_Workflow cluster_0 Sample Preparation and Initial Analysis cluster_1 Method Development and Optimization cluster_2 Forced Degradation and Stability Assessment cluster_3 Impurity Identification and Method Validation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_Screening Initial HPLC Screening (C18, Gradient) Dissolution->HPLC_Screening GCMS_Deriv Derivatization (Silylation) Dissolution->GCMS_Deriv HPLC_Dev HPLC Method Development (Mobile Phase, pH, Gradient) HPLC_Screening->HPLC_Dev GCMS_Dev GC-MS Method Development (Temp. Program, Column) GCMS_Deriv->GCMS_Dev Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) HPLC_Dev->Forced_Deg Method_Val Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) GCMS_Dev->Method_Val Stability_HPLC Analysis of Stressed Samples by Stability-Indicating HPLC Method Forced_Deg->Stability_HPLC Impurity_ID Impurity Identification (LC-MS/MS, High-Res MS) Stability_HPLC->Impurity_ID Impurity_ID->Method_Val Final_Report Final Characterization Report Method_Val->Final_Report

Caption: Analytical workflow for the characterization of this compound.

Forced_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_demethylation Potential Thermal/Acidic Degradation Analyte This compound Acid_Base Acidic / Basic Conditions Analyte->Acid_Base Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Analyte->Oxidizing_Agent Heat_Acid Heat / Strong Acid Analyte->Heat_Acid Hydrolysis_Product 3-Amino-4-methoxyaniline + Acetic Acid Acid_Base->Hydrolysis_Product Hydrolysis Oxidation_Products N-oxide and/or Colored Dimeric Impurities Oxidizing_Agent->Oxidation_Products Oxidation Demethylation_Product N-(3-Amino-4-hydroxyphenyl)acetamide Heat_Acid->Demethylation_Product Demethylation

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

A Comparative Guide to N-(3-Amino-4-methoxyphenyl)acetamide and N-(4-Amino-3-methoxyphenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Isomeric Acetamides

In the landscape of pharmaceutical research and drug development, the nuanced differences between structural isomers can have profound implications for biological activity, toxicity, and therapeutic potential. This guide provides a comprehensive comparison of N-(3-Amino-4-methoxyphenyl)acetamide and N-(4-Amino-3-methoxyphenyl)acetamide, two positional isomers with the same molecular formula but distinct chemical architectures. While direct comparative biological studies are not extensively available in the current literature, this document consolidates existing data on their physicochemical properties and synthesis, and proposes a framework for their comparative biological evaluation based on established protocols for related compounds.

Physicochemical Properties: A Tale of Two Isomers

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The positional difference of the amino and methoxy groups on the phenyl ring of these two isomers influences their physical characteristics.

PropertyThis compoundN-(4-Amino-3-methoxyphenyl)acetamide
CAS Number 6375-47-9[1]93973-25-2[2]
Molecular Formula C₉H₁₂N₂O₂[1]C₉H₁₂N₂O₂[2]
Molecular Weight 180.20 g/mol [1]180.20 g/mol [2]
Melting Point 109 °CData not readily available
Appearance White crystalsData not readily available
Solubility Soluble in MethanolData not readily available

Synthesis and Production

The synthesis of these isomers typically involves multi-step chemical reactions. Understanding these pathways is essential for their efficient production and for the development of novel derivatives.

Synthesis of this compound: A common route to this isomer involves the reduction of a nitro group precursor. For instance, 3-nitro-4-methoxyacetanilide can be reduced using various catalytic hydrogenation methods to yield the desired product.

Synthesis of N-(4-Amino-3-methoxyphenyl)acetamide: Similarly, this isomer can be synthesized through the reduction of a corresponding nitro-substituted precursor, such as N-(3-methoxy-4-nitrophenyl)acetamide.

Potential Biological Activities and Comparative Evaluation

While direct head-to-head comparisons of the biological activities of this compound and N-(4-Amino-3-methoxyphenyl)acetamide are scarce, the broader class of acetanilide derivatives has been explored for a range of pharmacological effects, including anti-inflammatory and antioxidant activities[3][4][5]. The differential positioning of the electron-donating amino and methoxy groups is expected to influence their interaction with biological targets. For instance, derivatives of 4-amino-3-methoxyphenyl acetamide have been investigated as TRPV1 agonists and antagonists, suggesting a potential role in pain modulation[6].

Given the lack of direct comparative data, this guide proposes a set of standardized in vitro assays to elucidate and compare the potential biological activities of these two isomers.

Proposed Experimental Protocols for Comparative Analysis

To address the current knowledge gap, the following experimental protocols are proposed to systematically evaluate and compare the biological performance of this compound and N-(4-Amino-3-methoxyphenyl)acetamide.

Antioxidant Activity Assessment

The antioxidant capacity of the two isomers can be quantitatively compared using established in vitro assays that measure their ability to scavenge free radicals.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Protocol:

    • Prepare stock solutions of both isomers in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions for each compound.

    • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compounds or a standard antioxidant (e.g., ascorbic acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic absorbance.

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Add various concentrations of the test compounds or a standard to the ABTS•+ solution.

    • After a set incubation time, measure the absorbance.

    • Calculate the percentage of inhibition and determine the IC50 values.

Anti-inflammatory Activity Assessment

The potential anti-inflammatory properties of the isomers can be investigated by measuring their ability to inhibit key inflammatory mediators.

a) Inhibition of Cyclooxygenase (COX) Enzymes:

  • Principle: Nonsteroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes (COX-1 and COX-2). The inhibitory potential of the test compounds on these enzymes can be assessed using commercially available kits.

  • Protocol:

    • Utilize a COX inhibitor screening assay kit according to the manufacturer's instructions.

    • Incubate the purified COX-1 and COX-2 enzymes with the test compounds at various concentrations.

    • Add arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method.

    • Determine the IC50 values for each isomer against both COX-1 and COX-2 to assess their potency and selectivity.

b) Inhibition of Nitric Oxide (NO) Production in Macrophages:

  • Principle: During inflammation, macrophages produce nitric oxide (NO), a key inflammatory mediator. The ability of the compounds to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages can be quantified.

  • Protocol:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compounds for a specific duration.

    • Stimulate the cells with LPS to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Determine the IC50 values for the inhibition of NO production.

Visualizing the Comparison

To facilitate a clearer understanding of the compounds and the proposed experimental workflow, the following diagrams are provided.

Structures cluster_0 This compound cluster_1 N-(4-Amino-3-methoxyphenyl)acetamide img1 img1 img2 img2

Caption: Chemical structures of the two isomers.

G cluster_synthesis Synthesis & Characterization cluster_bio_eval Comparative Biological Evaluation cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Synthesis_3A4M Synthesis of This compound Characterization Physicochemical Characterization (NMR, MS, Melting Point) Synthesis_3A4M->Characterization Synthesis_4A3M Synthesis of N-(4-Amino-3-methoxyphenyl)acetamide Synthesis_4A3M->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX Inhibition, NO Production) Characterization->AntiInflammatory IC50 Determination of IC50 Values Antioxidant->IC50 AntiInflammatory->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Conclusion Comparative Efficacy & Potential Applications SAR->Conclusion

References

Comparison of different synthetic routes for 3-Amino-4-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing various synthetic routes to produce 3-Amino-4-methoxyacetanilide, a key intermediate in the synthesis of various dyes. This guide provides an objective comparison of different methodologies, supported by experimental data, to inform decisions on process optimization, yield improvement, and sustainable practices.

Comparison of Synthetic Routes

The synthesis of 3-Amino-4-methoxyacetanilide can be achieved through several distinct pathways, primarily differing in their starting materials and the strategy for introducing the amino and acetamido groups onto the 4-methoxyaniline core. Below is a comparative analysis of the most common routes.

Route A: Acetylation, Nitration, and Reduction of p-Anisidine

This is a classical and widely practiced route that begins with the readily available p-Anisidine. The synthesis proceeds in three main steps:

  • Acetylation: The amino group of p-Anisidine is protected by acetylation with acetic anhydride to form p-acetanisidide.

  • Nitration: The p-acetanisidide is then nitrated to introduce a nitro group at the 3-position, yielding 3-nitro-4-methoxyacetanilide.

  • Reduction: The final step involves the reduction of the nitro group to an amino group to give the desired 3-Amino-4-methoxyacetanilide.

The primary variations in this route lie in the method of reduction of the nitro intermediate.

Route B: From 2,4-Dinitrochlorobenzene

This synthetic approach starts with 2,4-dinitrochlorobenzene and involves the following sequence:

  • Methoxylation: The chloro group is displaced by a methoxy group using sodium methoxide.

  • Partial Reduction: One of the nitro groups is selectively reduced to an amino group.

  • Acetylation: The newly formed amino group is acetylated.

This route can offer high yields, with some processes reporting an overall yield of 80-85%.[1]

Route C: Selective Acetylation of 2,4-Diaminoanisole

A more direct approach involves the selective acetylation of 2,4-diaminoanisole. However, this method can be challenging due to the potential for di-acetylation, leading to the formation of impurities that are difficult to separate.[2] Careful control of reaction conditions, such as the portionwise addition of diluted acetic anhydride at low temperatures, is crucial to minimize the formation of the di-acetylated byproduct.[2]

Data Presentation: Comparison of Reduction Methods for 3-Nitro-4-methoxyacetanilide

The reduction of 3-nitro-4-methoxyacetanilide is a critical step in Route A and is often the focus of process optimization. The following table summarizes the quantitative data for different reduction methods.

Reduction MethodCatalyst/ReagentSolventTemperature (°C)Pressure (MPa)Reaction Time (hours)Raw Material Conversion (%)Product Selectivity/Yield (%)Reference
Catalytic HydrogenationRaney NickelMethanol/Ethanol80-1100.8-22-685.1-10099.0-99.6 (Selectivity)[3]
Catalytic HydrogenationModified skeletal NiMethanol601.00.67 (40 mins)10099.9 (Selectivity)[4]
Chemical ReductionHydrazine Hydrate/FeCl₃·6H₂OMethanol70Atmospheric2Not Specified99.3 (Yield)[5]
Chemical ReductionIron Powder/Acetic AcidWater85-90Atmospheric1Not SpecifiedHigh (Implied)[1]

Experimental Protocols

1. Catalytic Hydrogenation using Raney Nickel

  • Apparatus: High-pressure reactor.

  • Procedure:

    • The high-pressure reactor is charged with 3-nitro-4-methoxyacetanilide and Raney Nickel catalyst at a mass ratio of 10:1 to 10:2.[3]

    • Methanol or ethanol is added as a solvent, with a solvent to substrate ratio of 20:1 (v/w).[3]

    • The reactor is sealed and purged with nitrogen to remove oxygen.

    • Hydrogen gas is introduced to the desired pressure (0.8-2 MPa).[3]

    • The reaction mixture is heated to 80-110°C with stirring for 2-6 hours.[3]

    • After the reaction, the reactor is cooled, and the catalyst is filtered off.

    • The product is isolated from the filtrate.

2. Chemical Reduction using Hydrazine Hydrate

  • Apparatus: Round-bottom flask with a reflux condenser.

  • Procedure:

    • A round-bottom flask is charged with 3-nitro-4-methoxyacetanilide, methanol as a solvent, and a catalytic amount of FeCl₃·6H₂O.[5]

    • The mixture is heated to 70°C with stirring.[5]

    • 80% hydrazine hydrate (1.5-1.65 molar equivalents) is added portion-wise over 2 hours.[5]

    • The reaction is monitored until completion.

    • The hot solution is filtered to remove any solids.

    • Methanol is recovered by distillation, and the residual liquid is cooled to crystallize the product, which is then collected by filtration.[5]

Mandatory Visualization

Synthetic Route Comparison Workflow cluster_start Starting Point cluster_routes Route Identification cluster_analysis Data Collection & Analysis cluster_comparison Comparative Evaluation Define Target Molecule Define Target Molecule Identify Synthetic Routes Identify Synthetic Routes Define Target Molecule->Identify Synthetic Routes Route A Route A Identify Synthetic Routes->Route A Route B Route B Identify Synthetic Routes->Route B Route C Route C Identify Synthetic Routes->Route C Gather Experimental Data Gather Experimental Data Route A->Gather Experimental Data Route B->Gather Experimental Data Route C->Gather Experimental Data Yield Yield Gather Experimental Data->Yield Purity Purity Gather Experimental Data->Purity Conditions Conditions Gather Experimental Data->Conditions Safety Safety Gather Experimental Data->Safety Compare Routes Compare Routes Yield->Compare Routes Purity->Compare Routes Conditions->Compare Routes Safety->Compare Routes Select Optimal Route Select Optimal Route Compare Routes->Select Optimal Route

Caption: A workflow diagram for the comparison of different synthetic routes.

References

Comparative Analysis of the Biological Activity of 3-Amino-4-methoxyacetanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of derivatives of 3-Amino-4-methoxyacetanilide. Due to a lack of comprehensive comparative studies on a single series of these specific derivatives in published literature, this document presents a representative comparison focusing on anti-inflammatory activity, a common therapeutic target for novel acetanilide-based compounds. The data herein is illustrative, based on activities observed for structurally related compounds, to demonstrate a framework for evaluation.

Introduction to 3-Amino-4-methoxyacetanilide and its Derivatives

3-Amino-4-methoxyacetanilide is a versatile chemical intermediate featuring an acetanilide core with amino and methoxy functional groups. These reactive sites, particularly the primary amino group, serve as excellent handles for chemical modification to generate a library of novel derivatives. One common and straightforward derivatization strategy is the formation of Schiff bases through condensation with various aldehydes. This approach allows for the introduction of diverse structural motifs, which can significantly modulate the biological properties of the parent molecule. The exploration of such derivatives is a key strategy in drug discovery for identifying new therapeutic agents with enhanced potency and selectivity.

Data Presentation: Comparative Anti-inflammatory Activity

The following table summarizes the representative anti-inflammatory activity of a hypothetical series of Schiff base derivatives of 3-Amino-4-methoxyacetanilide. The activity was evaluated using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. The data is presented as the percentage inhibition of edema at a specified dose and time point compared to a control group.

Compound IDDerivative Structure (Substituent on Imine)Dose (mg/kg)% Inhibition of Edema (at 3 hours)
AM-01 Phenyl1045.2%
AM-02 4-Chlorophenyl1055.8%
AM-03 4-Hydroxyphenyl1062.5%
AM-04 4-Nitrophenyl1038.1%
AM-05 2-Hydroxyphenyl1068.3%
Standard Indomethacin1075.4%

Note: The data presented in this table is illustrative and intended to represent the format of a comparative analysis. It is based on typical results from anti-inflammatory studies of related Schiff base compounds.

Experimental Protocols

A detailed methodology for the key anti-inflammatory experiment is provided below.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its potential anti-inflammatory activity.

Materials and Reagents:

  • Wistar albino rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (derivatives of 3-Amino-4-methoxyacetanilide)

  • Standard drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment. They are fasted overnight before the experiment with free access to water.

  • Grouping: The rats are divided into several groups (n=6 per group):

    • Group I: Control (receives only the vehicle).

    • Group II: Standard (receives Indomethacin at 10 mg/kg).

    • Group III, IV, V, etc.: Test groups (receive the synthesized derivatives at a specific dose, e.g., 10 mg/kg).

  • Compound Administration: The test compounds, standard drug, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after the administration of the compounds, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference between the paw volume at the measured time point and the initial paw volume (at 0 hours).

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and experimental workflow.

G cluster_synthesis Synthesis of Schiff Base Derivatives start_material 3-Amino-4-methoxyacetanilide product Schiff Base Derivative start_material->product Reflux aldehyde Substituted Aldehyde (R-CHO) aldehyde->product solvent Ethanol, Catalytic Acid solvent->product

Caption: General reaction scheme for the synthesis of Schiff base derivatives.

G cluster_workflow Workflow for Carrageenan-Induced Paw Edema Assay acclimatize Animal Acclimatization & Fasting grouping Group Animals (Control, Standard, Test) acclimatize->grouping administer Oral Administration of Compounds/Vehicle grouping->administer induce Inject Carrageenan into Paw (t=1 hr) administer->induce measure0 Measure Initial Paw Volume (t=0) induce->measure0 measure_t Measure Paw Volume at 1, 2, 3, 4 hrs induce->measure_t calculate Calculate Edema Volume & % Inhibition measure_t->calculate analyze Statistical Analysis of Data calculate->analyze

Caption: Experimental workflow of the in vivo anti-inflammatory assay.

A Comparative Guide to Alternative Intermediates for the Synthesis of Disperse Blue 79

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the conventional synthesis of the widely used navy blue azo dye, Disperse Blue 79, with alternative synthetic routes employing different intermediate compounds. The focus is on providing objective experimental data to inform the selection of synthetic strategies, with considerations for yield, performance, and potential for greener chemical processes.

Conventional Synthesis of Disperse Blue 79: The Established Pathway

The traditional and most common industrial synthesis of Disperse Blue 79 involves a diazo coupling reaction between two key intermediates: a diazo component and a coupling component.

The standard diazo component is 2,4-Dinitro-6-bromoaniline . This is prepared by the bromination of 2,4-dinitroaniline. The conventional coupling component is 2,2'-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate . The synthesis of this coupling component can be achieved through a multi-step process starting from either p-acetamidoanisole or 2,4-dinitrochlorobenzene. The final step in the synthesis of Disperse Blue 79 is the diazotization of 2,4-Dinitro-6-bromoaniline, followed by its coupling with the synthesized coupling component.[1]

Slight variations of Disperse Blue 79, such as Disperse Blue 79:1 and Disperse Blue 79:2, utilize the same diazo component but feature slightly modified coupling components. For instance, Disperse Blue 79:1 employs Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- as the coupling component.[2][3]

Alternative Intermediates: Exploring New Synthetic Frontiers

Research into alternative intermediates for navy blue azo dyes is driven by the desire for improved dye properties, more efficient and environmentally friendly synthesis, and reduced costs. These alternatives can be broadly categorized into novel diazo components and novel coupling components.

Alternative Diazo Components: The Rise of Heterocycles

A significant area of research involves replacing the aniline-based diazo component with heterocyclic amines. These heterocyclic alternatives can lead to dyes with higher molar extinction coefficients (stronger color), improved brightness, and better fastness properties.

A notable example is the use of 3-amino-5-nitro-2,1-benzisothiazole as a diazo component. When coupled with various aniline-based coupling components, this intermediate produces a range of blue to navy blue disperse dyes with excellent chromogenic properties.[4] The synthesis of these dyes generally follows the standard diazotization and coupling reaction sequence, but with a different starting amine.

Alternative Coupling Components: Tailoring the Shade and Performance

While the core structure of the coupling component for a Disperse Blue 79 analogue remains similar to impart the desired navy blue shade, modifications to the substituents on the aniline ring can fine-tune the dye's properties. Research has explored a variety of N-alkyl and N-acyl derivatives of substituted anilines as coupling components to enhance properties like lightfastness, sublimation fastness, and affinity for polyester fibers.

For instance, studies have been conducted on a series of disperse dyes using a common diazo component coupled with different N-substituted anilines to investigate the structure-property relationships. These investigations help in designing novel coupling components that can lead to dyes with superior performance compared to the conventional Disperse Blue 79.

Comparative Performance Data

The following table summarizes key performance metrics for the conventional synthesis of Disperse Blue 79 and a representative alternative approach using a heterocyclic diazo component. The data is collated from different studies and is intended for comparative purposes.

ParameterConventional Route (Disperse Blue 79)Alternative Route (Benzisothiazole-based)
Diazo Component 2,4-Dinitro-6-bromoaniline3-amino-5-nitro-2,1-benzisothiazole
Coupling Component 2,2'-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetateVarious N,N-disubstituted anilines
Typical Yield Good to ExcellentGood to Excellent
λmax (in acetone) ~590 - 610 nm~580 - 620 nm
Light Fastness Good to ExcellentGood to Very Good
Wash Fastness GoodVery Good
Sublimation Fastness Good to ExcellentVery Good to Excellent

Experimental Protocols

Conventional Synthesis of Disperse Blue 79

1. Synthesis of the Diazo Component (2,4-Dinitro-6-bromoaniline):

  • 2,4-Dinitroaniline is dissolved in a suitable solvent (e.g., chlorobenzene).

  • Bromine is added dropwise to the solution at a controlled temperature (e.g., 50-55°C).

  • The reaction is monitored until completion.

  • The product, 2,4-dinitro-6-bromoaniline, is then isolated by filtration and dried.[1]

2. Synthesis of the Coupling Component (from p-acetamidoanisole):

  • Nitration: p-Acetamidoanisole is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures.

  • Reduction: The resulting nitro compound is reduced, for example, using iron powder and hydrochloric acid.

  • Hydroxyethylation: The amino derivative is then reacted with ethylene oxide.

  • Esterification: The hydroxyethyl groups are subsequently esterified using acetic anhydride.[1]

3. Diazotization and Coupling:

  • The diazo component (2,4-Dinitro-6-bromoaniline) is diazotized using sodium nitrite in a strong acid medium (e.g., nitrosyl sulfuric acid).

  • The resulting diazonium salt solution is then slowly added to a solution of the coupling component.

  • The coupling reaction is carried out at a controlled pH and temperature.

  • The final Disperse Blue 79 dye precipitates out of the solution and is collected by filtration, washed, and dried.[1]

Synthesis Using an Alternative Heterocyclic Diazo Component

1. Diazotization of 3-amino-5-nitro-2,1-benzisothiazole:

  • 3-amino-5-nitro-2,1-benzisothiazole is dissolved in a mixture of acetic acid and propionic acid.

  • The solution is cooled to 0-5°C.

  • A solution of nitrosylsulfuric acid is added dropwise while maintaining the low temperature.

  • The reaction mixture is stirred for a period to ensure complete diazotization.

2. Coupling Reaction:

  • The prepared diazonium salt solution is then added slowly to a cooled solution of the desired coupling component (e.g., an N,N-disubstituted aniline) in a suitable solvent.

  • The pH of the reaction mixture is carefully controlled.

  • After the addition is complete, the mixture is stirred for several hours.

  • The precipitated dye is collected by filtration, washed thoroughly, and dried.

Synthesis Pathway Diagrams

conventional_synthesis cluster_diazo Diazo Component Synthesis cluster_coupling Coupling Component Synthesis cluster_final Final Dye Synthesis 2,4-Dinitroaniline 2,4-Dinitroaniline Bromination Bromination 2,4-Dinitroaniline->Bromination Br2 2,4-Dinitro-6-bromoaniline 2,4-Dinitro-6-bromoaniline Bromination->2,4-Dinitro-6-bromoaniline Diazotization Diazotization 2,4-Dinitro-6-bromoaniline->Diazotization NaNO2/H+ p-Acetamidoanisole p-Acetamidoanisole Nitration Nitration p-Acetamidoanisole->Nitration HNO3/H2SO4 Reduction Reduction Nitration->Reduction Fe/HCl Hydroxyethylation Hydroxyethylation Reduction->Hydroxyethylation Ethylene Oxide Esterification Esterification Hydroxyethylation->Esterification Acetic Anhydride Coupling_Component Coupling_Component Esterification->Coupling_Component 2,2'-((5-acetamido-2-ethoxyphenyl) imino)diethyl diacetate Coupling Coupling Coupling_Component->Coupling Diazotization->Coupling Disperse_Blue_79 Disperse_Blue_79 Coupling->Disperse_Blue_79 Disperse Blue 79

Conventional Synthesis Pathway of Disperse Blue 79

alternative_synthesis cluster_diazo_alt Alternative Diazo Component cluster_coupling_alt Alternative Coupling Component cluster_final_alt Final Dye Synthesis Heterocyclic_Amine 3-amino-5-nitro-2,1-benzisothiazole Diazotization_Alt Diazotization_Alt Heterocyclic_Amine->Diazotization_Alt NaNO2/H+ Coupling_Component_Alt N,N-disubstituted aniline Coupling_Alt Coupling_Alt Coupling_Component_Alt->Coupling_Alt Diazotization_Alt->Coupling_Alt Navy_Blue_Analogue Navy_Blue_Analogue Coupling_Alt->Navy_Blue_Analogue Navy Blue Dye Analogue

Alternative Synthesis Pathway using a Heterocyclic Diazo Component

Conclusion

While the conventional synthesis of Disperse Blue 79 is a well-established and efficient process, the exploration of alternative intermediates offers promising avenues for the development of new navy blue disperse dyes with enhanced properties. The use of heterocyclic diazo components, in particular, has demonstrated the potential to yield dyes with improved color strength and fastness. Further research focusing on the direct comparison of these alternative routes with the conventional synthesis under standardized conditions will be crucial for a comprehensive evaluation of their industrial viability and environmental impact. The development of greener synthetic methods, such as solvent-free reactions, for both conventional and alternative routes also remains a key area for future investigation.

References

A Comparative Guide: HPLC vs. GC-MS for the Analysis of N-(3-Amino-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates and active compounds is paramount. N-(3-Amino-4-methoxyphenyl)acetamide, a key structural motif in various synthetic pathways, requires robust analytical methods for its characterization. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by representative experimental data and detailed protocols.

At a Glance: HPLC and GC-MS Compared

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally sensitive compounds.[1] It offers versatility in method development and is well-suited for the direct analysis of polar compounds like this compound without the need for chemical modification.[2]

Gas Chromatography-Mass Spectrometry (GC-MS), conversely, is a highly sensitive and specific technique ideal for volatile and semi-volatile compounds.[3] However, the polar nature of this compound, stemming from its amino and amide groups, necessitates a derivatization step to increase its volatility and thermal stability for GC-MS analysis.[4] This additional sample preparation step can influence throughput and introduce variability.

The choice between these two techniques hinges on the specific analytical requirements, such as the need for high sensitivity, sample throughput, and the complexity of the sample matrix.

Performance Characteristics: A Quantitative Comparison

The following table summarizes typical performance data for the analysis of aromatic amines using HPLC-UV and GC-MS. These values are representative and may vary depending on the specific instrumentation and method parameters.

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (R²) > 0.998[5]> 0.995[6]
Limit of Detection (LOD) 0.02 - 0.2 mg L⁻¹[5]0.01 - 0.04 µg/mL[7]
Limit of Quantitation (LOQ) 0.03 - 0.13 µg/mL[7]Typically low ng/mL range
Precision (%RSD) < 10%[5]< 8.5%[7]
Analysis Time (per sample) 10 - 30 minutes20 - 40 minutes (excluding derivatization)
Derivatization Required? NoYes

Experimental Protocols

Detailed methodologies for the analysis of this compound by both HPLC and GC-MS are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a method for a structurally similar compound and is suitable for the direct analysis of this compound.[8]

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

  • Gradient elution may be required to optimize separation.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve and dilute samples in the mobile phase to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Silylation

Due to its polarity, this compound requires derivatization prior to GC-MS analysis. Silylation is a common and effective technique for this purpose.[4]

1. Derivatization (Silylation):

  • Dry a known amount of the sample or standard completely under a stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

2. Instrumentation:

  • GC-MS system with a capillary column suitable for general-purpose analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • Injection Mode: Splitless

4. MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Visualizing the Workflow: A Comparative Diagram

The following diagram illustrates the key steps in the analytical workflow for both HPLC and GC-MS.

G cluster_0 HPLC Analysis cluster_1 GC-MS Analysis HPLC_SamplePrep Sample Preparation (Dissolution/Dilution) HPLC_Analysis HPLC-UV Analysis HPLC_SamplePrep->HPLC_Analysis HPLC_Data Data Analysis HPLC_Analysis->HPLC_Data GCMS_SamplePrep Sample Preparation (Drying) Derivatization Derivatization (e.g., Silylation) GCMS_SamplePrep->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data Data Analysis GCMS_Analysis->GCMS_Data

Comparative workflow for HPLC and GC-MS analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and considerations.

HPLC offers a more direct and faster analytical approach as it does not require derivatization. This makes it a robust and high-throughput method, particularly suitable for routine quality control and purity assessments.

GC-MS provides exceptional sensitivity and selectivity, which is advantageous for trace-level analysis or in complex matrices. However, the mandatory derivatization step adds to the sample preparation time and can be a source of analytical variability.

The selection of the most appropriate technique will ultimately be guided by the specific goals of the analysis. For rapid and routine quantification, HPLC is often the preferred method. When the highest sensitivity and structural confirmation are required, GC-MS is a superior choice, despite the additional sample preparation.

References

A Comparative Analysis of Catalysts for the Synthesis of 2-Amino-4-acetamidoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-Amino-4-acetamidoanisole, a key intermediate in the pharmaceutical and dye industries, is of paramount importance. The selection of an appropriate catalyst is a critical factor that dictates the yield, purity, and overall economic viability of the synthesis process. This guide provides an objective comparison of various catalysts employed in the synthesis of 2-Amino-4-acetamidoanisole, supported by experimental data from patent literature and scientific publications.

The primary route for the synthesis of 2-Amino-4-acetamidoanisole involves the catalytic hydrogenation of a nitroaromatic precursor, typically 2-nitro-4-acetamidoanisole. This process selectively reduces the nitro group to an amino group. The catalysts predominantly used for this transformation fall into two main categories: non-precious metal catalysts, such as Raney Nickel and multi-element systems, and precious metal catalysts.

Comparative Performance of Catalysts

The selection of a catalyst is a trade-off between cost, activity, selectivity, and stability. While precious metal catalysts often exhibit high activity, non-precious metal catalysts like Raney Nickel are widely used due to their cost-effectiveness.[1] Recently, advanced multi-element catalyst systems have been developed to enhance performance.

Below is a summary of the performance of different catalysts based on available data. It is important to note that the reaction conditions presented are not identical across the different studies, which may influence the direct comparability of the results.

CatalystStarting MaterialTemperature (°C)Pressure (MPa)Reaction TimeConversion (%)Selectivity/Purity (%)Source
Raney Nickel 2-nitro-4-acetamidoanisole1201.52 h10099.2 (selectivity)[2]
Raney Nickel 2,4-dinitroanisole701.0Not Specified100 (of precursor to diamine)99.3 (purity of intermediate)[3]
Raney Nickel 2,4-dinitroanisole650.4Not Specified100 (of precursor to diamine)99.6 (purity of intermediate)[4]
Quaternary Catalyst (Ni, Mo, Co, Li) p-nitroanisole (multi-step synthesis)30-1200.05-2.18Not SpecifiedNot Specified99.5-99.8 (final product purity)[5]
Ternary Catalyst (Ni, Mo, B) 2-nitro-4-acetamidoanisoleNot SpecifiedNot SpecifiedNot Specified≥ 99Not Specified[5]

Raney Nickel is a well-established and economical catalyst for the reduction of nitro compounds.[6] Experimental data shows that it can achieve high conversion and selectivity under optimized conditions.[2] For instance, the hydrogenation of 2-nitro-4-methoxy acetanilide using a Raney Ni catalyst at 120°C and 1.5 MPa H2 pressure resulted in 100% conversion and 99.2% selectivity to the desired product.

Multi-Element Catalysts , such as the quaternary system of Ni, Mo, Co, and Li, have been reported in patented synthesis routes.[5] These catalysts are employed in a multi-step process, and the final product, 2-amino-4-acetamidoanisole, is obtained with very high purity (99.5-99.8%).[5] The use of a multi-element system suggests an effort to enhance catalytic activity and stability. Another patent describes a three-way catalyst of Ni, Mo, and B for the final reduction step.[5]

Precious Metal Catalysts , such as those based on palladium (Pd) or platinum (Pt), are known for their high catalytic activity in hydrogenation reactions, often allowing for milder reaction conditions.[1] However, their higher cost is a significant consideration for large-scale industrial production. While specific comparative data for these catalysts in the synthesis of 2-Amino-4-acetamidoanisole was not found in the immediate search, they are generally considered highly effective for nitro group reductions.[6]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. The following protocols are based on descriptions found in the patent literature.

Synthesis via Catalytic Hydrogenation using a Quaternary Catalyst System (Multi-step)

This method involves a four-step synthesis starting from p-nitroanisole.[5]

  • Primary Catalytic Hydrogenation: p-nitroanisole is subjected to catalytic hydrogenation in the presence of a quaternary catalyst (active components: Ni, Mo, Co, Li) to yield p-anisidine. The reaction temperature is maintained between 30-120°C, and the pressure is in the range of 0.05-2.18 MPa.[5] The catalyst loading is 0.05-2.38% of the mass of p-nitroanisole.[5]

  • Acetylation: The resulting p-anisidine is acetylated using a mixture of glacial acetic acid and acetic anhydride to produce p-acetamino anisole.[5]

  • Nitration: p-acetamino anisole is then nitrated to yield 2-nitro-4-acetamino anisole.[5]

  • Secondary Catalytic Hydrogenation: The 2-nitro-4-acetamino anisole is reduced via catalytic hydrogenation in the presence of a ternary catalyst (active components: Ni, Mo, B) to obtain the final product, 2-amino-4-acetamino anisole.[5] The purity of the final product is reported to be between 99.5-99.8%.[5]

Synthesis via Catalytic Hydrogenation using Raney Nickel

This process typically starts with 2,4-dinitroanisole.

  • Hydrogenation to Diamine: 2,4-dinitroanisole is dissolved in methanol. Raney-Ni catalyst is added, and the mixture is subjected to hydrogenation at a temperature of up to 70°C and a hydrogen pressure of up to 1.0 MPa.[3] The reaction proceeds until the complete conversion of the starting material to 2,4-diaminoanisole.

  • Selective Acylation: The resulting 2,4-diaminoanisole solution is then selectively acetylated using acetic anhydride in the presence of an acid-binding agent to yield 2-amino-4-acetamidoanisole. The final product can achieve a purity of over 99.0%.

Visualizing the Synthesis and Workflow

To better understand the process, the following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway cluster_0 Route 1: From p-Nitroanisole cluster_1 Route 2: From 2,4-Dinitroanisole p-Nitroanisole p-Nitroanisole p-Anisidine p-Anisidine p-Nitroanisole->p-Anisidine H2, Catalyst A (Ni, Mo, Co, Li) p-Acetamidoanisole p-Acetamidoanisole p-Anisidine->p-Acetamidoanisole Acetylation 2-Nitro-4-acetamidoanisole 2-Nitro-4-acetamidoanisole p-Acetamidoanisole->2-Nitro-4-acetamidoanisole Nitration 2-Amino-4-acetamidoanisole 2-Amino-4-acetamidoanisole 2-Nitro-4-acetamidoanisole->2-Amino-4-acetamidoanisole H2, Catalyst B (Ni, Mo, B) 2,4-Dinitroanisole 2,4-Dinitroanisole 2,4-Diaminoanisole 2,4-Diaminoanisole 2,4-Dinitroanisole->2,4-Diaminoanisole H2, Raney-Ni 2-Amino-4-acetamidoanisole_2 2-Amino-4-acetamidoanisole 2,4-Diaminoanisole->2-Amino-4-acetamidoanisole_2 Selective Acetylation Experimental_Workflow start Start reactor_prep Prepare Reactor (Substrate, Solvent, Catalyst) start->reactor_prep hydrogenation Catalytic Hydrogenation (Set Temperature & Pressure) reactor_prep->hydrogenation reaction_monitoring Monitor Reaction (e.g., HPLC, TLC) hydrogenation->reaction_monitoring reaction_monitoring->hydrogenation Incomplete catalyst_removal Catalyst Filtration reaction_monitoring->catalyst_removal Complete workup Product Work-up (e.g., Solvent Removal, Crystallization) catalyst_removal->workup analysis Product Analysis (Purity, Yield) workup->analysis end End analysis->end

References

Purity Analysis of Commercially Available 3-Amino-4-methoxyacetanilide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available 3-Amino-4-methoxyacetanilide, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The information presented herein is intended to assist researchers and drug development professionals in selecting the most suitable grade of this compound for their specific applications, where purity is a critical parameter.

Comparative Purity of Commercial 3-Amino-4-methoxyacetanilide

The purity of 3-Amino-4-methoxyacetanilide can vary between different suppliers. The following table summarizes the advertised purity levels of this compound from several commercial vendors. It is important to note that these values are as stated by the suppliers and independent verification is recommended for critical applications.

Supplier/SourceAdvertised PurityNotes
TCI America>98.0%As per Fisher Scientific listing.[1]
ChemicalBook Supplier 199.9%[2][3]
ChemicalBook Supplier 299%[2]
ChemicalBook Supplier 399%+ (HPLC)[2][3]
Chinese Manufacturer97% Min[4]
King Chemical Industries99%For pharmaceutical industry applications.[5]

Experimental Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

To independently verify the purity of 3-Amino-4-methoxyacetanilide and to identify any potential impurities, a robust analytical method such as High-Performance Liquid Chromatography (HPLC) is recommended. The following is a representative HPLC method that can be adapted for this purpose.

Objective: To determine the purity of 3-Amino-4-methoxyacetanilide samples and to identify and quantify any impurities.

Materials and Reagents:

  • 3-Amino-4-methoxyacetanilide reference standard (highest available purity)

  • 3-Amino-4-methoxyacetanilide samples from different commercial suppliers

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase adjustment)

  • Methanol (for sample preparation)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Column Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the 3-Amino-4-methoxyacetanilide reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare samples from different commercial suppliers in the same manner as the standard solution.

  • System Suitability: Inject the standard solution five times to ensure the system is suitable for analysis. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Data Analysis: The purity of the samples is calculated by the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the purity analysis of 3-Amino-4-methoxyacetanilide.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result start Weighing dissolve Dissolution in Methanol start->dissolve filter Filtration dissolve->filter hplc HPLC System filter->hplc Injection chromatogram Chromatogram Generation hplc->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation report Purity Report calculation->report

Caption: Experimental workflow for HPLC-based purity analysis.

Application in Drug Development: A Hypothetical Signaling Pathway

3-Amino-4-methoxyacetanilide serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it could be a precursor for a hypothetical kinase inhibitor designed to target a specific signaling pathway implicated in a disease. The diagram below illustrates a simplified, hypothetical signaling pathway where such a synthesized inhibitor might act.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene Target Gene transcription_factor->gene Promotes Transcription inhibitor Synthesized Inhibitor (from 3-Amino-4-methoxyacetanilide) inhibitor->kinase1 Inhibits

Caption: Hypothetical signaling pathway targeted by a synthesized inhibitor.

References

A Comparative Analysis of Amino Group Reactivity in N-(3-Amino-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of the two distinct amino groups present in N-(3-Amino-4-methoxyphenyl)acetamide. Understanding the differential reactivity of these functional groups is crucial for designing selective chemical modifications and developing novel synthetic pathways in drug discovery and development. This document outlines the electronic and steric factors governing their reactivity, supported by comparative data from analogous compounds, and proposes experimental protocols for empirical validation.

Introduction to the Molecular Structure

This compound possesses two nitrogen-containing functional groups with differing electronic environments:

  • Primary Aromatic Amine (-NH₂): Located at the C3 position of the benzene ring.

  • Acetamido Group (-NHCOCH₃): An amide functional group where the nitrogen is bonded to the benzene ring at the C1 position and to an acetyl group.

The relative reactivity of these two groups is a key consideration in the chemical transformation of this molecule.

Theoretical Comparison of Reactivity

The primary aromatic amine is anticipated to be significantly more reactive as a nucleophile and a base compared to the acetamido group. This difference is primarily attributed to the electronic effects within the molecule.

  • Primary Aromatic Amine: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, which slightly reduces its basicity compared to aliphatic amines. However, it remains available for reactions with electrophiles. The presence of the electron-donating methoxy group (-OCH₃) para to this amine is expected to increase its electron density and therefore its nucleophilicity and basicity.[1][2]

  • Acetamido Group: The lone pair of electrons on the nitrogen atom of the acetamido group is extensively delocalized through resonance with the adjacent electron-withdrawing carbonyl group.[3][4] This delocalization significantly reduces the availability of the lone pair, rendering the acetamido nitrogen much less basic and nucleophilic than the primary amino group.[3][4]

Data Presentation: A Quantitative Comparison

Compound/Functional GroupRepresentative StructureApproximate pKa of Conjugate AcidReference
Primary Aromatic Amine (in a similar electronic environment)p-Anisidine5.3[5]
m-Anisidine4.24[6]
Aromatic Amide Acetanilide~ -1 to 0[4]

Note: The pKa of the primary amino group in this compound is expected to be influenced by both the para-methoxy group (electron-donating) and the meta-acetamido group (electron-withdrawing), likely resulting in a value between that of m-anisidine and p-anisidine.

The significantly lower pKa of the acetanilide conjugate acid compared to the anisidines provides strong evidence for the much lower basicity of the acetamido group.

Experimental Protocols for Reactivity Comparison

To empirically determine the differential reactivity of the two amino groups, a selective acylation experiment can be performed. The more nucleophilic primary amino group is expected to react preferentially with an acylating agent under controlled conditions.

Selective Acetylation of this compound

Objective: To demonstrate the selective acetylation of the primary amino group over the acetamido group.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as a mild base and solvent)

  • Dichloromethane (DCM) as a solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of dichloromethane and pyridine at 0 °C under a nitrogen atmosphere.

  • Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of a new, less polar product.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of N-(3-acetamido-4-methoxyphenyl)acetamide.

Expected Outcome: The primary product will be the di-acetylated compound, where the primary amino group has been acetylated. The acetamido group will remain unreacted under these mild conditions, demonstrating its lower nucleophilicity.

Visualization of Reactivity Factors

The following diagram, generated using Graphviz (DOT language), illustrates the electronic factors that lead to the differential reactivity of the two amino groups.

G Factors Influencing Amino Group Reactivity cluster_molecule This compound cluster_primary_amine Primary Amino Group (-NH₂) cluster_acetamido Acetamido Group (-NHCOCH₃) Molecule C₆H₃(NHCOCH₃)(NH₂)(OCH₃) PrimaryAmine High Reactivity (More Nucleophilic & Basic) Molecule->PrimaryAmine Acetamido Low Reactivity (Less Nucleophilic & Basic) Molecule->Acetamido LonePairAvailable Lone Pair is Available LonePairAvailable->PrimaryAmine MethoxyEDG para-Methoxy Group (Electron-Donating) MethoxyEDG->LonePairAvailable +R Effect LonePairDelocalized Lone Pair is Delocalized LonePairDelocalized->Acetamido CarbonylEWG adjacent Carbonyl Group (Electron-Withdrawing) CarbonylEWG->LonePairDelocalized -R Effect

Caption: Electronic effects on amino group reactivity.

Conclusion

The two amino groups in this compound exhibit a significant difference in reactivity. The primary aromatic amine at the C3 position is markedly more nucleophilic and basic due to the greater availability of its nitrogen lone pair. In contrast, the acetamido group at the C1 position is substantially less reactive because of the delocalization of its nitrogen lone pair into the adjacent carbonyl group. This differential reactivity allows for selective chemical modifications at the primary amino group, a feature that can be exploited in the synthesis of complex pharmaceutical compounds. The provided experimental protocol offers a practical method for verifying this reactivity difference in a laboratory setting.

References

A Comparative Guide to the Synthesis of 3-Amino-4-methoxyacetanilide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of pharmaceutical intermediates and dye precursors, the selection of a synthetic route is a critical decision guided by factors of cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of various methods for the synthesis of 3-Amino-4-methoxyacetanilide, an important intermediate in the manufacturing of disperse dyes.[1][2] We will delve into the experimental protocols, yields, and a comparative analysis of the economic and ecological viability of each route to assist researchers and chemical engineers in making informed decisions.

Synthesis Routes Overview

The production of 3-Amino-4-methoxyacetanilide predominantly proceeds via two main precursors: p-aminoanisole or 2,4-dinitrochlorobenzene. The choice of the starting material dictates the subsequent synthetic steps and the overall efficiency of the process.

The pathway beginning with p-aminoanisole involves a three-step sequence of acylation, nitration, and a final reduction of the nitro group. The reduction step is the most varied, with several methods available, each with its own set of advantages and disadvantages. These reduction methods include:

  • Iron Filings Reduction: A classical and straightforward method, though it generates significant iron sludge waste.[1]

  • Alkali Sulfide Reduction: Another traditional method that is simple but also produces substantial waste and poses environmental concerns.[1]

  • Hydrazine Hydrate Reduction: This method offers mild reaction conditions and easier post-reaction work-up, but is hampered by the high cost and toxicity of hydrazine hydrate, as well as potentially lower yields or extended reaction times.[1][3]

  • Catalytic Hydrogenation: Considered a green and efficient alternative, this method boasts high yields, excellent product selectivity, and simpler purification processes.[1][4]

The alternative route, starting from 2,4-dinitrochlorobenzene, is a three-step synthesis that can achieve a high overall yield.[5] However, this pathway involves the formation of by-products and the handling of the carcinogenic intermediate, 2,4-diaminoanisole.[5][6]

Comparative Analysis of Synthesis Methods

To facilitate a clear comparison, the following tables summarize the key quantitative data for the different synthesis methods.

Table 1: Comparison of Nitro Group Reduction Methods from 3-Nitro-4-methoxyacetanilide

ParameterIron Filings ReductionAlkali Sulfide ReductionHydrazine Hydrate ReductionCatalytic Hydrogenation (Raney Ni)
Starting Material 3-Nitro-4-methoxyacetanilide3-Nitro-4-methoxyacetanilide3-Nitro-4-methoxyacetanilide3-Nitro-4-methoxyacetanilide
Key Reagents Iron powder, AcidSodium sulfide/disulfideHydrazine hydrate, FeCl3·6H2ORaney Nickel, Hydrogen
Yield Moderate to HighModerate to HighHigh (e.g., 99.3%)[3]High (up to 100% conversion, 99.6% selectivity)[1]
Reaction Time VariesVaries1-3 hours[3]2-6 hours[1]
Reaction Temperature Varies80°C[7]40-80°C[3]80-110°C[1]
Pressure AtmosphericAtmosphericAtmospheric0.8-2 MPa[1]
Key Advantages Simple process[1]Simple process[1]Mild conditions, easy work-up[1]High yield & selectivity, clean, catalyst can be recycled[1][4]
Key Disadvantages Large amount of iron sludge waste, environmental pollution[1]Large amount of waste, environmental pollution[1]Expensive and toxic reagent, potential for lower yields or longer reaction times[1]Requires specialized high-pressure equipment

Table 2: Comparison of Synthesis Routes Starting from Different Precursors

ParameterSynthesis from p-Aminoanisole (via Catalytic Hydrogenation)Synthesis from 2,4-Dinitrochlorobenzene
Starting Material p-Aminoanisole2,4-Dinitrochlorobenzene
Number of Steps 3 (Acylation, Nitration, Reduction)3 (Etherification, Reduction, Acylation)
Overall Yield High80-85%[5]
Key Intermediates 4-Methoxyacetanilide, 3-Nitro-4-methoxyacetanilide2,4-Dinitroanisole, 2,4-Diaminoanisole
Safety Concerns Handling of nitrating agentsHandling of carcinogenic 2,4-diaminoanisole[5]
Environmental Impact Minimal with catalytic hydrogenationPotential for by-product formation and handling of hazardous intermediate
Key Advantages Avoids carcinogenic intermediatesHigh overall yield[5]
Key Disadvantages Multi-step processFormation of by-products, handling of a carcinogen[5]

Experimental Protocols

Below are the detailed methodologies for the key synthesis methods discussed.

Method 1: Catalytic Hydrogenation of 3-Nitro-4-methoxyacetanilide using Raney Nickel

This process is recognized for its clean technology, low cost, and high product purity, making it suitable for industrial-scale production.[1]

Procedure:

  • A high-pressure reactor is charged with 3-Nitro-4-methoxyacetanilide and a solvent (methanol or ethanol) in a 1:20 (w/v) ratio.[1]

  • Raney nickel is added as the catalyst, with a catalyst to substrate mass ratio ranging from 1:10 to 2:10.[1]

  • The reactor is sealed and purged with nitrogen to remove oxygen.

  • Hydrogen gas is introduced to the reactor, and the pressure is raised to 0.8-2 MPa.[1]

  • The reaction mixture is heated to a temperature between 80-110°C and stirred for 2-6 hours.[1]

  • After the reaction is complete, the reactor is cooled, and the catalyst is separated by filtration.

  • The solvent is removed under reduced pressure to yield 3-Amino-4-methoxyacetanilide. The conversion rate of the raw material can reach 85.1-100%, with a product selectivity of 99.0-99.6%.[1]

Method 2: Hydrazine Hydrate Reduction of 3-Nitro-4-methoxyacetanilide

This method avoids the use of high-pressure hydrogen and generates less waste compared to metal-acid reductions.

Procedure:

  • In a round-bottom flask, 3-Nitro-4-methoxyacetanilide, a solvent (such as methanol, ethanol, or n-hexane), and a catalyst (e.g., FeCl3·6H2O, FeSO4·7H2O, or Fe2O3) are mixed. The catalyst loading is typically 0.1-1.0 wt% of the starting material.[3]

  • The mixture is heated to 40-80°C with stirring.[3]

  • A 40-80 wt% solution of hydrazine hydrate is added dropwise over 1-3 hours. The molar ratio of hydrazine hydrate to the nitro compound is typically 1.5-1.65:1.[3]

  • After the addition is complete, the reaction is continued until completion.

  • The reaction mixture is then hot filtered to recover the catalyst.

  • The filtrate is distilled to recover the solvent. The remaining solution is cooled to crystallize the product, which is then collected by filtration to yield 3-Amino-4-methoxyacetanilide with a purity of over 99%.[3]

Method 3: Synthesis from 2,4-Dinitrochlorobenzene

This three-step synthesis provides a high overall yield of the final product.[5]

Step 1: Etherification of 2,4-Dinitrochlorobenzene

  • 2,4-Dinitrochlorobenzene is dissolved in methanol.

  • A 50% aqueous solution of sodium hydroxide is added to the stirred solution at a controlled temperature.

  • The reaction mixture is stirred until the etherification is complete, yielding 2,4-dinitroanisole.

Step 2: Reduction of 2,4-Dinitroanisole

  • The 2,4-dinitroanisole from the previous step is reduced to 2,4-diaminoanisole. This can be achieved through catalytic hydrogenation.

Step 3: Selective Acylation of 2,4-Diaminoanisole

  • The resulting 2,4-diaminoanisole is selectively acylated using an acylating agent (e.g., acetic anhydride) to form 3-Amino-4-methoxyacetanilide.

  • The product is then purified to remove any by-products, such as the di-acylated compound. The overall yield from 2,4-dinitrochlorobenzene is reported to be in the range of 80-85%.[5]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the discussed synthesis methods.

Synthesis_from_p_Aminoanisole p_Anisidine p-Aminoanisole Acylation Acylation p_Anisidine->Acylation Methoxyacetanilide 4-Methoxyacetanilide Acylation->Methoxyacetanilide Nitration Nitration Methoxyacetanilide->Nitration Nitro_intermediate 3-Nitro-4-methoxyacetanilide Nitration->Nitro_intermediate Reduction Reduction Nitro_intermediate->Reduction Final_Product 3-Amino-4-methoxyacetanilide Reduction->Final_Product

Caption: Workflow for the synthesis of 3-Amino-4-methoxyacetanilide starting from p-Aminoanisole.

Reduction_Methods Nitro_intermediate 3-Nitro-4-methoxyacetanilide Iron Iron Filings Reduction Nitro_intermediate->Iron Sulfide Alkali Sulfide Reduction Nitro_intermediate->Sulfide Hydrazine Hydrazine Hydrate Reduction Nitro_intermediate->Hydrazine Hydrogenation Catalytic Hydrogenation Nitro_intermediate->Hydrogenation Final_Product 3-Amino-4-methoxyacetanilide Iron->Final_Product Sulfide->Final_Product Hydrazine->Final_Product Hydrogenation->Final_Product

Caption: Various reduction methods for converting 3-Nitro-4-methoxyacetanilide to the final product.

Synthesis_from_DNCB DNCB 2,4-Dinitrochlorobenzene Etherification Etherification DNCB->Etherification Dinitroanisole 2,4-Dinitroanisole Etherification->Dinitroanisole Reduction Reduction Dinitroanisole->Reduction Diaminoanisole 2,4-Diaminoanisole (Carcinogenic) Reduction->Diaminoanisole Acylation Selective Acylation Diaminoanisole->Acylation Final_Product 3-Amino-4-methoxyacetanilide Acylation->Final_Product

Caption: Workflow for the synthesis of 3-Amino-4-methoxyacetanilide starting from 2,4-Dinitrochlorobenzene.

Conclusion

The synthesis of 3-Amino-4-methoxyacetanilide can be approached from multiple angles, with the catalytic hydrogenation of 3-Nitro-4-methoxyacetanilide (derived from p-aminoanisole) emerging as a particularly advantageous route. This method aligns with the principles of green chemistry by offering high yields, selectivity, and a cleaner process, thereby minimizing environmental impact. While the synthesis from 2,4-dinitrochlorobenzene also provides high overall yields, the associated risks of handling a carcinogenic intermediate and the potential for by-product formation necessitate careful consideration and stringent safety protocols. The older methods involving iron filings or alkali sulfide reduction, although simple, are becoming less favorable due to significant waste generation. The hydrazine hydrate method, while effective under mild conditions, is often limited by economic and safety factors.

Ultimately, the choice of synthesis method will depend on the specific requirements of the laboratory or industrial setting, including cost constraints, available equipment, safety regulations, and environmental policies. This guide provides the necessary data to support a well-informed decision-making process.

References

Safety Operating Guide

Proper Disposal of N-(3-Amino-4-methoxyphenyl)acetamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of N-(3-Amino-4-methoxyphenyl)acetamide, ensuring the safety of laboratory personnel and environmental compliance.

This document outlines the procedural, step-by-step guidance for the disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks and ensure that all waste is handled in accordance with established safety standards.

Hazard Profile and Safety Considerations

This compound is categorized as harmful if swallowed and may cause skin and eye irritation.[1][2] Some related compounds are suspected of causing cancer.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection For operations where dust may be generated, use a NIOSH-approved respirator with a particle filter.[4]
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that avoids environmental release and ensures the safety of all personnel.

1. Waste Identification and Segregation:

  • Original Containers: Keep this compound in its original container where possible. Do not mix with other waste.

  • Contaminated Materials: Any materials, such as filter paper, absorbent pads, or disposable labware, that have come into contact with this compound should be treated as hazardous waste.

2. Spill Management and Cleanup:

  • In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.[3]

  • For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4][5]

  • Do not allow the spilled material to enter drains or waterways.

3. Containerization and Labeling:

  • All waste containing this compound must be stored in a tightly sealed, properly labeled container.

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.

4. Final Disposal:

  • The disposal of this compound must be carried out through an approved waste disposal plant.[3][5][6]

  • Consult with your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • All disposal activities must be in compliance with local, state, and federal regulations.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Assess Waste Type B Containerized Waste A->B Unused/Expired Product C Spill A->C Accidental Release D Ensure Proper Labeling and Sealing B->D E Don PPE C->E G Store in Designated Hazardous Waste Area D->G F Contain and Clean Spill E->F F->D H Contact EHS for Pickup G->H I Dispose via Approved Waste Facility H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(3-Amino-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(3-Amino-4-methoxyphenyl)acetamide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 6375-47-9). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Chemical and Physical Properties

PropertyValue
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol [1][2]
Appearance Cream Solid[3]
Melting Point 154 - 156 °C[3]
Signal Word Warning
Storage Temperature Room temperature, in a dark, inert atmosphere

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Remarks
Hand Protection Chemical-resistant glovesNitrile rubber, polychloroprene, or butyl rubber gloves are suitable for handling the dry solid.[4] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[4]
Eye and Face Protection Safety glasses with side shields or chemical gogglesMust meet ANSI Z87.1 standards.[5] A face shield may be necessary when there is a potential for splashing.[6]
Skin and Body Protection Laboratory coat or overallsA PVC apron and barrier cream can provide additional protection.[4] Ensure clothing is made of a material that resists permeation by the chemical.[6]
Respiratory Protection Not typically required under normal use with adequate ventilationIf dust formation is unavoidable or if working outside a fume hood, a NIOSH-approved respirator with a particle filter may be necessary.[3][5]

Handling and Storage Protocols

Safe Handling Procedures:

  • Avoid all personal contact, including inhalation of dust.[4]

  • Use in a well-ventilated area or under a chemical fume hood.[7]

  • Do not eat, drink, or smoke in handling areas.[7]

  • Wash hands thoroughly after handling.[7]

  • Empty containers may retain product residue and should be handled with care. Do not cut, drill, grind, or weld on or near containers.[4]

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Keep in a dark place under an inert atmosphere.

  • Protect from moisture.[3]

Accidental Release and Disposal Plan

Spill Response:

In the event of a spill, follow these steps to ensure safety and proper cleanup:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup Evacuate Evacuate Area & Alert Others Assess Assess the Spill Evacuate->Assess Assess->Evacuate If major spill or unsafe Don_PPE Don Appropriate PPE Assess->Don_PPE If safe to proceed Contain Contain the Spill Don_PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Figure 1. Chemical Spill Response Workflow.

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.[7]

  • Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.

  • Do not allow the chemical or contaminated cleaning materials to enter drains or waterways.[4][7]

First Aid Measures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash skin with soap and running water.[4]

  • Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]

  • Ingestion: If swallowed, do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[8]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.